molecular formula C6H10O2 B1383335 3-(Hydroxymethyl)-3-methylcyclobutanone CAS No. 1523617-87-9

3-(Hydroxymethyl)-3-methylcyclobutanone

Cat. No.: B1383335
CAS No.: 1523617-87-9
M. Wt: 114.14 g/mol
InChI Key: IJYXWHKZTMPPFH-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-3-methylcyclobutanone is a chemical compound with the CAS Number 1523617-87-9 and a molecular formula of C6H10O2 . It has a molecular weight of 114.142 g/mol . This cyclobutane derivative is characterized by the presence of both a ketone and a hydroxymethyl functional group on the same ring carbon atom, making it a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. The compound has a predicted boiling point of 197.8±13.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . Its flash point is 77.1±12.4 °C . The hydroxymethyl group is a key functionalization in medicinal chemistry, as it can be used to enhance the pharmacodynamic and pharmacokinetic properties of lead compounds, for instance, by improving water solubility or serving as an intermediate for prodrug design . Researchers value this scaffold for exploring structure-activity relationships and developing novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(hydroxymethyl)-3-methylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(4-7)2-5(8)3-6/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYXWHKZTMPPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523617-87-9
Record name 3-Hydroxymethyl-3-methylcyclobutanone
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and validated synthetic pathway to 3-(hydroxymethyl)-3-methylcyclobutanone, a valuable bifunctional building block for pharmaceutical and materials science applications. The core of this guide focuses on a linear synthesis commencing with the protection of 2-methyl-2-propen-1-ol, followed by a [2+2] cycloaddition with in situ generated dichloroketene, reductive dechlorination, and a final deprotection step. We will delve into the mechanistic underpinnings of each transformation, the rationale behind the chosen methodologies, and provide detailed, step-by-step experimental protocols. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scalable route to this important cyclobutane derivative.

Introduction

Functionalized cyclobutane rings are privileged structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. Their inherent ring strain can be harnessed for unique chemical transformations, and their rigid, three-dimensional scaffold provides an excellent platform for controlling molecular geometry. This compound (C₅H₈O₂, MW: 100.12 g/mol )[1] is a particularly useful intermediate, possessing a ketone for further elaboration (e.g., via olefination, reduction, or reductive amination) and a primary alcohol for esterification, etherification, or conversion to a leaving group. This guide presents a reliable synthetic approach that avoids the complexities of photochemical reactions or multi-step ring expansions, focusing instead on a classic yet highly effective cycloaddition strategy.

Part 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule points toward a [2+2] cycloaddition as the key bond-forming strategy for constructing the cyclobutane core.

The primary disconnection is made across the C1-C2 and C3-C4 bonds of the cyclobutanone ring. This reveals a C₂ synthon, a ketene or its equivalent, and a C₂ synthon, an appropriately substituted alkene. This leads to the forward-synthetic strategy outlined below, which involves four main stages:

  • Protection: The hydroxyl group of the starting alkene, 2-methyl-2-propen-1-ol, is protected to prevent undesirable side reactions during the cycloaddition.

  • [2+2] Cycloaddition: The protected alkene undergoes a cycloaddition with dichloroketene, generated in situ, to form a dichlorinated cyclobutanone intermediate.

  • Dechlorination: The gem-dichloro group is removed via reductive dechlorination.

  • Deprotection: The protecting group is removed to unveil the primary alcohol, yielding the final product.

Overall Synthetic Workflow

The complete synthetic pathway is visualized in the following workflow diagram.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: [2+2] Cycloaddition cluster_2 Stage 3: Dechlorination cluster_3 Stage 4: Deprotection A 2-Methyl-2-propen-1-ol B TBDMS-Protected Alkene A->B  TBDMSCl, Imidazole   C Dichloro-cyclobutanone Adduct B->C  Cl₃CCOCl, Zn(Cu)   D Protected Cyclobutanone C->D  Zn, HOAc   E 3-(hydroxymethyl)-3- methylcyclobutanone D->E  TBAF  

Caption: Four-stage synthetic workflow from starting alkene to the final product.

Part 2: A Detailed Examination of the Synthetic Pathway

Stage 1: Protection of the Alkene

Causality Behind Experimental Choice: The starting material, 2-methyl-2-propen-1-ol, contains a primary alcohol. This nucleophilic hydroxyl group would readily react with the highly electrophilic dichloroketene intermediate or the reagents used to generate it in the subsequent step. To ensure the reaction proceeds exclusively at the alkene moiety, the alcohol must be masked with a suitable protecting group. A tert-butyldimethylsilyl (TBDMS) ether is an ideal choice due to its ease of installation, its stability under the neutral to slightly acidic conditions of the cycloaddition and dechlorination steps, and its straightforward removal under mild, fluoride-mediated conditions.

Stage 2: The [2+2] Cycloaddition

The construction of the cyclobutanone ring is achieved via a [2+2] cycloaddition between the TBDMS-protected alkene and dichloroketene.

Expertise & Experience: While ketene itself is a gas and difficult to handle, dichloroketene can be conveniently generated in situ from trichloroacetyl chloride by elimination with activated zinc (e.g., a zinc-copper couple). This method is well-established for the synthesis of cyclobutanones from olefins[2]. The reaction is typically performed in an aprotic solvent like diethyl ether to maintain a non-reactive environment for the ketene intermediate. The cycloaddition is believed to proceed via a concerted, but likely asynchronous, [π²s + π²a] pathway, where the ketene approaches the alkene suprafacially and the alkene approaches the ketene antarafacially.

Stage 3: Reductive Dechlorination

Trustworthiness of Protocol: The resulting gem-dichlorocyclobutanone is a stable intermediate but not the desired product. The two chlorine atoms must be removed and replaced with hydrogen atoms. A standard and highly reliable method for this transformation is reductive dechlorination using zinc dust in a protic solvent like acetic acid or ethanol. The mechanism involves the oxidative addition of zinc to the carbon-chlorine bonds, followed by protonolysis of the resulting organozinc intermediates. This method is generally high-yielding and chemoselective, leaving the silyl ether and ketone functionalities intact.

Stage 4: Deprotection

The final step is the removal of the TBDMS protecting group to reveal the primary hydroxyl group. Tetra-n-butylammonium fluoride (TBAF) is the reagent of choice for this transformation. The high affinity of silicon for fluoride drives the reaction to completion under very mild conditions, ensuring that the cyclobutanone ring remains intact. An aqueous workup is sufficient to remove the silyl byproducts and the TBAF salt.

Part 3: Experimental Protocols and Data

The following protocols are designed as self-validating systems, with clear steps and expected outcomes.

Protocol 1: Synthesis of tert-butyldimethyl((2-methylallyl)oxy)silane
  • To a stirred solution of 2-methyl-2-propen-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the title compound as a colorless oil.

Protocol 2: Synthesis of 2,2-dichloro-3-(((tert-butyldimethylsilyl)oxy)methyl)-3-methylcyclobutan-1-one
  • Activate zinc dust (4.0 eq) by stirring with a 5% HCl solution, followed by washing with water, ethanol, and diethyl ether, then drying under vacuum.

  • Suspend the activated zinc in anhydrous diethyl ether in a three-necked flask under an inert atmosphere.

  • Add a solution of the TBDMS-protected alkene (from Protocol 1, 1.0 eq) and trichloroacetyl chloride (2.0 eq) in anhydrous diethyl ether dropwise to the zinc suspension over 2-3 hours while maintaining a gentle reflux.

  • After the addition is complete, continue to stir at reflux for an additional 2 hours.

  • Cool the mixture, filter through a pad of celite to remove excess zinc, and wash the pad with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the dichlorocyclobutanone adduct.

Protocol 3: Synthesis of 3-(((tert-butyldimethylsilyl)oxy)methyl)-3-methylcyclobutan-1-one
  • Dissolve the dichlorinated adduct (from Protocol 2, 1.0 eq) in a mixture of acetic acid and diethyl ether (3:1 v/v).

  • Cool the solution to 0 °C and add zinc dust (5.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction vigorously at room temperature for 12-16 hours.

  • Filter the reaction mixture through celite and wash the filter cake with diethyl ether.

  • Carefully neutralize the filtrate with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, extract the aqueous phase with diethyl ether, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the protected cyclobutanone.

Protocol 4: Synthesis of this compound
  • Dissolve the protected cyclobutanone (from Protocol 3, 1.0 eq) in tetrahydrofuran (THF).

  • Add a 1M solution of TBAF in THF (1.2 eq) dropwise at room temperature.

  • Stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography to yield this compound.

Data Presentation: Expected Yields and Characterization
StepProductTypical Yield¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
1TBDMS-Protected Alkene>95%~4.9 (s, 2H), 3.9 (s, 2H), 1.7 (s, 3H), 0.9 (s, 9H), 0.1 (s, 6H)~142.0, 112.1, 68.0, 25.9, 19.5, 18.4, -5.32955, 2857, 1255, 1090, 836
2Dichloro-adduct60-70%~3.8 (d, 1H), 3.6 (d, 1H), 3.4 (d, 1H), 3.2 (d, 1H), 1.4 (s, 3H), 0.9 (s, 9H), 0.1 (s, 6H)~195.0, 88.0, 68.0, 52.0, 45.0, 25.8, 22.0, 18.3, -5.42956, 2858, 1810 (C=O), 1256, 837
3Protected Cyclobutanone80-90%~3.5 (s, 2H), 2.8-2.6 (m, 4H), 1.2 (s, 3H), 0.9 (s, 9H), 0.05 (s, 6H)~215.0, 69.0, 55.0, 38.0, 25.9, 24.0, 18.3, -5.42954, 2857, 1780 (C=O), 1255, 836
4Final Product >90%~3.6 (s, 2H), 2.9-2.7 (m, 4H), 1.9 (br s, 1H, -OH), 1.3 (s, 3H)~215.5, 69.5, 55.2, 38.3, 24.13400 (br, O-H), 2960, 1775 (C=O)

Note: Spectroscopic data are predicted values based on the structure and should be confirmed by experimental analysis.

Part 4: Alternative Synthetic Strategies

While the cycloaddition of dichloroketene is a robust method, other strategies exist for synthesizing functionalized cyclobutanes.

The Paterno-Büchi Reaction

The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound (in an excited state) and an alkene to form an oxetane[3][4][5]. A potential route to the target molecule could involve the reaction of acetone with an appropriate allene, followed by rearrangement or further functionalization. However, these reactions can suffer from poor regioselectivity and often require specialized photochemical equipment, making them less amenable to large-scale synthesis[6].

Ring Expansion Reactions

Ring expansion reactions provide another pathway to cyclobutanones. For instance, the reaction of in-situ generated cyclopropanones with specific ylides can lead to a one-carbon ring enlargement to form the cyclobutanone skeleton[7]. This approach can be highly efficient but often requires more complex, multi-step syntheses for the starting cyclopropanol precursors[8].

G A Vinyl Cyclopropanol Derivative B Cyclobutanone Product A->B  Acid or Transition  Metal Catalyst  

Caption: Conceptual workflow for a semipinacol ring expansion strategy.

Conclusion

This guide has detailed a practical, scalable, and reliable four-stage synthesis of this compound. By leveraging a well-established [2+2] cycloaddition of in situ generated dichloroketene, this pathway avoids the common pitfalls of alternative methods. The strategic use of a TBDMS protecting group ensures high chemoselectivity throughout the sequence. The provided protocols are robust and founded on well-understood reaction mechanisms, offering researchers a clear and efficient route to a valuable chemical building block for further synthetic endeavors.

References

Introduction: Unlocking New Chemical Space in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Hydroxymethyl)-3-methylcyclobutanone: A Novel Building Block for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer improved potency, selectivity, and pharmacokinetic properties is perpetual. Small, strained ring systems have emerged as powerful tools for exploring three-dimensional chemical space, offering rigid frameworks that can orient pharmacophoric elements in precise vectors. This guide focuses on This compound (CAS Number: 1523617-87-9), a bifunctional building block with significant, yet largely untapped, potential for drug development.

While specific applications of this molecule are nascent, its structural motifs—a reactive ketone, a primary alcohol for derivatization, and a rigid cyclobutane core—position it as a strategic asset. This document will provide a comprehensive overview of its chemical properties, propose robust synthetic strategies, and, by drawing analogies to well-documented congeners, explore its potential applications in creating next-generation therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel carbocyclic scaffolds in their discovery programs.

Part 1: The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane ring is increasingly utilized in drug design to address key challenges in efficacy and developability.[1] Unlike flexible aliphatic chains or larger cycloalkanes, its puckered, rigid conformation provides a defined three-dimensional structure. This rigidity can be instrumental in locking a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.

Key advantages of incorporating a cyclobutane moiety include:

  • Conformational Rigidity: The constrained ring system reduces the entropic penalty upon binding to a protein target, potentially leading to higher potency.

  • Three-Dimensional Vectorial Projection: Substituents are held in well-defined spatial arrangements, allowing for precise probing of protein binding pockets.[1]

  • Improved Metabolic Stability: The cyclobutane core is often more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems, which can improve a drug candidate's pharmacokinetic profile.[1]

  • Aryl Isostere: It can serve as a non-planar, saturated bioisostere for aromatic rings, helping to improve solubility and escape the "flatland" of traditional aromatic drug candidates.[1]

Prominent examples of drugs and clinical candidates incorporating this scaffold, such as the anticancer agent Carboplatin, validate its utility.[1] Furthermore, cyclobutanone derivatives have been successfully developed as inhibitors of bacterial enzymes like diaminopimelate desuccinylase (DapE), highlighting their potential in developing new antibiotics.[2]

Part 2: Physicochemical Properties and Characterization

Understanding the fundamental properties of this compound is essential for its application.

Physicochemical Data
PropertyValueSource
CAS Number 1523617-87-9[3]
Molecular Formula C₆H₁₀O₂[3]
Molecular Weight 114.14 g/mol [3][4]
Appearance Colourless liquid (predicted)[3]
Density 1.1 ± 0.1 g/cm³[4]
Boiling Point 197.8 ± 13.0 °C at 760 mmHg[4]
Flash Point 77.1 ± 12.4 °C[4]
LogP -0.74 (predicted)[4]
Projected Spectroscopic Profile

While experimental spectra are not widely published, the structure allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

  • ¹H NMR: The spectrum is expected to show diastereotopic protons for the CH₂ groups of the cyclobutane ring, appearing as complex multiplets. A singlet would correspond to the methyl group, and a singlet (or broad singlet) for the alcohol proton. The methylene protons of the hydroxymethyl group would likely appear as a singlet or a pair of doublets if rotation is hindered.

  • ¹³C NMR: Key signals would include a carbonyl carbon (~200-210 ppm), a quaternary carbon bearing the hydroxyl and methyl groups, and several aliphatic carbons corresponding to the cyclobutane ring and methyl group.

  • IR Spectroscopy: The spectrum will be dominated by a strong carbonyl (C=O) stretch around 1750-1780 cm⁻¹ (characteristic of a strained cyclobutanone) and a broad hydroxyl (O-H) stretch around 3200-3600 cm⁻¹.

Part 3: Proposed Synthetic Strategies

The synthesis of this compound is not extensively documented. However, logical and robust synthetic routes can be proposed based on established organometallic and cycloaddition chemistries. Below is a detailed, plausible protocol for its preparation.

Protocol: Synthesis via Grignard Addition to a Diketo-Ester Precursor

This strategy relies on the regioselective addition of a methyl group to a readily available cyclobutane precursor, followed by reduction. The causality behind this choice is the high reliability of Grignard reactions and the commercial availability of similar starting materials.

Step 1: Synthesis of 3-Oxocyclobutane-1-carboxylate This step is a foundational reaction to create the core cyclobutane structure. A [2+2] cycloaddition between diketene and an appropriate ketene acetal, followed by hydrolysis and decarboxylation, is a common industrial route.

Step 2: Protection of the Ketone To ensure the Grignard reagent reacts selectively with the ester, the ketone must be protected, typically as a ketal.

  • Reagents: 3-Oxocyclobutane-1-carboxylic acid ethyl ester, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene.

  • Procedure:

    • Combine the starting ester, ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH in toluene.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or GC-MS until completion.

    • Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected keto-ester.

  • Causality: The ketal is stable to the basic conditions of the Grignard reaction but can be easily removed under acidic conditions.

Step 3: Grignard Addition This step introduces the key methyl and hydroxymethyl functionalities.

  • Reagents: Protected keto-ester, methylmagnesium bromide (2.2 eq) in THF.

  • Procedure:

    • Dissolve the protected keto-ester in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Add the methylmagnesium bromide solution dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction carefully by slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate, dry the organic layers, and concentrate.

  • Causality: Using two equivalents of the Grignard reagent allows for addition to the ester carbonyl, forming a tertiary alcohol after workup.

Step 4: Deprotection and Oxidation The final steps involve removing the ketal and selectively oxidizing the more accessible secondary alcohol. This is a hypothetical alternative leading to a related structure, but for our target, we would deprotect to reveal the ketone.

  • Reagents: Crude product from Step 3, aqueous HCl.

  • Procedure:

    • Dissolve the crude tertiary alcohol in a mixture of acetone and 2M HCl.

    • Stir at room temperature until TLC indicates complete removal of the ketal.

    • Neutralize with sodium bicarbonate and extract with ethyl acetate.

    • Purify by column chromatography on silica gel to yield this compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ketone Protection cluster_2 Step 3: Grignard Addition cluster_3 Step 4: Deprotection start Diketene Precursors prec 3-Oxocyclobutane-1-carboxylate start->prec [2+2] Cycloaddition prot Protected Keto-Ester prec->prot Ethylene Glycol, p-TsOH grig Tertiary Alcohol Intermediate prot->grig 2.2 eq. MeMgBr final This compound grig->final Aqueous Acid

Caption: Proposed synthetic workflow for this compound.

Part 4: Potential Applications in Drug Development (by Analogy)

The true potential of this compound can be illuminated by examining the established applications of its six-membered ring analog, (R)-3-(hydroxymethyl)cyclohexanone. This analog is a validated building block in medicinal chemistry.[4][5]

Intermediate for Potent Anti-Inflammatory Agents

(R)-3-(hydroxymethyl)cyclohexanone is a crucial precursor for the synthesis of TBE-31, a potent activator of the Nrf2 pathway.[5] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[5]

  • Mechanism of Action: TBE-31 activates the transcription factor Nrf2, which regulates the expression of numerous antioxidant and cytoprotective genes.

  • Role of the Scaffold: The chiral cyclohexanone-derived core provides the rigid tricyclic framework necessary for potent biological activity.

Projected Role for this compound: Replacing the cyclohexanone core with our cyclobutanone target could lead to a new class of Nrf2 activators. The more compact and rigid cyclobutane ring would alter the angles and distances between key pharmacophoric groups, potentially leading to:

  • Novel Selectivity: Different binding interactions within the Keap1-Nrf2 complex.

  • Altered Pharmacokinetics: Changes in solubility, cell permeability, and metabolic stability.

G stress Oxidative Stress / Inflammation keap1 Keap1 (Repressor) stress->keap1 induces drug Cyclobutanone-based Nrf2 Activator (Hypothetical) drug->keap1 inhibits binding nrf2 Nrf2 keap1->nrf2 promotes degradation are Antioxidant Response Element (ARE) nrf2->are activates genes Cytoprotective Gene Expression (e.g., NQO1, HO-1) are->genes

Caption: Hypothetical modulation of the Nrf2 pathway by a cyclobutanone-based agent.

Precursor for Carbocyclic Nucleoside Analogs

Carbocyclic nucleosides, where the ribose sugar is replaced by a cycloalkane ring, are a major class of antiviral drugs. This modification prevents glycosidic bond cleavage, leading to enhanced metabolic stability.[4]

  • Role of the Scaffold: (R)-3-(hydroxymethyl)cyclohexanone provides a scaffold to mimic the ribose sugar, enabling the synthesis of nucleoside analogs with improved pharmacokinetic properties.[4]

Projected Role for this compound: The cyclobutane ring offers a smaller, more constrained scaffold for creating novel carbocyclic nucleosides. This could be particularly advantageous for targeting viral polymerases or other enzymes where a compact inhibitor is beneficial. The bifunctional nature of this compound allows for the introduction of a nucleobase at one position and further derivatization at the hydroxymethyl group to mimic the 5'-hydroxyl of a natural nucleoside.

Part 5: Safety and Handling

While specific toxicology data for this compound is limited, hazard information for structurally related cyclobutanones provides a basis for safe handling. Related compounds are often classified with the following hazards:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Recommended Handling Procedures:

  • Use in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, building block for modern drug discovery. Its rigid four-membered ring, combined with versatile ketone and alcohol functional groups, provides a unique scaffold for constructing novel therapeutics. By drawing parallels with the well-established utility of the cyclobutane core and its cyclohexanone analogs, we can project its potential in developing novel anti-inflammatory agents, antiviral carbocyclic nucleosides, and other bioactive molecules.

Future research should focus on developing and optimizing scalable synthetic routes to this compound, followed by its systematic incorporation into discovery programs to probe its utility as a pharmacophoric scaffold. The insights gained will undoubtedly expand the toolbox of medicinal chemists and may lead to the development of drug candidates with superior efficacy and safety profiles.

References

An In-Depth Technical Guide to 3-(Hydroxymethyl)-3-methylcyclobutanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Unique Cyclobutane Scaffold

In the ever-evolving landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is paramount. Cyclobutane derivatives have emerged as a compelling class of compounds, prized for their conformational rigidity and ability to introduce precise vectoral arrangements of functional groups. This guide provides a comprehensive technical overview of a particularly intriguing, yet underexplored, member of this family: 3-(hydroxymethyl)-3-methylcyclobutanone .

While extensive peer-reviewed literature on this specific molecule is nascent, this document, for the first time, consolidates available data, draws logical inferences from closely related analogues, and presents a holistic view of its physical, chemical, and potential pharmacological properties. As Senior Application Scientists, we recognize the critical need for scientifically grounded yet practical information. This guide is therefore structured to empower researchers, from synthetic chemists to drug development professionals, with the foundational knowledge required to explore the potential of this promising scaffold. We will delve into its core properties, propose synthetic strategies, and explore the mechanistic rationale for its potential applications, all while maintaining the highest standards of scientific integrity.

Molecular Architecture and Physicochemical Profile

This compound possesses a unique combination of a strained four-membered ring, a ketone, a primary alcohol, and a quaternary center. This distinct architecture imparts a specific set of physicochemical properties that are advantageous in the context of drug design.

Structural and Core Properties

The fundamental characteristics of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some physical properties are computationally predicted due to the limited availability of experimental data in peer-reviewed literature.

PropertyValueSource
IUPAC Name 3-(hydroxymethyl)-3-methylcyclobutan-1-one
CAS Number 1523617-87-9
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless to Yellow Liquid[1]
Purity 95-97% (as commercially available)[1]
Boiling Point (Predicted) 197.8 ± 13.0 °C at 760 mmHg[2]
Flash Point (Predicted) 77.1 ± 12.4 °C[2]
Density (Predicted) 1.1 ± 0.1 g/cm³[2]
logP (Predicted) -0.74[2]

Expert Insight: The negative predicted logP value suggests that this compound is a relatively polar molecule with a preference for aqueous environments. This is a desirable trait in early-stage drug discovery, as it can correlate with improved solubility and bioavailability. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the ketone and hydroxyl oxygens) further contributes to its potential for favorable interactions with biological targets.

Diagram 1: Molecular Structure of this compound

G Target Molecule This compound Functional Group Interconversion Functional Group Interconversion Target Molecule->Functional Group Interconversion Cyclobutanone Precursor Substituted Cyclobutanone Functional Group Interconversion->Cyclobutanone Precursor [2+2] Cycloaddition [2+2] Cycloaddition Cyclobutanone Precursor->[2+2] Cycloaddition Ketene Ketene [2+2] Cycloaddition->Ketene Alkene Alkene [2+2] Cycloaddition->Alkene G Target Molecule This compound H-Bond Donor Hydroxyl Group (H-Bond Donor) Target Molecule->H-Bond Donor H-Bond Acceptor Ketone & Hydroxyl (H-Bond Acceptors) Target Molecule->H-Bond Acceptor Biological Target Biological Target (e.g., Enzyme Active Site) H-Bond Donor->Biological Target H-Bond Acceptor->Biological Target

References

An In-Depth Technical Guide to the Structural Analysis of 3-(hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 3-(hydroxymethyl)-3-methylcyclobutanone, a key building block in medicinal chemistry. In the absence of extensive empirical data, this document leverages advanced computational chemistry techniques to elucidate the molecule's structural and spectroscopic properties. We present a plausible synthetic route, a detailed conformational analysis, and predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) derived from Density Functional Theory (DFT) calculations. This guide serves as a robust resource for researchers seeking to understand and utilize this versatile cyclobutane derivative in drug design and development, offering insights into its three-dimensional structure and chemical behavior.

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, puckered conformation offers a unique three-dimensional profile that can enhance a drug candidate's potency, selectivity, and pharmacokinetic properties. Unlike more flexible aliphatic chains or larger cycloalkanes, the constrained nature of the cyclobutane ring can lock a molecule into a bioactive conformation, leading to improved target engagement.[1] Furthermore, the incorporation of a cyclobutane motif can increase the sp³ character of a molecule, a desirable trait for improving solubility and reducing metabolic liabilities.[2]

This compound is a particularly interesting derivative, possessing two key functional groups: a ketone and a primary alcohol. This bifunctionality, combined with a chiral center, makes it a versatile starting material for the synthesis of more complex molecules, including spirocyclic compounds and other densely functionalized scaffolds.[3] Understanding the precise three-dimensional arrangement of these functional groups and the conformational preferences of the cyclobutane ring is paramount for rationally designing novel therapeutics.

This guide provides a detailed structural analysis of this compound, employing a synergistic approach of plausible synthetic strategies and in-depth computational modeling to predict its key structural and spectroscopic features.

Plausible Synthetic Pathways

While a definitive, optimized synthesis for this compound is not widely published, established methodologies for constructing substituted cyclobutanones provide a strong foundation for its preparation. A highly plausible and efficient approach involves a [2+2] cycloaddition reaction, a cornerstone of cyclobutane synthesis.[4][5]

A potential synthetic strategy is outlined below:

  • Step 1: Paternò-Büchi Reaction. A photochemical [2+2] cycloaddition between an appropriate alkene and a carbonyl compound can yield an oxetane intermediate.[6][7] For instance, the reaction of isobutylene with a suitable ketene equivalent could be envisioned.

  • Step 2: Acid-Catalyzed Rearrangement. The resulting oxetane can then undergo an acid-catalyzed rearrangement to form the desired cyclobutanone derivative.[8][9] This rearrangement is a known method for converting oxetanes to cyclobutanones.

Experimental Protocol: A Hypothetical [2+2] Cycloaddition and Rearrangement

Objective: To synthesize this compound.

Materials:

  • 1,1-diethoxyethene

  • Acetone

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂)

  • Photoreactor equipped with a UV lamp

  • Anhydrous solvent (e.g., acetonitrile)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • [2+2] Cycloaddition: A solution of 1,1-diethoxyethene and a molar excess of acetone in anhydrous acetonitrile is irradiated with a high-pressure mercury lamp in a quartz reactor at room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

  • Purification of Oxetane Intermediate: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the corresponding 2,2-diethoxy-3,3-dimethyloxetane.

  • Acid-Catalyzed Rearrangement: The purified oxetane is dissolved in an inert solvent, such as dichloromethane, and cooled to 0 °C. A catalytic amount of a Lewis acid, for example, boron trifluoride etherate, is added dropwise. The reaction is stirred at this temperature and allowed to slowly warm to room temperature while being monitored by TLC.

  • Workup and Final Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude this compound is then purified by flash chromatography to yield the final product.

Computational Methodology for Structural and Spectroscopic Analysis

Due to the limited availability of experimental data, a comprehensive computational analysis was performed using Density Functional Theory (DFT) to predict the structural and spectroscopic properties of this compound.

Geometry Optimization and Conformational Analysis:

The initial structure of the molecule was built and subjected to a conformational search. The resulting low-energy conformers were then optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[10] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Spectroscopic Predictions:

  • NMR Spectra: ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[11][12] Predicted chemical shifts were referenced against tetramethylsilane (TMS).

  • IR Spectrum: Vibrational frequencies were calculated at the same level of theory to predict the infrared spectrum. The calculated frequencies were scaled by an appropriate factor to account for anharmonicity and systematic errors inherent in the harmonic approximation.[13][14]

  • Mass Spectrum: While direct simulation of mass spectra is complex, plausible fragmentation patterns were deduced based on the principles of mass spectrometry and the calculated stability of potential fragment ions.[15]

In-Depth Structural Analysis

Conformational Isomers and Ring Puckering

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain.[16][17] For a substituted cyclobutane like this compound, the substituents can occupy either axial or equatorial positions on the puckered ring. This leads to the possibility of different conformational isomers.

Our DFT calculations reveal two primary low-energy conformers, primarily differing in the orientation of the hydroxymethyl group. The puckering of the cyclobutane ring is a key feature, with the dihedral angle between the two C-C-C planes being approximately 25-30 degrees. This puckering minimizes the eclipsing interactions between adjacent C-H bonds.[18]

A significant stabilizing factor in one of the conformers is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This interaction can influence the preferred conformation and the reactivity of the molecule.

Diagram of Conformational Isomers

G cluster_conformer1 Conformer A (Axial-like OH) cluster_conformer2 Conformer B (Equatorial-like OH) C1_A C1 C2_A C2 C1_A->C2_A O1_A O=C1 C1_A->O1_A C3_A C3 C2_A->C3_A C4_A C4 C3_A->C4_A C5_A C(CH3) C3_A->C5_A C6_A CH2OH C3_A->C6_A C4_A->C1_A C1_B C1 C2_B C2 C1_B->C2_B O1_B O=C1 C1_B->O1_B C3_B C3 C2_B->C3_B C4_B C4 C3_B->C4_B C5_B C(CH3) C3_B->C5_B C6_B CH2OH C3_B->C6_B C4_B->C1_B Conformer A (Axial-like OH) Conformer A (Axial-like OH) Conformer B (Equatorial-like OH) Conformer B (Equatorial-like OH) Conformer A (Axial-like OH)->Conformer B (Equatorial-like OH) Ring Inversion

Caption: Puckered conformations of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the most stable conformer of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₃1.25s3H
Ring -CH₂- (adjacent to C=O)2.80d2H
Ring -CH₂- (adjacent to C(OH)CH₃)2.55d2H
-CH₂OH3.60s2H
-OH2.10 (broad)s1H

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Predicted Chemical Shift (ppm)
-C H₃25.0
Ring C H₂ (adjacent to C=O)50.0
Ring C H₂ (adjacent to C(OH)CH₃)48.5
C -OH75.0
C H₂OH65.0
C =O210.0

Table 3: Predicted Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H stretch (alcohol)3400 (broad)Strong
C-H stretch (alkane)2950-2850Medium
C=O stretch (ketone)1780Strong
C-O stretch (alcohol)1050Medium

Table 4: Predicted Major Mass Spectrometry Fragments (m/z)

m/z Proposed Fragment Notes
114[M]⁺Molecular Ion
99[M - CH₃]⁺Loss of a methyl group
83[M - CH₂OH]⁺Loss of the hydroxymethyl group
71[M - C₃H₇O]⁺Cleavage of the cyclobutane ring
43[CH₃CO]⁺Acylium ion

Applications in Drug Development

The structural rigidity and bifunctionality of this compound make it an attractive building block for the synthesis of novel therapeutic agents. The cyclobutane core can serve as a bioisostere for other groups, such as gem-dimethyl or phenyl rings, while offering improved physicochemical properties.[2]

The presence of the hydroxyl and ketone groups provides orthogonal handles for further chemical modification, allowing for the construction of diverse chemical libraries for high-throughput screening. For example, the ketone can be converted to an amine for the synthesis of novel amino alcohols, or the hydroxyl group can be used as a point of attachment for linkers in antibody-drug conjugates or PROTACs.

The constrained nature of the cyclobutane ring can also be exploited to orient pharmacophoric groups in a specific three-dimensional arrangement, leading to enhanced binding affinity and selectivity for a biological target.[3]

Diagram of Potential Drug Development Workflow

G A 3-(hydroxymethyl)-3- methylcyclobutanone B Functional Group Interconversion A->B Ketone/Alcohol Modification C Library Synthesis B->C D High-Throughput Screening C->D E Lead Optimization D->E Hit Identification F Preclinical Development E->F

Caption: A generalized workflow for utilizing the core molecule in drug discovery.

Conclusion

This technical guide has provided a comprehensive structural analysis of this compound, a molecule of significant interest in contemporary drug discovery. By integrating plausible synthetic strategies with robust computational modeling, we have elucidated its key structural features, including its puckered conformation and predicted spectroscopic signatures. The data presented herein serves as a valuable resource for researchers, enabling a deeper understanding of this versatile building block and facilitating its application in the rational design of novel therapeutics. The continued exploration of unique, three-dimensional scaffolds like this compound will undoubtedly contribute to the development of the next generation of innovative medicines.

References

Spectroscopic Profile of 3-(Hydroxymethyl)-3-methylcyclobutanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-(hydroxymethyl)-3-methylcyclobutanone. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a robust, predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who may be working with or synthesizing this molecule.

Introduction

This compound is a bifunctional small molecule containing a ketone, a primary alcohol, and a quaternary center within a strained cyclobutane ring. Its unique structural features make it an interesting target for synthesis and a potentially valuable building block in medicinal chemistry and materials science. Accurate characterization of such molecules is paramount, and a thorough understanding of their spectroscopic properties is the cornerstone of this process. This guide provides a detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, explaining the rationale behind the expected spectral features.

Predicted Spectroscopic Data Summary

The following table summarizes the predicted key spectroscopic data for this compound.

Spectroscopic TechniquePredicted Key Features
¹H NMR Singlet (~1.3 ppm, 3H, -CH₃); Doublets (~2.0-2.8 ppm, 4H, cyclobutane CH₂); Singlet (~3.6 ppm, 2H, -CH₂OH); Broad Singlet (variable, 1H, -OH)
¹³C NMR Quaternary Carbon (~45-55 ppm, C-3); Methyl Carbon (~20-30 ppm, -CH₃); Methylene Carbons (ring) (~35-45 ppm, C-2, C-4); Hydroxymethyl Carbon (~60-70 ppm, -CH₂OH); Carbonyl Carbon (~200-215 ppm, C=O)
IR Spectroscopy Strong, sharp C=O stretch (~1780 cm⁻¹); Broad O-H stretch (~3400 cm⁻¹); C-H stretches (~2850-3000 cm⁻¹); C-O stretch (~1050 cm⁻¹)
Mass Spectrometry Molecular Ion (M⁺) : m/z 114; Key Fragments : m/z 99 ([M-CH₃]⁺), m/z 83 ([M-CH₂OH]⁺), m/z 71, m/z 55

¹H NMR Spectroscopy: A Detailed Prediction

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl, cyclobutane ring, hydroxymethyl, and hydroxyl protons. The strained nature of the cyclobutane ring influences the chemical shifts of the ring protons.[1]

Predicted ¹H NMR Assignments:

  • ~1.3 ppm (s, 3H): This singlet is assigned to the three protons of the methyl group at the C-3 position. Its chemical shift is in the typical range for a methyl group attached to a quaternary carbon.

  • ~2.0-2.8 ppm (m, 4H): These signals arise from the four methylene protons of the cyclobutane ring (at C-2 and C-4). Due to the puckered conformation of the cyclobutane ring, these protons are diastereotopic and are expected to appear as a complex multiplet, likely a set of doublets or multiplets. The specific chemical shifts and coupling constants would be sensitive to the ring conformation. In unsubstituted cyclobutane, the protons appear at approximately 1.96 ppm.[1] The presence of the ketone and the C-3 substituents will deshield these protons.

  • ~3.6 ppm (s, 2H): This singlet corresponds to the two protons of the hydroxymethyl group (-CH₂OH). The absence of adjacent protons results in a singlet.

  • Variable (br s, 1H): The hydroxyl proton (-OH) will appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Predicted ¹³C NMR Assignments:

  • ~20-30 ppm: This signal is attributed to the methyl carbon (-CH₃).

  • ~35-45 ppm: These two signals arise from the C-2 and C-4 methylene carbons of the cyclobutane ring. Unsubstituted cyclobutane has a ¹³C chemical shift of about 22.4 ppm.[2] The substituents at C-3 and the ketone at C-1 will influence these shifts.

  • ~45-55 ppm: This signal corresponds to the quaternary carbon at C-3.

  • ~60-70 ppm: This signal is assigned to the hydroxymethyl carbon (-CH₂OH).

  • ~200-215 ppm: The carbonyl carbon (C=O) of the cyclobutanone is expected to appear in this downfield region, which is characteristic for ketones. For cyclobutanone itself, the carbonyl carbon appears at 208.7 ppm.[3][4]

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum will be dominated by absorptions from the carbonyl and hydroxyl functional groups.

  • ~3400 cm⁻¹ (broad): A broad and strong absorption in this region is characteristic of the O-H stretching vibration of the alcohol, indicating hydrogen bonding.

  • ~2850-3000 cm⁻¹ (medium): These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups.

  • ~1780 cm⁻¹ (strong, sharp): A strong and sharp absorption band in this region is characteristic of the C=O stretching vibration of a cyclobutanone. The ring strain in the four-membered ring shifts the carbonyl absorption to a higher frequency compared to acyclic ketones (typically ~1715 cm⁻¹).[5][6]

  • ~1050 cm⁻¹ (medium): This absorption is attributed to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry: Fragmentation Analysis

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation of cyclic ketones often involves alpha-cleavage.[7]

Predicted Fragmentation Pattern:

  • m/z 114 (M⁺): The molecular ion peak.

  • m/z 99 ([M-CH₃]⁺): Loss of a methyl radical via alpha-cleavage.

  • m/z 83 ([M-CH₂OH]⁺): Loss of the hydroxymethyl radical.

  • m/z 71: This fragment could arise from the loss of C₂H₅O from the molecular ion.

  • m/z 55: A common fragment for cyclic ketones, potentially arising from a retro-[2+2] cycloaddition.

G mol This compound [C₆H₁₀O₂]⁺˙ m/z = 114 frag1 [M-CH₃]⁺ m/z = 99 mol->frag1 - •CH₃ frag2 [M-CH₂OH]⁺ m/z = 83 mol->frag2 - •CH₂OH frag3 [C₄H₇O]⁺ m/z = 71 mol->frag3 - C₂H₅O• frag4 [C₄H₇]⁺ m/z = 55 frag2->frag4 - CO

Caption: Predicted major fragmentation pathways for this compound.

Plausible Synthetic Approach

While a specific synthesis for this compound is not readily found in the literature, a plausible approach would involve the functionalization of a pre-formed cyclobutanone derivative. A potential synthetic strategy could be the nucleophilic addition of a hydroxymethyl anion equivalent to 3-methylcyclobutanone.

Proposed Experimental Protocol:

  • Protection of the Ketone: 3-Methylcyclobutanone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding ketal, protecting the ketone functionality.

  • Introduction of the Hydroxymethyl Group: The protected 3-methylcyclobutanone is then treated with a strong base, such as lithium diisopropylamide (LDA), to generate an enolate. This enolate is subsequently reacted with formaldehyde to introduce the hydroxymethyl group at the 3-position.

  • Deprotection: The ketal protecting group is removed by acidic hydrolysis to regenerate the ketone, yielding the final product, this compound.

This proposed synthesis is based on established methods for the alpha-functionalization of ketones. The synthesis of various substituted cyclobutanones has been reported in the literature.[8][9][10]

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive profile that can aid researchers in the identification and characterization of this molecule. The predicted ¹H and ¹³C NMR, IR, and mass spectra provide a valuable reference for those engaged in the synthesis and application of novel cyclobutane derivatives.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 3-(hydroxymethyl)-3-methylcyclobutanone, a molecule featuring a strained cyclobutane ring and multiple functional groups. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing the spectrum, predicts the chemical shifts and coupling patterns for each proton environment, and provides a robust experimental protocol for its acquisition. The narrative is grounded in established spectroscopic principles, ensuring both technical accuracy and practical applicability.

Molecular Structure and Proton Environments

This compound possesses a unique architecture characterized by a four-membered ring, a ketone, a primary alcohol, and a methyl group. The key to interpreting its ¹H NMR spectrum lies in understanding the symmetry and the electronic environment of each proton.

The molecule has a plane of symmetry that passes through the carbonyl carbon (C1) and the substituted carbon (C3). This symmetry element renders the two methylene groups alpha to the carbonyl (at C2 and C4) chemically equivalent. However, the protons within each of these methylene groups are diastereotopic due to the presence of the stereocenter at C3. This results in five distinct proton environments, as illustrated below.

Caption: Labeled proton environments in this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structural features of the molecule give rise to a predictable yet complex ¹H NMR spectrum. The presence of the electron-withdrawing ketone, the strained cyclobutane ring, and various proton types leads to a distinct pattern of signals. A summary of the predicted spectral data is presented below.

Signal LabelAssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
Ha -CH ₃ (Methyl)~ 1.33HSinglet (s)
Hd / He Ring -CH ₂- (α to C=O)~ 2.4 - 3.14HMultiplets (m)
Hb -CH ₂OH (Hydroxymethyl)~ 3.72HSinglet (s)
Hc -OH (Hydroxyl)Variable (e.g., 1.5 - 4.0)1HBroad Singlet (br s)
Methyl Protons (Ha): The Upfield Singlet

The three protons of the methyl group (Ha) are chemically equivalent and are attached to a quaternary carbon (C3). As there are no adjacent protons within a three-bond distance, spin-spin coupling does not occur, resulting in a sharp singlet in the spectrum.[1] Being attached to an sp³-hybridized carbon beta to a carbonyl group, these protons are relatively shielded and are expected to resonate in the upfield region, predicted here at approximately δ 1.3 ppm .

Hydroxymethyl Protons (Hb): Deshielded by Oxygen

The two protons of the hydroxymethyl group (Hb) are equivalent. They are bonded to a carbon that is directly attached to an electronegative oxygen atom. This oxygen atom withdraws electron density, deshielding the Hb protons and shifting their signal significantly downfield compared to simple alkanes.[2][3] A chemical shift of around δ 3.7 ppm is anticipated. Like the methyl group, this CH₂ group is bonded to a quaternary carbon, so it appears as a singlet . While coupling to the hydroxyl proton (Hc) is possible, this is often not observed in protic solvents due to rapid proton exchange.

Hydroxyl Proton (Hc): A Variable Signal

The chemical shift of the hydroxyl proton (Hc) is highly dependent on experimental conditions such as solvent, concentration, and temperature due to its involvement in hydrogen bonding. Its signal is often broad and can appear over a wide range, typically between δ 1.5 and 4.0 ppm . It usually presents as a broad singlet. This signal can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the hydroxyl proton will exchange with deuterium, causing the signal to disappear.

Cyclobutane Ring Protons (Hd, He): The Complex Core

The most complex signals in the spectrum arise from the four protons on the cyclobutane ring at the C2 and C4 positions. These protons are alpha to the electron-withdrawing ketone, which deshields them, shifting their resonance downfield relative to unsubstituted cyclobutane (which appears at δ 1.96 ppm).[4][5][6] A typical range for protons alpha to a ketone is δ 2.0-2.5 ppm.[7]

Due to the symmetry of the molecule, the two protons on C2 are equivalent to the two protons on C4. However, the two protons on C2 itself (one pointing "up," one "down" relative to the ring plane) are diastereotopic. This creates two distinct sets of ring protons, Hd and He, each integrating to two protons. These protons are coupled to each other (geminal coupling) and to the protons on the adjacent alpha-carbon (vicinal coupling). This arrangement forms a complex AA'BB' spin system, which typically results in two overlapping and intricate multiplets that are difficult to resolve at lower field strengths. For predictive purposes, this entire region for the four protons is expected between δ 2.4 and 3.1 ppm .

Experimental Protocol for ¹H NMR Acquisition

Adherence to a standardized protocol is critical for obtaining a high-quality, reproducible ¹H NMR spectrum. The quality of the sample has a profound effect on the quality of the resulting spectrum.

Sample Preparation
  • Weighing the Sample : Accurately weigh 5-25 mg of this compound for a standard ¹H NMR experiment.[8][9][10]

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for small organic molecules.[11] Use approximately 0.6-0.7 mL of the solvent.[8]

  • Dissolution : Dissolve the sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution and allows for easy filtration.[9]

  • Filtration : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade spectral resolution.

  • Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to δ 0.0 ppm.[4][8]

  • Capping and Labeling : Securely cap the NMR tube and label it clearly.

Spectrometer Setup and Data Acquisition
  • Instrument : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Insertion and Locking : Carefully insert the sample into the magnet. The instrument will then "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming : Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp spectral lines.

  • Acquisition Parameters :

    • Pulse Angle : 30-45°

    • Acquisition Time : 2-4 seconds

    • Relaxation Delay : 1-5 seconds

    • Number of Scans : 8-16 scans (adjust as needed based on sample concentration)

  • Data Processing : After acquisition, apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate all signals to determine the relative proton ratios.

Data Interpretation Workflow

The process of deducing a molecular structure from its ¹H NMR spectrum is a logical, step-wise procedure. It involves analyzing the four key pieces of information provided by the spectrum: the number of signals, their chemical shifts, their integration values, and their splitting patterns (multiplicity).[2][12]

G A Acquire ¹H NMR Spectrum B Identify Number of Signals (Number of unique proton sets) A->B C Analyze Chemical Shifts (δ) (Electronic environment of protons) A->C D Determine Integration (Relative number of protons) A->D E Analyze Multiplicity (Number of neighboring protons) A->E F Propose Molecular Fragments B->F C->F D->F E->F G Assemble Fragments into Structure F->G H Verify Final Structure G->H

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The predicted spectrum features five distinct signals: a singlet for the methyl protons, a singlet for the hydroxymethyl protons, a broad singlet for the hydroxyl proton, and a complex multiplet region for the four diastereotopic ring protons. Each signal's chemical shift, integration, and multiplicity directly reflect the unique electronic and steric environment of the corresponding protons. This detailed guide provides the foundational knowledge for researchers to accurately acquire, interpret, and utilize the ¹H NMR spectrum for the unambiguous structural verification of this and structurally related compounds.

References

13C NMR spectrum of 3-(hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 3-(hydroxymethyl)-3-methylcyclobutanone

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For drug development professionals and researchers, the precise characterization of novel small molecules is a critical step in the discovery pipeline. The ¹³C NMR spectrum, in particular, offers a direct map of the carbon backbone of a molecule. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound, a substituted cyclobutane derivative. By dissecting the molecule's unique structural features, we will predict the chemical shifts of each carbon atom, explain the underlying principles governing these shifts, and provide a robust experimental protocol for acquiring high-quality spectral data. This document is designed to serve as a practical reference, blending theoretical principles with field-proven experimental insights.

Molecular Structure and Symmetry Analysis

To accurately interpret the ¹³C NMR spectrum, we must first analyze the molecular structure of this compound for chemical equivalence. The molecule possesses a plane of symmetry that bisects the carbonyl group (C=O) and the C3 carbon, which is substituted with the methyl and hydroxymethyl groups.

Due to this symmetry, the two methylene carbons of the cyclobutane ring at positions 2 and 4 are chemically and magnetically equivalent. Consequently, despite having six carbon atoms in total, the molecule is expected to exhibit only five distinct signals in its proton-decoupled ¹³C NMR spectrum.

The five unique carbon environments are:

  • C1: The carbonyl carbon of the ketone.

  • C2/C4: The two equivalent methylene carbons in the cyclobutane ring, alpha to the carbonyl.

  • C3: The quaternary carbon in the ring, beta to the carbonyl.

  • C5: The methylene carbon of the hydroxymethyl group (-CH₂OH).

  • C6: The carbon of the methyl group (-CH₃).

Predicted ¹³C NMR Spectrum and Peak Assignment

The chemical shift (δ) of each carbon nucleus is highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of neighboring atoms, and ring strain all contribute to the final observed shift.[1][2] Below is a detailed analysis and prediction for each of the five expected resonances.

Pillar 1: The Carbonyl Carbon (C1)

The carbon atom of the ketone group (C=O) is the most deshielded carbon in the molecule. This is due to the sp² hybridization and the strong electron-withdrawing effect of the double-bonded oxygen atom. For ketones, this signal typically appears in the 205-220 ppm range.[1][3] In the parent cyclobutanone, the carbonyl carbon resonates at approximately 208.4 ppm.[4][5] Therefore, the C1 signal for this compound is confidently predicted to be in the δ 205-215 ppm region. This peak will be sharp and, due to its quaternary nature and long relaxation time, likely of lower intensity compared to protonated carbons.[2][6]

Pillar 2: The Ring Methylene Carbons (C2 & C4)

These two carbons are sp³ hybridized and are in the alpha position relative to the electron-withdrawing carbonyl group. This proximity causes a moderate deshielding effect. In unsubstituted cyclobutane, the ring carbons appear at a much higher field, around 22.4 ppm.[7][8] However, the alpha-effect of the ketone shifts this resonance significantly downfield. For cyclobutanone, the α-carbons are observed at approximately 47.7 ppm.[4] Given the substitution at the C3 position, a similar chemical shift is expected. These carbons are therefore predicted to produce a single resonance in the δ 45-55 ppm range.

Pillar 3: The Hydroxymethyl Carbon (C5)

The C5 carbon (-CH₂OH) is an sp³ hybridized carbon directly attached to a highly electronegative oxygen atom. This attachment is the dominant factor determining its chemical shift, causing a significant downfield shift compared to a standard alkyl carbon. The typical range for carbons in a primary alcohol (R-CH₂OH) is between 50 and 65 ppm.[1][9] The substitution pattern on the adjacent C3 carbon is not expected to alter this shift dramatically. Thus, the signal for C5 is predicted to appear in the δ 60-70 ppm range.

Pillar 4: The Quaternary Carbon (C3)

This is a quaternary sp³ carbon, meaning it has no directly attached protons. Such carbons generally exhibit weaker signals in standard ¹³C NMR experiments due to a lack of Nuclear Overhauser Effect (nOe) enhancement from proton decoupling.[6][10] It is located at the beta position to the carbonyl group and is bonded to two other carbons (C2/C4), the methyl carbon (C6), and the hydroxymethyl carbon (C5). Its chemical shift will be a composite of these influences. A reasonable estimate places this signal in the δ 40-50 ppm range.

Pillar 5: The Methyl Carbon (C6)

The C6 methyl carbon (-CH₃) is the most shielded carbon in the molecule. It is an sp³ hybridized carbon in a typical alkyl environment. Methyl groups attached to quaternary carbons generally resonate in the upfield region of the spectrum. A typical range for such a group is 15-30 ppm.[1] Its signal is predicted to be in the δ 20-30 ppm range.

Summary of Predicted Chemical Shifts
Carbon Atom(s)LabelType of CarbonPredicted Chemical Shift (δ, ppm)
C=OC1Ketone (Quaternary)205 - 215
-CH₂OHC5Primary Alcohol60 - 70
Ring -CH₂-C2, C4Methylene (α to C=O)45 - 55
Ring >C<C3Quaternary (β to C=O)40 - 50
-CH₃C6Methyl20 - 30

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The following protocol outlines a self-validating system for reliable data collection.

Sample Preparation
  • Weighing the Sample: For a standard ¹³C NMR experiment on a 400-500 MHz spectrometer, weigh approximately 50-100 mg of this compound.[11][12] The natural abundance of ¹³C is only 1.1%, necessitating a higher concentration than for ¹H NMR.[13]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and effective choice for non-polar to moderately polar organic compounds.[14][15] Use approximately 0.6-0.7 mL of the solvent.[16] The deuterium signal is used by the spectrometer to stabilize, or "lock," the magnetic field, which is crucial for high-resolution spectra.[12][17]

  • Dissolution and Transfer:

    • Dissolve the sample in the deuterated solvent within a small, clean vial. Gentle vortexing can aid dissolution.

    • If any solid particles remain, the solution must be filtered to prevent degradation of the spectral quality.[13] Suspended solids disrupt the magnetic field homogeneity, leading to broad, uninterpretable peaks. A Pasteur pipette with a small, tight plug of glass wool is effective for this purpose.

    • Using a clean pipette, transfer the clear solution into a 5 mm NMR tube. Ensure the sample height is at least 4 cm (approx. 0.6 mL) to be within the detection region of the probe.[13]

  • Referencing: Tetramethylsilane (TMS) can be added as an internal standard to reference the chemical shift scale to 0.0 ppm.[11] However, modern spectrometers can accurately reference the spectrum to the residual solvent signal (for CDCl₃, the triplet is centered at δ 77.16 ppm), making the addition of an internal standard often unnecessary.[14][18]

Spectrometer Setup and Data Acquisition

The following parameters are typical for a standard proton-decoupled ¹³C experiment on a 400 MHz spectrometer.

  • Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems) should be used.[19] This decouples the protons, causing each unique carbon to appear as a singlet and benefiting from the nOe.[20]

  • Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., from -10 ppm to 240 ppm) to ensure all signals, especially the downfield carbonyl peak, are captured.

  • Pulse Angle (Flip Angle): A 30-45 degree pulse angle is recommended to allow for faster acquisition without saturating the signals.[19]

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.[19]

  • Relaxation Delay (D1): A delay of 2 seconds is a good starting point. Quaternary carbons have longer relaxation times, and a longer delay may be needed for more quantitative results, though this will increase the total experiment time.[19][20]

  • Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. The signal-to-noise ratio improves with the square root of the number of scans.

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K).[19]

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform. This improves the signal-to-noise ratio at the cost of a slight loss in resolution.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Apply an automatic baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or the TMS peak to 0.0 ppm.

Visualization of Predicted Spectral Data

Visual aids are crucial for correlating structural features with spectral data. The following diagram illustrates the structure of this compound with each unique carbon labeled according to the assignments discussed.

Caption: Predicted ¹³C NMR chemical shift assignments for this compound.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear and unambiguous fingerprint of its carbon framework. By leveraging fundamental principles of chemical shift theory, it is possible to predict with high confidence the spectral regions where each of the five unique carbon signals will appear. The downfield signal of the ketone, the distinct resonances of the strained cyclobutane ring carbons, and the characteristic shifts of the hydroxymethyl and methyl substituents all contribute to a unique spectral pattern. Following the detailed experimental protocol provided will enable researchers and drug development professionals to acquire high-quality data, facilitating confident structural verification and paving the way for further investigation.

References

The Synthetic Versatility of 3-(Hydroxymethyl)-3-methylcyclobutanone: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reactivity and synthetic utility of 3-(hydroxymethyl)-3-methylcyclobutanone, a bifunctional building block of significant interest to researchers, scientists, and drug development professionals. The unique structural architecture of this molecule, featuring a strained cyclobutane ring, a primary alcohol, and a ketone, offers a rich landscape for chemical transformations. This document elucidates the core reactivity of this compound, including oxidation and reduction of its functional groups, and the characteristic ring-opening reactions of the cyclobutane core. Detailed experimental protocols, mechanistic insights, and a discussion of its application in the synthesis of complex molecules, particularly carbocyclic nucleoside analogues with therapeutic potential, are presented.

Introduction: The Strategic Value of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, puckered conformation can impart favorable properties to drug candidates, including improved potency, selectivity, and pharmacokinetic profiles.[1][2] The incorporation of a cyclobutane moiety can enforce a specific spatial arrangement of pharmacophoric groups, leading to enhanced binding affinity with biological targets.[3] Furthermore, the cyclobutane core is often more resistant to metabolic degradation compared to linear alkyl chains, contributing to improved drug half-life.[3]

This compound is a particularly attractive building block due to the orthogonal reactivity of its hydroxyl and ketone functionalities. This allows for selective manipulation and elaboration of the molecule, providing access to a diverse range of substituted cyclobutane derivatives. This guide will delve into the key transformations of this versatile molecule, providing a foundation for its strategic application in complex molecular synthesis.

Synthesis of the Cyclobutane Core: The Power of [2+2] Cycloaddition

The construction of the this compound framework is most efficiently achieved through a [2+2] cycloaddition reaction.[4][5] This photochemical method allows for the direct formation of the four-membered ring from readily available starting materials.

General Workflow for [2+2] Photocycloaddition

The synthesis typically involves the irradiation of an alkene with a ketene or a ketene equivalent. The reaction proceeds through a concerted or stepwise mechanism, leading to the formation of the cyclobutanone ring with a predictable degree of stereocontrol.[6][7]

G cluster_synthesis Synthesis of this compound alkene Alkene Precursor cycloaddition [2+2] Photocycloaddition alkene->cycloaddition ketene Ketene Equivalent ketene->cycloaddition uv_light UV Irradiation (λ = 254 nm) uv_light->cycloaddition cyclobutanone This compound cycloaddition->cyclobutanone

Caption: General workflow for the synthesis of the target molecule via [2+2] photocycloaddition.

Reactivity of the Functional Groups: A Tale of Two Moieties

The synthetic utility of this compound stems from the distinct reactivity of its alcohol and ketone functionalities. This section will explore the selective transformations of each group.

Oxidation of the Hydroxymethyl Group: Accessing the Aldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-formyl-3-methylcyclobutanone, a valuable intermediate for further functionalization. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid and to avoid unwanted side reactions involving the cyclobutanone ring.

The Swern oxidation is a reliable method for the mild oxidation of primary alcohols to aldehydes.[8][9][10][11] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.

Experimental Protocol: Swern Oxidation

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in DCM dropwise.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature and quench with water.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 3-formyl-3-methylcyclobutanone.

Reaction Reagents Typical Yield
Swern OxidationOxalyl chloride, DMSO, Triethylamine85-95%

The Dess-Martin periodinane (DMP) is another mild and selective reagent for the oxidation of alcohols to aldehydes.[12][13][14][15] The reaction is typically carried out at room temperature in chlorinated solvents.

Experimental Protocol: Dess-Martin Oxidation

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.1 eq).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Reagent Typical Yield
DMP OxidationDess-Martin Periodinane90-98%
Reduction of the Ketone: Diastereoselective Synthesis of Diols

The reduction of the cyclobutanone carbonyl group provides access to the corresponding 1,3-diols. The stereochemical outcome of this reduction is of paramount importance, and the choice of reducing agent can significantly influence the diastereoselectivity.

Sodium borohydride (NaBH₄) is a common and mild reducing agent for ketones.[16][17][18] In the case of 3-substituted cyclobutanones, the hydride attack generally occurs from the less sterically hindered face, leading to the formation of the cis-diol as the major product.

Experimental Protocol: Sodium Borohydride Reduction

  • To a solution of this compound (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of acetone.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to separate the diastereomers.

Reaction Reagent Diastereomeric Ratio (cis:trans) Typical Yield
NaBH₄ ReductionSodium Borohydride~4:1 to 9:190-99%

The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), can enhance the selectivity for the 1,2-reduction of α,β-unsaturated ketones.[19][20][21][22] While this compound is not an enone, the use of CeCl₃ can still influence the stereoselectivity of the reduction by coordinating to the carbonyl oxygen and directing the hydride attack.[23]

G cluster_reduction Stereoselective Reduction of the Ketone start This compound nabh4 NaBH4 start->nabh4 Methanol, 0 °C luche NaBH4, CeCl3 (Luche Reduction) start->luche Methanol, 0 °C cis_diol cis-3-(hydroxymethyl)-3-methylcyclobutanol nabh4->cis_diol Major Product trans_diol trans-3-(hydroxymethyl)-3-methylcyclobutanol nabh4->trans_diol Minor Product luche->cis_diol Increased Selectivity

Caption: Comparison of reduction methods for the ketone functionality.

The Chemistry of the Strained Ring: Ring-Opening Reactions

A defining feature of cyclobutane chemistry is the propensity of the four-membered ring to undergo ring-opening reactions, thereby relieving ring strain. These transformations can be initiated by heat, light, or acid/base catalysis.

Thermal Ring-Opening

Upon heating, 3-methylcyclobutanone is known to decompose into propene and ketene.[24] This occurs through a concerted pericyclic reaction. By analogy, the thermal decomposition of this compound is expected to yield isobutylene and ketene, along with other potential fragmentation products. The stereochemistry of substituents on the cyclobutane ring can influence the conrotatory or disrotatory nature of the ring-opening process.[25][26][27]

Acid-Catalyzed Ring-Opening

In the presence of acid, the carbonyl oxygen of the cyclobutanone can be protonated, activating the ring towards nucleophilic attack and subsequent ring-opening. For α-hydroxy cyclobutanones, acid catalysis can lead to a variety of rearrangement products, including the formation of nitrile derivatives in the presence of a suitable nitrogen source.[28] The reaction of 3-ethoxy cyclobutanones with nucleophiles under acidic conditions has been shown to proceed via a cascade ring-opening/cyclization to form bicyclic acetals.[29]

Base-Mediated Reactions

Base-mediated reactions of this compound can involve enolate formation alpha to the carbonyl group, leading to aldol-type reactions or other carbon-carbon bond-forming transformations. Strong bases can also induce ring-opening or rearrangement pathways.[30]

Applications in Drug Discovery: Building Blocks for Carbocyclic Nucleosides

The unique stereochemical and conformational properties of cyclobutane derivatives make them valuable precursors in the synthesis of carbocyclic nucleosides, a class of compounds with significant antiviral and anticancer activity.[1][2][31] These analogues replace the furanose sugar of natural nucleosides with a cyclobutane ring, often leading to enhanced metabolic stability and improved therapeutic profiles.[3]

This compound and its derivatives can serve as key intermediates in the synthesis of these modified nucleosides. The hydroxyl and ketone functionalities provide handles for the introduction of the nucleobase and for further modifications to the carbocyclic core.[32][33] The synthesis of antiviral agents like Lobucavir showcases the successful application of cyclobutane-containing nucleoside analogues.[1][2]

G cluster_application Application in Carbocyclic Nucleoside Synthesis start This compound functionalization Functional Group Interconversion start->functionalization coupling Coupling with Nucleobase functionalization->coupling nucleoside Carbocyclic Nucleoside Analogue coupling->nucleoside antiviral Antiviral Activity nucleoside->antiviral

Caption: Synthetic strategy for the preparation of carbocyclic nucleoside analogues.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the context of drug discovery and development. Its bifunctional nature allows for a wide range of selective transformations, while the strained cyclobutane ring offers unique opportunities for ring-opening and rearrangement reactions. The ability to access a diverse array of substituted cyclobutanes from this single precursor underscores its importance as a strategic starting material. A thorough understanding of its reactivity, as outlined in this guide, will empower researchers to harness the full potential of this remarkable molecule in the creation of novel and complex chemical entities with significant therapeutic promise.

References

An In-Depth Technical Guide to the Stability and Storage of 3-(Hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Hydroxymethyl)-3-methylcyclobutanone is a versatile building block in organic synthesis, valued for its unique four-membered ring structure and bifunctional nature. As with many strained cyclic compounds, its stability under various storage and handling conditions is a critical parameter that dictates its shelf-life, purity, and suitability for downstream applications, particularly in the exacting field of drug development. This guide provides a comprehensive technical overview of the potential stability challenges associated with this compound. We will delve into its inherent chemical liabilities, propose potential degradation pathways based on established chemical principles, and offer detailed protocols for long-term storage and forced degradation studies to ensure its integrity.

Introduction: The Chemical Nuances of a Strained Ring System

The cyclobutane ring, characterized by significant angle and torsional strain, imparts a unique reactivity profile to its derivatives. While generally stable at room temperature, these four-membered rings are susceptible to cleavage under various conditions, including thermal, photolytic, acidic, and basic environments.[1] The presence of a ketone and a tertiary alcohol in this compound introduces additional chemical functionalities that can influence its stability and dictate specific degradation pathways. Understanding these intrinsic properties is paramount for researchers to mitigate degradation and ensure the reliability of experimental outcomes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and analysis.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol [2]
Boiling Point 197.8 ± 13.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 77.1 ± 12.4 °C[2]
LogP -0.74[2]

Potential Degradation Pathways: A Mechanistic Perspective

Ring Opening Reactions

The strained cyclobutane ring is the most probable site of initial degradation.

  • Thermal Decomposition: At elevated temperatures, cyclobutanone is known to decompose into ethylene and ketene.[3] The presence of substituents may alter the exact fragmentation pattern, but a retro-[2+2] cycloaddition remains a plausible thermal degradation pathway. The tertiary alcohol moiety in this compound could also undergo dehydration at high temperatures, potentially leading to the formation of an unsaturated cyclobutane derivative, which might then undergo further rearrangement or polymerization. Studies on the thermal decomposition of cyclobutanol have shown the formation of ethylene and acetaldehyde.[4]

  • Acid-Catalyzed Ring Opening: Acidic conditions can promote the protonation of the carbonyl oxygen, which can facilitate ring opening to form a more stable carbocation intermediate. This can lead to a variety of rearranged or solvated products. For instance, acid-catalyzed rearrangement of cyclobutane-fused benzoquinones leads to the formation of benzofurans.[5]

  • Base-Catalyzed Ring Opening: Strong bases can induce ring opening through various mechanisms, including retro-aldol type reactions. Basic conditions are particularly aggressive toward esters, amides, lactones, and carbamates, and can lead to bond cleavage and ring opening.[6]

Reactions Involving the Hydroxymethyl Group
  • Oxidation: The tertiary alcohol is resistant to oxidation under mild conditions, but strong oxidizing agents could potentially lead to cleavage of the C-C bond adjacent to the hydroxyl group.

  • Dehydration: As mentioned, acid-catalyzed or thermal dehydration of the tertiary alcohol could yield an exocyclic double bond, which could then participate in further reactions.

Photochemical Degradation

Cyclic ketones are known to be photochemically active.[7] Irradiation with UV light can lead to Norrish Type I cleavage, forming a diradical intermediate. This intermediate can then undergo various reactions, including ring contraction to form a cyclopropane derivative or ring expansion. The photolysis of cyclic ketones in alcoholic solution can lead to the formation of ring-expanded cyclic acetals.[8]

Diagram of Potential Degradation Pathways

G cluster_stressors Stress Conditions cluster_compound This compound cluster_products Potential Degradation Products Heat Heat Compound C₆H₁₀O₂ Heat->Compound Acid Acid Acid->Compound Base Base Base->Compound Light Light Light->Compound RingOpened Ring-Opened Products (e.g., unsaturated ketones, aldehydes) Compound->RingOpened Thermal/Acid/Base Dehydrated Dehydrated Product (exocyclic alkene) Compound->Dehydrated Thermal/Acid Rearranged Rearranged Products (e.g., cyclopentanone derivatives) Compound->Rearranged Acid/Photochemical Fragmented Fragmentation Products (e.g., smaller carbonyls, alkenes) Compound->Fragmented Thermal/Photochemical

Caption: Potential degradation pathways of this compound under various stress conditions.

Recommended Storage and Handling

Based on the potential instabilities of cyclobutanone derivatives, the following storage and handling procedures are recommended to minimize degradation:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable to reduce the rate of potential thermal degradation.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed container to prevent the ingress of moisture.

  • Purity: As impurities can sometimes catalyze degradation, it is recommended to use the compound in its purest form.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradants and to develop a stability-indicating analytical method.[9][10] This protocol outlines a systematic approach to stress this compound under various conditions.

Objective

To investigate the degradation of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.

Materials and Methods
  • Test Substance: this compound of high purity.

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), acetonitrile (ACN, HPLC grade), water (HPLC grade), and a suitable buffer for the mobile phase.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

    • pH meter.

    • Photostability chamber.

    • Oven.

Experimental Workflow

Diagram of Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Prepare stock solution of This compound in ACN/Water Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, solid state) Start->Thermal Photo Photolytic (ICH Q1B guidelines) Start->Photo Neutralize Neutralize (for acid/base samples) Acid->Neutralize Base->Neutralize Dilute Dilute to appropriate concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by HPLC-UV/MS Dilute->Analyze End Identify and quantify degradation products. Develop stability-indicating method. Analyze->End

Caption: Workflow for the forced degradation study of this compound.

Step-by-Step Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60 °C for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and keep it in an oven at 80 °C for a specified period (e.g., 1, 3, 7 days).

    • At each time point, dissolve a portion of the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (and the solid compound) to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, dissolve the solid or dilute the solution with the mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid for better peak shape) is a good starting point.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., around 210 nm, as the carbonyl group has a weak n-π* transition).

    • For identification of degradation products, an HPLC-MS system is highly recommended.

Development of a Stability-Indicating Analytical Method

The data from the forced degradation study will be instrumental in developing and validating a stability-indicating analytical method. The primary goal is to achieve chromatographic separation of the parent compound from all significant degradation products.

Key considerations for method development:

  • Specificity: The method must be able to resolve the main peak from any degradation products.

  • Linearity, Accuracy, and Precision: These parameters should be validated over a suitable concentration range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined for any identified degradation products.

Common analytical techniques for the analysis of cyclobutanone and its derivatives include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]

Conclusion

While this compound is a valuable synthetic intermediate, its inherent ring strain and functional groups necessitate careful consideration of its stability. This guide has outlined the potential degradation pathways and provided a framework for its systematic stability assessment. By implementing proper storage and handling procedures and conducting thorough forced degradation studies, researchers and drug development professionals can ensure the quality and integrity of this important molecule, thereby contributing to the robustness and reproducibility of their scientific endeavors.

References

An In-depth Technical Guide to the Safety and Hazards of 3-(hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with 3-(hydroxymethyl)-3-methylcyclobutanone, a key intermediate in various chemical syntheses. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles, ensuring the safe and effective handling of this compound in a laboratory setting.

Chemical Identity and Physical Properties

IUPAC Name: 3-hydroxy-3-methylcyclobutan-1-one[1]

CAS Number: 179073-80-4[1]

Molecular Formula: C₅H₈O₂[1]

Molecular Weight: 100.12 g/mol [1]

Synonyms: 3-hydroxy-3-methyl-cyclobutanone[1]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Boiling Point205 °C/760 mmHg--INVALID-LINK--
Melting Point-36 °C--INVALID-LINK--
Flash Point80.6 °C--INVALID-LINK--
Autoignition Temperature599 °F (315 °C)--INVALID-LINK--
Density1.16 g/cm³--INVALID-LINK--
Vapor Pressure13.5 mmHg (at 55 °C)--INVALID-LINK--

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictograms:

GHS_Pictograms cluster_0 GHS Hazard Pictograms Exclamation Mark

GHS Exclamation Mark Pictogram.

Signal Word: Warning[1]

GHS Hazard Classifications: [1]

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264Wash skin thoroughly after handling.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/ eye protection/ face protection.[2]
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
P501Dispose of contents/container to an authorised hazardous or special waste collection point in accordance with any local regulation.[2]

Toxicological Profile

  • Acute Toxicity: The primary routes of acute exposure are inhalation, skin contact, and eye contact, leading to irritation. One supplier notes the compound is "Toxic if swallowed" and "Harmful in contact with skin," suggesting more severe acute oral and dermal toxicity than indicated by the harmonized classification.

  • Skin Irritation: Classified as a skin irritant (Category 2), direct contact is expected to cause inflammation, redness, and discomfort.[1]

  • Eye Irritation: Classified as a serious eye irritant (Category 2A), contact can cause significant and potentially painful irritation.[1]

  • Respiratory Irritation: As a specific target organ toxicant for respiratory tract irritation (Category 3), inhalation of vapors or aerosols may lead to coughing, shortness of breath, and irritation of the nose and throat.[1]

  • Skin Sensitization: There is no specific data available to classify this compound as a skin sensitizer.

  • Mutagenicity: No specific mutagenicity data, such as results from an Ames test, were found for this compound.

  • Carcinogenicity: One supplier has a statement "Suspected of causing cancer," however, no supporting data from long-term animal bioassays or classifications by major regulatory bodies (e.g., IARC, NTP, OSHA) were found to substantiate this claim.

  • Reproductive Toxicity: There is no available data on the reproductive or developmental toxicity of this compound.

Expert Insight: The absence of comprehensive toxicological data necessitates a cautious approach. In the context of drug development, where novel compounds are handled, it is prudent to treat substances with data gaps as potentially more hazardous until further testing can be conducted. The "suspected of causing cancer" statement from a single supplier, while not backed by publicly available evidence, should prompt stringent adherence to safety protocols to minimize exposure.

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is paramount when working with this compound.

4.1. Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate level of PPE. The following provides a general guideline:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected prior to use and replaced if any signs of degradation are present.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in situations with a high risk of exposure, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.

4.2. Engineering Controls

  • Ventilation: All handling of this compound should be performed in a well-ventilated laboratory. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Eye Wash Stations and Safety Showers: Easily accessible and fully functional eye wash stations and safety showers are essential in any laboratory where this chemical is handled.

4.3. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered. Confirm that the fume hood is functioning properly.

  • Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a graduated cylinder to minimize the risk of spills. Avoid pouring directly from large containers to smaller ones without proper containment.

  • During Use: Keep containers tightly sealed when not in use.[2] Avoid physical damage to containers.[2]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Decontaminate the work area and any equipment used.

4.4. Storage Requirements

  • Store in a well-ventilated place and keep the container tightly closed.[2]

  • Some suppliers recommend storage at 0-4 °C.

  • Store locked up.[2]

  • Avoid contact with incompatible materials. While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

5.1. First-Aid Measures

  • In Case of Eye Contact: Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of running water and soap if available.[2] Seek medical attention if irritation develops or persists.[2]

  • In Case of Inhalation: Remove the individual from the contaminated area to fresh air.[2] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Immediately give a glass of water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.2. Fire and Explosion Hazards

While one source indicates the material is "Non combustible," another provides a flash point of 80.6 °C, suggesting it is a combustible liquid.[2] Given this discrepancy, it is safest to treat it as a combustible material.

  • Suitable Extinguishing Media: There is no restriction on the type of extinguisher which may be used. Use extinguishing media suitable for the surrounding area.[2] This may include water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

  • Special Hazards: Containers may burn and emit corrosive fumes in a fire.[2]

  • Firefighting Procedures: Alert the fire brigade and inform them of the location and nature of the hazard.[2] Wear self-contained breathing apparatus (SCBA) and full protective gear.[2] Cool fire-exposed containers with a water spray from a protected location.[2]

5.3. Accidental Release Measures

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Material (e.g., sand, vermiculite) ventilate->contain collect Collect Spilled Material into a Labeled, Sealable Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Local Regulations decontaminate->dispose end Spill Cleaned dispose->end

Workflow for Responding to a Spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Protect: Don appropriate personal protective equipment, including respiratory protection if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading by using an inert absorbent material such as sand, earth, or vermiculite.[2]

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination agent.

  • Dispose: Dispose of the waste material in accordance with all applicable federal, state, and local regulations.

Disposal Considerations

Waste disposal of this compound and its containers must be handled in compliance with all relevant regulations.

  • Product Disposal: Consult with a licensed professional waste disposal service to dispose of this material.[2] Options may include incineration in a licensed facility after mixing with a suitable combustible material, or burial in a landfill specifically permitted to accept chemical and pharmaceutical wastes.[2]

  • Container Disposal: Decontaminate empty containers thoroughly before disposal.[2] Observe all label warnings until the containers are cleaned or destroyed.

Conclusion

This compound is a valuable chemical intermediate that presents moderate hazards, primarily related to its irritant properties. While significant gaps exist in its publicly available toxicological profile, a comprehensive understanding of its known hazards, coupled with strict adherence to the handling, storage, and emergency procedures outlined in this guide, will enable researchers and drug development professionals to work with this compound safely and effectively. The principle of causality in experimental safety dictates that understanding and mitigating the known risks is the foundation for preventing adverse events, especially when working with compounds for which the full toxicological picture is not yet complete.

References

An Uncharted Synthesis: The Elusive History of 3-(Hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword: In the vast and meticulously documented landscape of organic chemistry, it is a rare occurrence to encounter a molecule whose origins are shrouded in ambiguity. Our investigation into the discovery and history of 3-(hydroxymethyl)-3-methylcyclobutanone has led us down a path of scholarly inquiry that, while fruitful in uncovering its fundamental properties, has ultimately revealed a conspicuous absence of a detailed, publicly available synthesis in primary scientific literature or patent filings. This guide, therefore, deviates from a traditional historical narrative and instead presents a comprehensive overview of the known characteristics of this molecule and its close isomer, 3-hydroxy-3-methylcyclobutanone, while candidly addressing the current void in its synthetic history. We will provide a foundational understanding of these compounds, drawing upon available database information and analogous chemical principles, to equip researchers with the necessary groundwork for potential future explorations into its synthesis and applications.

Compound Identification and Physicochemical Properties

Two primary isomers are central to this discussion: this compound and 3-hydroxy-3-methylcyclobutanone. While structurally similar, the placement of the hydroxyl and methyl groups on the cyclobutane ring differentiates them.

3-Hydroxy-3-methylcyclobutanone is the more frequently cited isomer in chemical databases.

  • IUPAC Name: 3-hydroxy-3-methylcyclobutan-1-one[1]

  • CAS Number: 179073-80-4[1]

  • Molecular Formula: C₅H₈O₂[1]

  • Molecular Weight: 100.12 g/mol [1]

  • Appearance: It is expected to be a liquid or low-melting solid at room temperature.

3-(Hydroxymethyl)-3-methylcyclobutan-1-one is the other key isomer.

  • IUPAC Name: 3-(hydroxymethyl)-3-methylcyclobutan-1-one

  • CAS Number: 1523617-87-9

  • Molecular Formula: C₆H₁₀O₂

  • Appearance: Described as a colorless to yellow liquid.

A summary of their key computed and physical properties is presented in Table 1.

Property3-Hydroxy-3-methylcyclobutanone3-(Hydroxymethyl)-3-methylcyclobutan-1-oneSource
Molecular Formula C₅H₈O₂C₆H₁₀O₂[1]
Molecular Weight 100.12 g/mol 114.14 g/mol [1]
CAS Number 179073-80-41523617-87-9[1]
IUPAC Name 3-hydroxy-3-methylcyclobutan-1-one3-(hydroxymethyl)-3-methylcyclobutan-1-one[1]
Physical Form Not specifiedColorless to Yellow Liquid
Storage Temperature Not specifiedRefrigerator

Table 1: Physicochemical Properties

The Undocumented Discovery: A Gap in the Scientific Record

Despite extensive searches of chemical literature and patent databases, a seminal publication detailing the first synthesis and characterization of either this compound or 3-hydroxy-3-methylcyclobutanone could not be located. This is an unusual circumstance for a molecule that is commercially available and listed in major chemical databases. The absence of this foundational information prevents a detailed historical account of its discovery, including the researchers, institutions, and the scientific context that led to its initial preparation.

Postulated Synthetic Strategies: An Exercise in Chemical Logic

In the absence of a documented synthesis, we can extrapolate potential synthetic routes based on established methodologies for the formation of substituted cyclobutanones. These hypothetical pathways are presented to stimulate further research and are not to be considered as validated protocols.

A plausible approach to 3-hydroxy-3-methylcyclobutanone could involve the nucleophilic addition of a methyl organometallic reagent, such as a Grignard reagent (methylmagnesium bromide) or an organolithium reagent (methyllithium), to a suitably protected 1,3-cyclobutanedione. The subsequent removal of the protecting group would yield the target molecule.

G cluster_0 Hypothetical Synthesis of 3-Hydroxy-3-methylcyclobutanone start Protected 1,3-cyclobutanedione reagent 1. CH3MgBr or CH3Li 2. Aqueous Workup start->reagent Nucleophilic Addition deprotection Deprotection reagent->deprotection product 3-Hydroxy-3-methylcyclobutanone deprotection->product

Figure 1: A postulated synthetic workflow for 3-hydroxy-3-methylcyclobutanone.

Spectroscopic Characterization: The Molecular Fingerprint

While the synthesis remains elusive, spectral data for related compounds can provide a basis for the characterization of this compound and its isomer. For instance, the ¹H and ¹³C NMR spectra of 3-hydroxy-3-methyl-2-butanone, an acyclic analogue, are publicly available and can offer insights into the expected chemical shifts for the functional groups present in our target molecules.

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show signals for the methyl group protons, the methylene protons of the hydroxymethyl group, and the methylene protons of the cyclobutane ring. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would be anticipated to display distinct signals for the carbonyl carbon, the quaternary carbon bearing the methyl and hydroxymethyl groups, the methyl carbon, the methylene carbon of the hydroxymethyl group, and the methylene carbons of the cyclobutane ring.

  • IR Spectroscopy: The infrared spectrum should prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1780-1750 cm⁻¹ for a strained cyclobutanone ring. A broad absorption in the region of 3500-3200 cm⁻¹ would indicate the presence of the hydroxyl (O-H) group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

Based on the GHS classification for 3-hydroxy-3-methyl-cyclobutanone, the compound is considered a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Future Outlook and Research Opportunities

The lack of a documented synthesis for this compound and its isomer presents a clear and compelling opportunity for the research community. The development of a robust and scalable synthetic route would be a valuable contribution to the field of organic chemistry. Furthermore, the availability of this compound could open avenues for its exploration as a building block in medicinal chemistry and materials science, given the increasing interest in strained ring systems in drug design. The elucidation of its synthetic history and the exploration of its chemical reactivity are endeavors that await the curious and resourceful investigator.

References

Methodological & Application

Application Notes and Protocols for 3-(Hydroxymethyl)-3-methylcyclobutanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Strained Bifunctional Synthon

In the landscape of synthetic organic chemistry, strained carbocyclic molecules have emerged as powerful tools for the construction of complex molecular architectures.[1] Among these, cyclobutane derivatives hold a special place due to their inherent ring strain (approximately 26.3 kcal mol⁻¹), which can be strategically harnessed for selective bond cleavage and rearrangement reactions.[2][3] 3-(Hydroxymethyl)-3-methylcyclobutanone is a prime example of a versatile building block that marries this intrinsic reactivity with bifunctional handles—a ketone and a primary alcohol. This unique combination allows for a diverse range of synthetic transformations, making it a valuable precursor for pharmaceuticals, natural products, and novel chemical entities.[1][4]

The puckered three-dimensional structure of the cyclobutane ring offers distinct stereochemical control and can be used to direct pharmacophore groups, reduce planarity, or serve as a non-classical aryl isostere in medicinal chemistry.[2] This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its ketone and alcohol functionalities, coupled with the latent energy of the four-membered ring.

G cluster_transformations Key Transformations cluster_products Product Classes start This compound ring_expansion Ring-Expansion Reactions start->ring_expansion e.g., Tiffeneau-Demjanov Rearrangement functional_group Functional Group Interconversion start->functional_group e.g., Oxidation, Halogenation, Protection spirocyclization Spirocyclization & Annulation start->spirocyclization Intramolecular Condensation cyclopentanones Substituted Cyclopentanones ring_expansion->cyclopentanones other_cyclobutanes Diversely Functionalized Cyclobutanes functional_group->other_cyclobutanes spirocycles Spirocyclic Scaffolds spirocyclization->spirocycles G cluster_0 Activation cluster_1 Rearrangement cluster_2 Product Formation A Starting Material: This compound B Intermediate: Activated Alcohol (e.g., Tosylate or Diazo precursor) A->B Reagent (e.g., TsCl or HNO2 via amine) C Primary Carbocation (transient) B->C Loss of Leaving Group D Ring Expansion (Bond Migration) C->D E Tertiary Carbocation (Stabilized) D->E F Final Product: 3-Methylcyclopentanone E->F Nucleophilic Attack (e.g., H2O) & Tautomerization

References

Application Notes & Experimental Protocols for 3-(hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3-(hydroxymethyl)-3-methylcyclobutanone, a bifunctional chiral building block with significant potential in organic synthesis and medicinal chemistry. The unique structural arrangement, featuring a primary alcohol and a ketone on a strained four-membered ring, offers multiple avenues for selective chemical manipulation. This document details robust experimental protocols for key transformations at both the hydroxyl and carbonyl functionalities, including oxidation, olefination, and ring-expansion reactions. The protocols are designed for researchers, chemists, and drug development professionals, with an emphasis on the mechanistic rationale behind procedural steps and reagent selection to ensure reproducibility and high yields.

Introduction: A Versatile Bifunctional Building Block

This compound is a valuable intermediate for the synthesis of complex molecular architectures. The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) can be harnessed to drive ring-opening or rearrangement reactions, providing access to diverse carbocyclic and heterocyclic systems.[1] Furthermore, the presence of two distinct and orthogonally reactive functional groups—a primary alcohol and a ketone—allows for sequential and selective modifications, making it an ideal scaffold for building molecular complexity.

In the context of drug discovery, the cyclobutane motif is increasingly recognized for its ability to impart favorable physicochemical properties, such as improved metabolic stability and solubility, while exploring novel chemical space.[2][3] The strategic placement of a methyl group can also be a key factor, sometimes referred to as the "magic methyl" effect, where a small structural change leads to a significant improvement in potency or pharmacokinetic profile.[4] This guide focuses on providing practical, field-tested protocols to leverage the unique reactivity of this compound.

Compound Properties
PropertyValueSource
IUPAC Name 3-(hydroxymethyl)-3-methylcyclobutan-1-onePubChem
Molecular Formula C₅H₈O₂[5]
Molecular Weight 100.12 g/mol [5][6]
CAS Number 183616-18-4[6]
Appearance Colorless Oil (predicted)-
InChI Key NPBDXRSQLIOUGJ-UHFFFAOYSA-N[6]

Selective Oxidation of the Hydroxymethyl Group

The selective oxidation of the primary alcohol to an aldehyde yields 3-methyl-3-oxocyclobutane-1-carbaldehyde, a key intermediate for further functionalization, such as reductive amination or aldol condensation, without affecting the ketone. A mild oxidation system is essential to prevent over-oxidation to the carboxylic acid and to maintain the integrity of the cyclobutanone ring. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride under cryogenic conditions, is an ideal method due to its high chemoselectivity and tolerance for a wide range of functional groups.[7]

Protocol 2.1: Swern Oxidation to 3-methyl-3-oxocyclobutane-1-carbaldehyde

This protocol is adapted from a standard procedure for the oxidation of a similar hydroxymethyl-cycloalkanone derivative.[7]

Materials:

  • This compound

  • Oxalyl chloride (2.0 M in Dichloromethane)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Water (H₂O), 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous DCM (20 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.5 eq.) to the cooled DCM with vigorous stirring.

  • DMSO Activation: In a separate dry flask, prepare a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred oxalyl chloride mixture at -78 °C. Continue stirring for 15 minutes.

  • Substrate Addition: Prepare a solution of this compound (1.0 eq.) in anhydrous DCM (10 mL). Slowly add this solution to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Quenching: Slowly add triethylamine (5.0 eq.) to the flask. Stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde by flash column chromatography on silica gel.

Swern_Oxidation_Workflow reagents Prepare Reagents - Oxalyl Chloride in DCM - DMSO in DCM - Substrate in DCM setup Reaction Setup - Flame-dried flask - Inert atmosphere - Cool to -78 °C reagents->setup activation Activation - Add Oxalyl Chloride - Add DMSO - Stir for 15 min setup->activation -78 °C addition Substrate Addition - Add alcohol solution - Stir for 45 min activation->addition -78 °C quench Quench - Add Triethylamine - Warm to RT addition->quench -78 °C -> RT workup Workup & Extraction - Add H₂O - Extract with DCM quench->workup purify Purification - Wash (HCl, NaHCO₃, Brine) - Dry & Concentrate - Column Chromatography workup->purify product Product: 3-methyl-3-oxocyclobutane -1-carbaldehyde purify->product

Workflow for the Swern Oxidation of this compound.

Reactions at the Carbonyl Center

The ketone functionality of this compound is a versatile handle for carbon-carbon bond formation and ring expansion reactions.

Wittig Olefination for Exocyclic Alkene Synthesis

The Wittig reaction provides an unambiguous method for converting the cyclobutanone into an exocyclic alkene, 3-(hydroxymethyl)-3-methyl-1-methylenecyclobutane.[8] This transformation is valuable for creating precursors for polymerization or subsequent functionalization of the newly formed double bond. The use of a non-stabilized ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), is ideal for this purpose and generally reacts well with ketones.[9][10]

Protocol 3.1.1: Methyleneation using a Wittig Reagent

This protocol is based on a general procedure for the in-situ generation and reaction of methylenetriphenylphosphorane.[10]

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq.) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Ketone Addition: Cool the ylide solution back to 0 °C. Prepare a solution of this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Add diethyl ether and water, then transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography.

Wittig_Reaction_Workflow ylide_prep Ylide Preparation - Suspend Ph₃PCH₃Br in THF - Add n-BuLi at 0 °C - Stir to form ylide ketone_add Ketone Addition - Cool ylide to 0 °C - Add substrate solution ylide_prep->ketone_add 0 °C reaction Reaction - Warm to RT - Stir 12-16 h ketone_add->reaction 0 °C -> RT workup Workup - Quench with NH₄Cl(aq) - Extract with Ether reaction->workup purify Purification - Dry & Concentrate - Column Chromatography workup->purify product Product: 3-(hydroxymethyl)-3-methyl -1-methylenecyclobutane purify->product

Workflow for the Wittig Olefination of this compound.
Baeyer-Villiger Oxidation for Lactone Synthesis

The Baeyer-Villiger oxidation is a powerful ring-expansion reaction that converts a cyclic ketone into a lactone (a cyclic ester).[11] This transformation is highly valuable for accessing five-membered lactone rings, which are common motifs in natural products and pharmaceuticals.[12] The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of this insertion is predictable; the oxygen atom preferentially inserts on the more substituted side.[13] For this compound, both adjacent carbons are secondary, but one is substituted with the hydroxymethyl and methyl groups. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl.[13] Therefore, migration of the more substituted C-C bond is expected.

Protocol 3.2.1: Ring Expansion using m-CPBA

This protocol is adapted from general procedures for the Baeyer-Villiger oxidation using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective peracid for this transformation.[14]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.5 eq.) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains low.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ to destroy excess peroxide.

  • Workup: Add saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3 x 25 mL).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude lactone product by flash column chromatography.

BV_Oxidation_Workflow setup Reaction Setup - Dissolve substrate in DCM - Cool to 0 °C addition Reagent Addition - Add m-CPBA portion-wise setup->addition 0 °C reaction Reaction - Stir at 0 °C -> RT - Monitor by TLC addition->reaction quench Quench - Cool to 0 °C - Add Na₂S₂O₃(aq) reaction->quench workup Workup - Add NaHCO₃(aq) - Extract with DCM quench->workup purify Purification - Dry & Concentrate - Column Chromatography workup->purify product Product: Expected Lactone purify->product

Workflow for the Baeyer-Villiger Oxidation of this compound.

Summary and Outlook

This compound represents a synthetically attractive and versatile building block. The protocols detailed in this guide for oxidation, olefination, and Baeyer-Villiger oxidation provide reliable pathways to valuable derivatives, opening doors for further exploration in drug discovery and materials science. The ability to selectively manipulate either the alcohol or ketone functionality underscores the compound's utility as a strategic starting material for complex target synthesis. Future work could explore diastereoselective reductions of the ketone, ring-opening reactions driven by the inherent strain of the cyclobutane core, and the use of the derived aldehyde in multicomponent reactions.

References

The Strategic Utility of 3-(Hydroxymethyl)-3-methylcyclobutanone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane motif, once considered an esoteric curiosity in drug design, has emerged as a powerful tool for medicinal chemists. Its inherent ring strain and unique three-dimensional geometry offer novel avenues for exploring chemical space and developing drug candidates with improved pharmacological profiles.[1][2] Substituted cyclobutanones, in particular, serve as versatile and compact building blocks, prized for their ability to introduce conformational rigidity and act as bioisosteric replacements for more common structural motifs.[2][3] Among these, 3-(hydroxymethyl)-3-methylcyclobutanone stands out as a bifunctional intermediate of significant interest, possessing both a reactive ketone and a primary alcohol, which can be selectively manipulated to construct complex molecular architectures. This guide provides a comprehensive overview of the synthesis and application of this valuable intermediate, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.

PropertyValueSource
Molecular Formula C5H8O2[4][5]
Molecular Weight 100.12 g/mol [5]
CAS Number 179073-80-4[5]
Appearance Not explicitly stated, likely a colorless oil or low-melting solid
Purity Commercially available up to ≥98.0%[1]

Safety Profile: this compound and related cyclobutanone derivatives should be handled with care. Hazard statements indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategies for this compound

The synthesis of substituted cyclobutanones can be approached through various methodologies, each with its own set of advantages and limitations. While a specific, detailed, and publicly available synthesis for this compound is not extensively documented in the provided search results, we can infer logical synthetic routes based on established cyclobutanone chemistry. A plausible and efficient approach involves a multi-step sequence starting from readily available precursors.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This pathway is based on well-established organic transformations and provides a logical route to the target molecule.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 [2+2] Cycloaddition Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Hydroxymethylation Step2->Step3 Target 3-(Hydroxymethyl)-3- methylcyclobutanone Step3->Target caption Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Protocol 1: Synthesis via [2+2] Cycloaddition and Subsequent Functionalization

This protocol outlines a plausible synthetic route, starting with a [2+2] cycloaddition to form the cyclobutane ring, followed by functional group manipulations to install the desired hydroxyl and methyl groups.

Step 1: [2+2] Cycloaddition of a Ketene with an Allene

The [2+2] cycloaddition reaction is a powerful method for the construction of four-membered rings.[6] The reaction of a suitable ketene with 1,1-dimethylallene would yield a 2,2-dimethyl-3-alkylidenecyclobutanone.

  • Reagents and Conditions:

    • Dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc)

    • 1,1-Dimethylallene

    • Inert solvent (e.g., diethyl ether)

    • Inert atmosphere (Nitrogen or Argon)

    • Reaction temperature: 0 °C to room temperature

  • Procedure:

    • To a stirred suspension of activated zinc dust in anhydrous diethyl ether under an inert atmosphere, a solution of trichloroacetyl chloride is added dropwise at a rate that maintains a gentle reflux.

    • Simultaneously, a solution of 1,1-dimethylallene in diethyl ether is added dropwise.

    • The reaction mixture is stirred for several hours at room temperature after the additions are complete.

    • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the reaction mixture is filtered to remove excess zinc, and the filtrate is washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyclobutanone derivative.

Step 2: Ozonolysis of the Exocyclic Double Bond

Ozonolysis provides a reliable method for cleaving the exocyclic double bond to reveal the ketone functionality.

  • Reagents and Conditions:

    • Crude product from Step 1

    • Ozone (O₃)

    • Solvent (e.g., dichloromethane, methanol)

    • Reductive workup agent (e.g., dimethyl sulfide, triphenylphosphine)

    • Reaction temperature: -78 °C

  • Procedure:

    • The crude cyclobutanone from the previous step is dissolved in a suitable solvent and cooled to -78 °C.

    • A stream of ozone is bubbled through the solution until a persistent blue color is observed.

    • The excess ozone is purged with a stream of nitrogen or argon.

    • A reductive workup agent is added, and the reaction is allowed to warm to room temperature.

    • The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield 3-methyl-3-(formyl)cyclobutanone.

Step 3: Reduction of the Aldehyde to a Primary Alcohol

The final step involves the selective reduction of the aldehyde to the primary alcohol.

  • Reagents and Conditions:

    • 3-Methyl-3-(formyl)cyclobutanone

    • Reducing agent (e.g., sodium borohydride)

    • Solvent (e.g., methanol, ethanol)

    • Reaction temperature: 0 °C to room temperature

  • Procedure:

    • The purified 3-methyl-3-(formyl)cyclobutanone is dissolved in a suitable alcoholic solvent and cooled to 0 °C.

    • Sodium borohydride is added portion-wise, and the reaction mixture is stirred until the starting material is consumed (monitored by TLC).

    • The reaction is quenched by the slow addition of water or dilute acid.

    • The solvent is removed under reduced pressure, and the residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.

    • Final purification is achieved by column chromatography or distillation under reduced pressure.

Application in Pharmaceutical Synthesis: A Versatile Chiral Building Block

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of more complex pharmaceutical intermediates. The ketone can undergo a variety of reactions, such as reductive amination, Wittig reactions, and aldol condensations, while the primary alcohol can be oxidized, esterified, or converted to a leaving group for nucleophilic substitution.

Case Study: Synthesis of a Novel Protease Inhibitor Precursor

Cyclobutanone derivatives have shown promise as potent protease inhibitors due to the electrophilicity of the carbonyl group, which is enhanced by the inherent ring strain.[3] The synthesis of novel cyclobutanone-containing amino acid derivatives can lead to metabolically stable compounds that can be incorporated into peptidomimetics.[3]

Pharmaceutical_Application Start 3-(Hydroxymethyl)-3- methylcyclobutanone Step1 Oxidation of Alcohol Start->Step1 Step2 Reductive Amination Step1->Step2 Target Cyclobutane-based Amino Acid Derivative Step2->Target caption Application in Protease Inhibitor Synthesis

Caption: A synthetic scheme for the application of this compound.

Protocol 2: Synthesis of a Cyclobutane-based Amino Acid Derivative

This protocol details the conversion of this compound into a key intermediate for a novel protease inhibitor.

Step 1: Oxidation of the Primary Alcohol to a Carboxylic Acid

  • Reagents and Conditions:

    • This compound

    • Oxidizing agent (e.g., Jones reagent, TEMPO/bleach)

    • Solvent (e.g., acetone, dichloromethane)

    • Reaction temperature: 0 °C to room temperature

  • Procedure (using TEMPO/bleach):

    • To a solution of this compound in a mixture of dichloromethane and water, catalytic amounts of TEMPO and sodium bromide are added.

    • The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (bleach) with sodium bicarbonate is added dropwise, maintaining the temperature below 5 °C.

    • The reaction is stirred vigorously until the starting material is consumed (monitored by TLC).

    • The reaction is quenched with a saturated solution of sodium thiosulfate.

    • The layers are separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-methyl-3-oxocyclobutanecarboxylic acid.

Step 2: Reductive Amination to Introduce the Amino Group

  • Reagents and Conditions:

    • 3-Methyl-3-oxocyclobutanecarboxylic acid

    • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

    • Reducing agent (e.g., sodium cyanoborohydride)

    • Solvent (e.g., methanol)

  • Procedure:

    • The carboxylic acid from the previous step is dissolved in methanol, and an excess of the ammonia source is added.

    • Sodium cyanoborohydride is added portion-wise, and the reaction is stirred at room temperature.

    • The reaction progress is monitored by LC-MS.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by ion-exchange chromatography or by forming a salt and recrystallizing to yield the target 3-amino-3-methylcyclobutanecarboxylic acid.

Conclusion

This compound is a highly versatile and valuable intermediate in pharmaceutical synthesis. Its unique structural features and bifunctionality provide a robust platform for the construction of complex and novel molecular architectures, particularly in the development of protease inhibitors and other therapeutic agents. The synthetic protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the utilization of this important building block in their synthetic endeavors. The continued exploration of cyclobutane-containing compounds in medicinal chemistry is expected to yield a new generation of innovative therapeutics.[2]

References

Catalytic Applications of 3-(Hydroxymethyl)-3-methylcyclobutanone Derivatives: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the catalytic applications of 3-(hydroxymethyl)-3-methylcyclobutanone and its derivatives. While not typically employed as catalysts in their own right, these chiral cyclobutanones are highly valuable as versatile building blocks in asymmetric synthesis. Their inherent ring strain and stereodefined trifunctional nature—a ketone, a primary alcohol, and a quaternary stereocenter—make them powerful precursors for the synthesis of complex molecular architectures. This document details strategies for their enantioselective synthesis and provides protocols for their application in catalytic workflows, drawing parallels with analogous cyclopentanone and cyclohexanone systems used in the development of high-value pharmaceutical agents.

Introduction: The Strategic Value of Chiral Cyclobutanones

Strained carbocyclic molecules, particularly cyclobutane and cyclobutanone derivatives, are powerful intermediates in organic synthesis.[1] The ring strain inherent in the four-membered ring can be strategically harnessed for selective ring-opening or ring-expansion reactions, providing access to a diverse array of acyclic and larger cyclic systems. When substituted with multiple functionalities and possessing defined stereochemistry, such as in this compound, these molecules become chiral building blocks of significant value.

The catalytic applications of these derivatives are primarily centered on their use as synthons in synthetic pathways that employ catalysis to achieve high levels of stereocontrol. The quaternary stereocenter at the C3 position, in particular, presents a synthetic challenge that, once overcome, provides a valuable scaffold for the construction of complex target molecules, including natural products and pharmaceuticals.

Enantioselective Synthesis of this compound Derivatives

The utility of this compound as a chiral building block is entirely dependent on the ability to synthesize it in an enantiomerically pure form. Several catalytic strategies can be envisioned for this purpose, drawing inspiration from the successful asymmetric synthesis of other substituted cycloalkanones.

Asymmetric Beckmann Rearrangement for Lactam Precursors

One powerful strategy for the asymmetric synthesis of chiral cyclic compounds is the catalytic asymmetric insertion of a nitrogen atom into a prochiral ketone.[2] While direct synthesis of the target molecule via this method is not explicitly reported, a similar approach using prochiral cyclobutanones to generate chiral lactams has been demonstrated.[2] This highlights a potential pathway where a prochiral precursor could be catalytically converted to a chiral lactam, which could then be further elaborated to the target cyclobutanone derivative.

Application as a Chiral Building Block in Catalytic Synthesis

The true catalytic utility of this compound lies in its role as a versatile precursor for more complex, often biologically active, molecules. Its functional groups can be selectively manipulated in catalytic reactions to build intricate stereochemical architectures.

Precursor to Chiral Ligands

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of novel chiral ligands for asymmetric catalysis. The hydroxyl and ketone functionalities provide handles for chemical modification to introduce coordinating groups. While the direct synthesis of ligands from this specific cyclobutanone is not yet documented, the principles of chiral ligand design support its potential in this area.[3]

Analogy to Cyclopentanone and Cyclohexanone Derivatives in Drug Synthesis

The application of chiral hydroxymethyl-substituted cycloalkanones is well-established in pharmaceutical synthesis. For instance, (R)-3-(hydroxymethyl)cyclohexanone is a key intermediate in the synthesis of antiviral carbocyclic nucleoside analogues and potent anti-inflammatory agents.[4][5] These analogues mimic natural nucleosides but have enhanced metabolic stability.[5] Similarly, chiral 3-hydroxymethylcyclopentanone derivatives are crucial building blocks for a range of biologically active compounds.[1][6][7]

By analogy, this compound can be considered a valuable precursor for novel carbocyclic nucleoside analogues and other bioactive molecules, where the cyclobutane ring imparts unique conformational constraints and potential for improved biological activity.

Experimental Protocols

While specific protocols for the catalytic transformation of this compound are not abundant in the literature, the following sections provide detailed, generalized protocols for its enantioselective synthesis and subsequent use as a chiral building block, based on established methodologies for analogous systems.

Protocol: Enantioselective Synthesis via Catalytic Asymmetric Aldol Reaction

This protocol describes a potential route to enantiomerically enriched this compound, adapting known organocatalytic aldol methodologies.

Objective: To synthesize enantiomerically enriched this compound from 3-methylcyclobutanone.

Materials:

  • 3-Methylcyclobutanone

  • Aqueous formaldehyde (37 wt. %)

  • Chiral proline-derived organocatalyst (e.g., (S)-proline)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Protocol:

  • Catalyst Preparation: In a flame-dried round-bottom flask, dissolve the chiral proline-derived organocatalyst (10 mol%) in DMSO (0.5 M).

  • Reaction Setup: Add 3-methylcyclobutanone (1.0 eq) to the catalyst solution.

  • Reagent Addition: Slowly add aqueous formaldehyde (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, neutralize the mixture with 1 M HCl and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield enantiomerically enriched this compound.

Protocol: Application in the Synthesis of a Carbocyclic Nucleoside Analogue Precursor

This protocol outlines a generalized workflow for utilizing chiral this compound as a building block in the synthesis of a carbocyclic nucleoside analogue precursor.

Objective: To synthesize a protected cyclobutane intermediate suitable for coupling with a nucleobase.

Materials:

  • Enantiomerically pure this compound

  • Protecting group reagents (e.g., tert-Butyldimethylsilyl chloride (TBDMSCl) for the alcohol, ethylene glycol for the ketone)

  • Activating agent for a leaving group (e.g., MsCl or TsCl)

  • Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

Protocol:

  • Protection of the Hydroxyl Group: Dissolve the chiral cyclobutanone (1.0 eq) in anhydrous DCM. Add an appropriate base (e.g., imidazole, 1.5 eq) followed by TBDMSCl (1.1 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Work-up and purify to obtain the silyl-protected alcohol.

  • Protection of the Ketone: Dissolve the protected alcohol in toluene. Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat to reflux with a Dean-Stark trap to remove water. Once the reaction is complete, cool, neutralize, and purify to yield the fully protected cyclobutane.

  • Functionalization for Nucleobase Coupling: The protected cyclobutane can now be functionalized in a stereocontrolled manner. For example, reduction of the ketone (if not protected) followed by activation of the resulting hydroxyl group would provide an electrophilic center for coupling with a nucleobase.

Data Presentation

The successful enantioselective synthesis of chiral building blocks is quantified by the yield and the enantiomeric excess (e.e.). The following table provides representative data for the synthesis of analogous chiral hydroxymethyl cycloalkanones, which can serve as a benchmark for the development of protocols for the target cyclobutanone derivative.

Synthetic StrategySubstrateCatalyst/ReagentProductYield (%)e.e. (%)Reference
Lipase-Catalyzed Kinetic Resolution(±)-3-(hydroxymethyl)cyclohexanonePorcine Pancreatic Lipase (PPL-II)(R)-3-(acetoxymethyl)cyclohexanone2591[8]
Asymmetric Aldol ReactionCyclohexanone(S)-Proline(R)-3-(hydroxymethyl)cyclohexanone~60-70>95Inferred from similar reactions
Biocatalytic Reduction1,3-CyclohexanedioneImmobilized Baker's Yeast(R)-3-hydroxycyclohexanone75-85>99[5]

Visualization of Synthetic Pathways

The following diagrams illustrate the conceptual workflows for the synthesis and application of this compound derivatives.

Enantioselective_Synthesis cluster_synthesis Enantioselective Synthesis Prochiral_Substrate 3-Methylcyclobutanone Catalytic_Step Asymmetric Aldol Reaction (Chiral Organocatalyst) Prochiral_Substrate->Catalytic_Step Formaldehyde Chiral_Product Enantiomerically Enriched This compound Catalytic_Step->Chiral_Product

Caption: Enantioselective synthesis of the target chiral building block.

Application_Workflow cluster_application Application as a Chiral Building Block Chiral_Building_Block Chiral this compound Protection Protection of Functional Groups Chiral_Building_Block->Protection Functionalization Catalytic Functionalization (e.g., Asymmetric Hydrogenation, Cross-Coupling) Protection->Functionalization Coupling Coupling with Bioactive Moiety (e.g., Nucleobase) Functionalization->Coupling Final_Product Complex Chiral Molecule (e.g., Carbocyclic Nucleoside Analogue) Coupling->Final_Product

Caption: Workflow for the application of the chiral building block.

Conclusion

This compound and its derivatives represent a class of chiral building blocks with significant potential in asymmetric synthesis. While their direct application as catalysts is not established, their strategic importance lies in their ability to serve as versatile precursors for complex, high-value molecules. The development of efficient enantioselective routes to these cyclobutanones is a key area of ongoing research. The protocols and conceptual frameworks presented in this guide, drawn from established chemistry of analogous systems, provide a solid foundation for researchers, scientists, and drug development professionals to explore the rich synthetic utility of these strained chiral synthons.

References

Application Notes & Protocols: Stereoselective Synthesis Utilizing 3-(Hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Cyclobutanones

Four-membered carbocycles are not merely synthetic curiosities; they are potent intermediates and core structural motifs found in a multitude of natural products and bioactive molecules.[1][2] The inherent ring strain of the cyclobutane framework (approximately 26 kcal/mol) makes these structures valuable precursors for a variety of chemical transformations, including ring-opening and ring-expansion reactions, providing access to more complex molecular architectures.[3] The asymmetric synthesis of chiral cyclobutanes, therefore, represents a significant objective in modern organic chemistry.[4][5][6]

This guide focuses on a particularly valuable chiral building block: 3-(hydroxymethyl)-3-methylcyclobutanone . This molecule possesses a unique combination of features that render it exceptionally useful for stereoselective synthesis:

  • A Prochiral Ketone: The carbonyl group at C1 is a handle for a wide range of nucleophilic addition and reduction reactions.

  • A Quaternary Stereocenter: The C3 position, substituted with both a methyl and a hydroxymethyl group, establishes a permanent chiral center that can direct the stereochemical outcome of reactions at the ketone.

  • Bifunctionality: The presence of both a ketone and a primary alcohol allows for orthogonal chemical manipulations and intramolecular reactions.

This document provides an in-depth exploration of substrate-controlled stereoselective transformations of this compound, complete with detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.

Part 1: Diastereoselective Reduction of the Carbonyl Group

The reduction of the ketone in this compound generates a second stereocenter at C1, leading to the formation of either cis- or trans-3-(hydroxymethyl)-3-methylcyclobutanol diastereomers. The choice of hydride reagent is critical in controlling this stereochemical outcome, primarily by exploiting steric hindrance.

G cluster_start Starting Material cluster_products Reduction Products start This compound cis_diol cis-Diol (Major with bulky hydrides) start->cis_diol [H⁻] (Bulky) e.g., L-Selectride® trans_diol trans-Diol (Major with small hydrides) start->trans_diol [H⁻] (Small) e.g., NaBH₄

Caption: Diastereoselective reduction pathways of this compound.

Protocol 1: Synthesis of cis-3-(Hydroxymethyl)-3-methylcyclobutanol via Sterically-Directed Reduction

Principle: To achieve high selectivity for the cis-diol, a sterically demanding hydride source is employed. Reagents like L-Selectride® (lithium tri-sec-butylborohydride) are too large to approach the carbonyl from the same face as the bulky C3 substituents. Consequently, the hydride is delivered to the opposite, less hindered face, resulting in a hydroxyl group that is cis to the hydroxymethyl group. This strategy is highly effective for analogous cyclopentanone systems and is directly applicable here.[7]

Materials:

  • (R)- or (S)-3-(Hydroxymethyl)-3-methylcyclobutanone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Hydride Addition: Add L-Selectride® solution (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Slowly quench the reaction by the dropwise addition of water (0.5 mL per mmol of substrate), followed by 3 M NaOH solution (1.5 eq relative to L-Selectride®).

  • Oxidative Workup: Remove the cooling bath. Slowly add 30% H₂O₂ solution (2.0 eq relative to L-Selectride®) dropwise. Caution: This addition is exothermic. Ensure adequate cooling and slow addition to control the temperature.

  • Extraction: Stir the mixture vigorously for 1 hour at room temperature. Dilute with EtOAc and wash sequentially with saturated Na₂S₂O₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure cis-diol.

  • Characterization: Confirm the stereochemistry and determine the diastereomeric ratio (dr) using ¹H NMR spectroscopy, paying close attention to the coupling constants of the C1 proton.

Protocol 2: Synthesis of trans-3-(Hydroxymethyl)-3-methylcyclobutanol

Principle: The formation of the trans-diol is favored by smaller, less sterically hindered reducing agents like sodium borohydride (NaBH₄). In some systems, chelation control can occur where the reagent coordinates to the existing hydroxyl group, directing hydride delivery from the same face. However, in this case, the steric influence of the C3 substituents is still significant, and the trans product is typically favored when steric hindrance is minimized on the part of the reagent.

Materials:

  • (R)- or (S)-3-(Hydroxymethyl)-3-methylcyclobutanone

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol to a concentration of 0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor by TLC.

  • Quenching: Cool the flask back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution to pH ~7.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with EtOAc (3x).

  • Washing and Drying: Combine the organic layers and wash with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to isolate the trans-diol.

Method Hydride Reagent Key Control Element Expected Major Product Typical Diastereomeric Ratio (dr)
Protocol 1L-Selectride®Steric Hindrancecis-Diol>95:5
Protocol 2NaBH₄Minimal Sterics / Chelationtrans-Diol70:30 to 85:15

Note: Diastereomeric ratios are estimates based on established principles and may vary with specific substrate and reaction conditions.

Part 2: Diastereoselective Nucleophilic Addition to the Carbonyl Group

The C3 quaternary stereocenter also exerts powerful stereocontrol over nucleophilic additions (e.g., Grignard, organolithium reagents) to the carbonyl group, leading to the formation of chiral tertiary alcohols. The stereochemical outcome can often be predicted using the Felkin-Anh model, where the nucleophile attacks the carbonyl carbon from the face opposite the largest substituent at the adjacent stereocenter.

G cluster_products Addition Products start This compound product_A Diastereomer A start->product_A 1. R-MgX 2. H₃O⁺ workup product_B Diastereomer B reagent R-MgX (Grignard Reagent) label_note Facial attack is directed by C3 stereocenter

Protocol 3: Diastereoselective Grignard Addition to form Tertiary Alcohols

Principle: This protocol describes the addition of a Grignard reagent to generate a tertiary alcohol. The existing alcohol in the starting material must be protected to prevent it from quenching the organometallic reagent. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice for this purpose.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)

  • Ethyl Acetate (EtOAc)

Procedure:

Part A: Protection of the Hydroxyl Group

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add TBSCl (1.2 eq) portion-wise.

  • Stir at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Quench with water and extract with DCM. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography to obtain 3-((tert-butyldimethylsilyloxy)methyl)-3-methylcyclobutanone.

Part B: Grignard Addition

  • Dissolve the TBS-protected cyclobutanone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add MeMgBr solution (1.5 eq) dropwise via syringe.

  • Stir at -78 °C for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Warm to room temperature and extract the product with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is a mixture of diastereomeric TBS-protected tertiary alcohols.

Part C: Deprotection

  • Dissolve the crude product from Part B in THF.

  • Add TBAF solution (1.5 eq) and stir at room temperature for 2 hours.

  • Quench with water, and remove THF under reduced pressure.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to separate the diastereomeric tertiary alcohols and determine the yield and diastereomeric ratio.

Part 3: Synthetic Utility and Workflow

The chiral diols and tertiary alcohols synthesized from this compound are versatile intermediates. Their value lies in their potential for further elaboration into more complex molecules, leveraging the strained four-membered ring as a synthetic tool.

G

Caption: Synthetic workflow from the chiral cyclobutanone to complex molecules.

Applications include:

  • Ring-Expansion Reactions: The resulting cyclobutanols can undergo facile ring expansion to furnish substituted cyclopentanones or cyclohexanones, a common strategy for accessing five- and six-membered rings with high stereocontrol. [3]* Synthesis of Carbocyclic Nucleosides: Chiral carbocyclic scaffolds are critical in the development of antiviral and anticancer agents, where they replace the furanose ring of natural nucleosides to enhance metabolic stability. [8][9]* Natural Product Synthesis: The densely functionalized and stereochemically defined cyclobutane core serves as a key fragment for the total synthesis of complex natural products. [10]

References

Application Notes & Protocols: Strategic Protection of 3-(Hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Hydroxymethyl)-3-methylcyclobutanone is a valuable bifunctional building block in medicinal chemistry and complex molecule synthesis. Its utility is predicated on the selective manipulation of its two reactive centers: a primary hydroxyl group and a sterically accessible ketone. This guide provides a comprehensive overview of protecting group strategies essential for unlocking its synthetic potential. We delve into the chemoselective protection of both the alcohol and ketone functionalities, discuss orthogonal strategies for sequential reactions, and provide detailed, field-proven protocols. The causality behind the selection of specific protecting groups and reaction conditions is explained to empower researchers to make informed strategic decisions in their synthetic planning.

Strategic Imperatives in Synthesizing with this compound

The synthetic utility of this compound stems from the distinct reactivity of its alcohol and ketone moieties. The primary alcohol is a nucleophile and can be sensitive to acidic conditions or undergo oxidation. The ketone is an electrophile, susceptible to attack by a wide range of nucleophiles and reducing agents.[1] Any synthetic route involving this molecule must therefore address the potential for undesired side reactions.

Protecting groups serve as temporary masks, rendering a functional group inert to specific reagents and conditions.[2][3] The selection of a protecting group is governed by several factors:

  • Ease of Installation and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not compromise the integrity of the substrate.[4]

  • Stability: The protecting group must be robust enough to withstand the reaction conditions planned for other parts of the molecule.[5]

  • Orthogonality: In a molecule with multiple functional groups, orthogonal protecting groups can be removed selectively without affecting others, allowing for precise, sequential transformations.[6]

The primary strategic decision involves identifying which functional group—the hydroxyl or the ketone—interferes with the intended transformation.

G start Synthetic Goal with This compound q1 Does the planned reaction interfere with the Ketone? (e.g., Grignard, LiAlH4, Wittig) start->q1 q2 Does the planned reaction interfere with the Alcohol? (e.g., Oxidation, Strong Base) q1->q2 No protect_ketone Protect Ketone (e.g., as a Ketal) q1->protect_ketone Yes protect_alcohol Protect Alcohol (e.g., as a Silyl Ether) q2->protect_alcohol Yes react Perform Desired Transformation q2->react No protect_ketone->react protect_alcohol->react deprotect Deprotect to Reveal Original Functionality react->deprotect

Figure 1: Decision workflow for selecting a protection strategy.

Protection of the Hydroxyl Group: Silyl Ethers

When the synthetic target requires manipulation of the ketone in the presence of reagents that would adversely react with the alcohol (e.g., strong bases, organometallics, or certain oxidizing agents), the hydroxyl group must be protected.[7] Silyl ethers are the protecting groups of choice for alcohols due to their inertness to a wide range of non-acidic and non-fluoride conditions, and their tunable stability based on the steric bulk of the silicon substituents.[8][9]

For the primary alcohol in our substrate, the tert-butyldimethylsilyl (TBDMS or TBS) group offers an excellent balance of stability and ease of removal.[10]

Mechanism of Silylation

The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of the silyl chloride. A base, typically a non-nucleophilic amine like imidazole or triethylamine, is used to activate the alcohol and neutralize the HCl byproduct.[11] Imidazole is particularly effective as it forms a highly reactive silyl-imidazolium intermediate.

G cluster_0 TBDMS Protection of Hydroxyl Group cluster_1 TBDMS Deprotection Reactants Substrate (R-OH) + TBDMS-Cl + Imidazole Product TBDMS-Protected Alcohol (R-OTBDMS) Reactants->Product  DMF, rt Protected TBDMS-Protected Alcohol (R-OTBDMS) Final Original Alcohol (R-OH) Protected->Final  TBAF, THF

Figure 2: Workflow for TBDMS protection and deprotection.

Protocol: TBDMS Protection of this compound

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound in anhydrous DMF (~0.5 M), add imidazole (2.2 eq). Stir at room temperature until all solids dissolve.

  • Add TBDMS-Cl (1.1 eq) portion-wise to the solution at room temperature.

  • Monitor the reaction by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water (2x), followed by saturated NaHCO₃ solution (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected product.

Protocol: Deprotection of TBDMS Ether

The exceptional strength of the silicon-fluoride bond is exploited for deprotection.[7] Tetrabutylammonium fluoride (TBAF) is a common, mild reagent for this purpose.[12]

Materials:

  • TBDMS-protected substrate (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the TBDMS-protected substrate in anhydrous THF (~0.2 M).

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

Protection of the Ketone Functionality: Cyclic Ketals

To perform reactions on the hydroxyl group, such as oxidation or substitution, the ketone must be protected. Ketones are electrophilic and react with nucleophiles and reducing agents.[1] Converting the ketone to an acetal (specifically, a ketal) renders it inert to basic, nucleophilic, and reductive conditions.[13][14][15] Cyclic ketals, formed with diols like ethylene glycol, are particularly stable and widely used.[16]

Mechanism of Ketal Formation

Ketal formation is an acid-catalyzed equilibrium process.[17] The reaction is driven to completion by removing the water byproduct, typically using a Dean-Stark apparatus. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the diol, and subsequent dehydration.

G cluster_0 Ketal Protection of Ketone cluster_1 Ketal Deprotection Reactants Substrate (R₂C=O) + Ethylene Glycol + p-TsOH (cat.) Product Protected Ketal Reactants->Product  Toluene, reflux (Dean-Stark) Protected Protected Ketal Final Original Ketone (R₂C=O) Protected->Final  Aqueous Acid (e.g., HCl in Acetone/H₂O)

Figure 3: Workflow for Ketal protection and deprotection.

Protocol: Ketal Protection of this compound

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine the substrate, ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH·H₂O (0.05 eq) in toluene in a round-bottom flask fitted with a Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux. Water will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the toluene solution with saturated NaHCO₃ solution to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting ketal is often pure enough for subsequent steps, but can be purified by chromatography if necessary.

Protocol: Deprotection of Ketal

Ketal hydrolysis is the reverse of its formation and requires aqueous acid.[18][19]

Materials:

  • Ketal-protected substrate (1.0 eq)

  • Acetone and Water (e.g., 4:1 v/v)

  • Concentrated Hydrochloric acid (HCl, catalytic)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the ketal in a mixture of acetone and water.

  • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

  • Stir the mixture at room temperature, monitoring the reaction progress by TLC. The reaction may take several hours.

  • Once complete, neutralize the acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected ketone.

Data Summary and Comparative Analysis

The choice of protecting group is a critical strategic decision. The following table summarizes the key characteristics of the discussed groups.

Functional GroupProtecting GroupProtection ReagentsDeprotection ReagentsStability Profile
Hydroxyl TBDMS EtherTBDMS-Cl, Imidazole, DMFTBAF in THF; or mild acid (e.g., AcOH/H₂O)Stable to bases, nucleophiles, organometallics, most oxidizing/reducing agents. Labile to acid and fluoride ions.[8][20]
Ketone Ethylene KetalEthylene Glycol, p-TsOH, Toluene (reflux)Aqueous acid (e.g., HCl, H₂SO₄)Stable to bases, nucleophiles, organometallics, hydrides (LiAlH₄, NaBH₄), and many oxidizing agents. Labile to acid.[13][21]

References

Application Notes and Protocols for the Purification of 3-(hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity for 3-(hydroxymethyl)-3-methylcyclobutanone in Research and Development

This compound is a versatile bifunctional molecule featuring both a ketone and a primary alcohol. This unique structural motif makes it a valuable building block in organic synthesis, particularly in the construction of complex carbocyclic and heterocyclic scaffolds relevant to medicinal chemistry and materials science. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within a strained four-membered ring allows for a diverse range of chemical transformations.

The purity of this compound is paramount for its successful application. Impurities, which can include starting materials, reaction byproducts, and solvents, can interfere with subsequent reactions, lead to the formation of unintended side-products, and complicate the interpretation of experimental data. In the context of drug development, even trace impurities can have significant implications for biological activity and toxicity studies. Therefore, robust and reliable purification techniques are essential to ensure the integrity of research and the quality of downstream products.

This comprehensive guide provides detailed protocols and expert insights into the most effective methods for the purification of this compound, empowering researchers to obtain this key intermediate in high purity.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing effective purification strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.142 g/mol [1]
Boiling Point 197.8 ± 13.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 77.1 ± 12.4 °C[1]
LogP -0.74[1]

The presence of both a hydroxyl and a ketone group makes the molecule relatively polar, as indicated by its negative LogP value. This polarity influences its solubility and chromatographic behavior.

Potential Impurities:

The nature and quantity of impurities will largely depend on the synthetic route employed to prepare this compound. Common synthetic strategies may include the oxidation of the corresponding diol or a cycloaddition reaction. Potential impurities could include:

  • Unreacted Starting Materials: Such as 3-methyl-3-(hydroxymethyl)cyclobutanol or precursors used in a cycloaddition.

  • Over-oxidation Products: If an oxidation reaction is employed, dicarboxylic acids or other degradation products could be present.

  • Isomers: Positional isomers or stereoisomers may form depending on the reaction conditions.

  • Solvents: Residual solvents from the reaction and workup steps.

  • Catalysts: Traces of catalysts used in the synthesis.

Purification Methodologies

The choice of purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Fractional Distillation

Fractional distillation is a suitable technique for purifying liquids with different boiling points. Given the relatively high boiling point of this compound (197.8 °C), vacuum distillation is highly recommended to prevent thermal decomposition.[2]

Rationale: By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a temperature that minimizes the risk of degradation. This method is effective for removing non-volatile impurities and solvents with significantly different boiling points.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system. Monitor the pressure using the manometer.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the distillate in fractions. The first fraction will likely contain low-boiling impurities and residual solvents. The main fraction should be collected at a stable temperature and pressure, corresponding to the boiling point of the pure product under the applied vacuum.

  • Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

  • Completion: Stop the distillation before the flask runs dry to avoid the concentration of potentially explosive peroxides.

  • Analysis: Analyze the purity of the collected fractions using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

dot

Caption: Workflow for Fractional Distillation.

Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[3] Given the polarity of this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable choice.

Rationale: The polar hydroxyl and ketone groups of the target molecule will interact with the polar silica gel. By using a mobile phase (eluent) of appropriate polarity, the compound can be selectively eluted, leaving behind less polar and more polar impurities on the column.

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For this compound, a mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and visualize the spots under UV light (if the compound is UV active) or by staining (e.g., with potassium permanganate or vanillin stain).

  • Combining Fractions: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the final product by GC or NMR.

dot

References

Application Note: Diastereoselective Synthesis of 1-(hydroxymethyl)-1-methylcyclobutane-1,3-diols via Grignard Reaction with 3-(hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the reaction of 3-(hydroxymethyl)-3-methylcyclobutanone with Grignard reagents. This reaction is a valuable method for the diastereoselective synthesis of 1,3-diols on a cyclobutane scaffold, which are important structural motifs in medicinal chemistry.[1] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the potential applications of the resulting vicinal diols in drug discovery and development.

Introduction: The Significance of Substituted Cyclobutanes

Cyclobutane rings are increasingly incorporated into small-molecule drug candidates to enhance their pharmacological profiles.[1] The unique puckered structure of the cyclobutane core offers a three-dimensional scaffold that can be exploited to orient pharmacophoric groups in a specific spatial arrangement, potentially leading to improved potency and selectivity.[1] Furthermore, the introduction of a cyclobutane motif can enhance metabolic stability and reduce planarity, which are desirable properties in drug design.[1]

The reaction of this compound with Grignard reagents provides a direct route to highly functionalized cyclobutane derivatives, specifically 1-(hydroxymethyl)-1-methylcyclobutane-1,3-diols. These 1,3-diol moieties are versatile intermediates that can be further elaborated into a variety of complex molecules.[2][3]

Mechanistic Insights: Controlling Diastereoselectivity

The reaction of a Grignard reagent (R-MgX) with this compound proceeds via nucleophilic addition of the organometallic reagent to the carbonyl carbon.[4][5] The presence of the hydroxymethyl group at the C3 position introduces a stereocenter that can influence the facial selectivity of the Grignard attack on the carbonyl group, leading to the potential for diastereoselective formation of the tertiary alcohol.

The probable mechanism involves the following key steps:

  • Coordination: The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the oxygen of the hydroxymethyl group. This chelation can lock the conformation of the cyclobutane ring, favoring the approach of the nucleophilic R-group from one face of the carbonyl.

  • Nucleophilic Attack: The carbanionic R-group of the Grignard reagent then attacks the electrophilic carbonyl carbon. The direction of this attack is sterically and electronically influenced by the substituent at the C3 position.

  • Alkoxide Formation: This attack results in the formation of a magnesium alkoxide intermediate.

  • Protonation: Subsequent acidic workup protonates the alkoxide to yield the final 1,3-diol product.[6][7]

The stereochemical outcome of the reaction is largely dictated by the relative orientation of the hydroxymethyl group and the incoming Grignard reagent. The formation of a five-membered chelate between the magnesium and the two oxygen atoms can lead to a more rigid transition state, thereby enhancing the diastereoselectivity of the reaction.

G cluster_0 Reaction Mechanism Reactant This compound + R-MgX Chelate Chelated Intermediate Reactant->Chelate Coordination TransitionState Nucleophilic Attack (Transition State) Chelate->TransitionState Alkoxide Magnesium Alkoxide Intermediate TransitionState->Alkoxide Workup Acidic Workup (e.g., aq. NH4Cl) Alkoxide->Workup Product 1-(hydroxymethyl)-1-methylcyclobutane-1,3-diol Workup->Product Protonation

Figure 1. Proposed mechanistic pathway for the Grignard reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 1-(hydroxymethyl)-1,3-dimethylcyclobutane-1,3-diol as a representative example. All glassware should be oven-dried and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of Grignard reagents.[7][8]

Reagents and Materials
Reagent/MaterialGradeSupplier
This compound≥95%Commercial Source
Magnesium turningsGrignard gradeCommercial Source
Methyl iodide≥99%Commercial Source
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)Anhydrous, ≥99.8%Commercial Source
Iodine (crystal)ACS reagentCommercial Source
Saturated aqueous ammonium chloride (NH₄Cl)Reagent gradeCommercial Source
Anhydrous magnesium sulfate (MgSO₄)AnhydrousCommercial Source
50 mL three-necked round-bottom flask--
Reflux condenser--
Dropping funnel--
Magnetic stirrer and stir bar--
Inert gas supply (N₂ or Ar)--
Procedure
  • Preparation of the Grignard Reagent (Methylmagnesium Iodide):

    • Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a stir bar, reflux condenser, and a dropping funnel.

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • Add a small portion of anhydrous diethyl ether or THF to cover the magnesium turnings.

    • Dissolve methyl iodide (1.1 equivalents) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a few drops of the methyl iodide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction starts, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.[9]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8]

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add the solution of the cyclobutanone dropwise to the cooled Grignard reagent with vigorous stirring.[9]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[9]

    • Continue stirring until the evolution of gas ceases and a white precipitate forms.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(hydroxymethyl)-1,3-dimethylcyclobutane-1,3-diol.

G cluster_0 Experimental Workflow A Prepare Grignard Reagent (Methylmagnesium Iodide) C Cool Grignard Reagent to 0 °C A->C B Dissolve Cyclobutanone in Anhydrous Solvent D Add Cyclobutanone Solution Dropwise B->D C->D E Warm to Room Temperature and Stir D->E F Quench with Saturated aq. NH4Cl E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Figure 2. A schematic of the experimental workflow.

Expected Results and Characterization

The reaction is expected to yield the desired 1,3-diol as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis.

Representative Data
ProductYield (%)Diastereomeric Ratio (syn:anti)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
cis-1-(hydroxymethyl)-1,3-dimethylcyclobutane-1,3-diol-Major1.25 (s, 3H), 1.40 (s, 3H), 1.80-2.20 (m, 4H), 3.60 (s, 2H), 2.5-3.5 (br s, 2H, -OH)25.1, 30.2, 45.3, 50.1, 68.9, 75.4
trans-1-(hydroxymethyl)-1,3-dimethylcyclobutane-1,3-diol-Minor1.28 (s, 3H), 1.42 (s, 3H), 1.85-2.25 (m, 4H), 3.65 (s, 2H), 2.6-3.6 (br s, 2H, -OH)25.5, 30.8, 45.9, 50.7, 69.2, 75.9

Note: The specific chemical shifts and coupling constants will vary depending on the Grignard reagent used and the specific diastereomer. The above data is illustrative.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no product yieldInactive magnesium or wet reagents/glassware.Use fresh, high-quality magnesium turnings. Ensure all glassware is thoroughly dried and reagents are anhydrous.[8]
Incomplete formation of the Grignard reagent.Use a small amount of iodine or 1,2-dibromoethane to initiate the reaction. Ensure sufficient reflux time.[9]
Formation of side productsEnolization of the cyclobutanone.Perform the reaction at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over enolization.[10]
Wurtz coupling of the Grignard reagent.Add the alkyl halide slowly to the magnesium to avoid high local concentrations.
Difficulty in purificationClose polarity of diastereomers.Use a high-performance liquid chromatography (HPLC) system for separation or try different solvent systems for column chromatography.

Applications in Drug Development

The synthesized 1-(hydroxymethyl)-1-methylcyclobutane-1,3-diols are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The diol functionality can be selectively protected or further functionalized to introduce other pharmacophoric groups. The rigid cyclobutane core can serve as a scaffold to present these groups in a well-defined spatial orientation, which is crucial for optimizing interactions with biological targets.[1] The introduction of hydroxymethyl groups can also improve the pharmacokinetic properties of a drug candidate.[11]

Conclusion

The reaction of this compound with Grignard reagents is a robust and versatile method for the diastereoselective synthesis of highly substituted cyclobutane-1,3-diols. This application note provides a detailed protocol and mechanistic insights to aid researchers in successfully employing this reaction in their synthetic endeavors, particularly in the context of drug discovery and development. Careful control of reaction conditions is paramount to achieving high yields and diastereoselectivity.

References

Application Notes and Protocols: The Emerging Potential of 3-(Hydroxymethyl)-3-methylcyclobutanone in the Synthesis of Novel Fragrances

Author: BenchChem Technical Support Team. Date: January 2026

These application notes explore the potential utility of 3-(hydroxymethyl)-3-methylcyclobutanone as a versatile building block in the synthesis of novel fragrance molecules. While not yet a widely documented precursor in the fragrance industry, its unique structural features—a strained four-membered ring, a reactive ketone, and a primary alcohol—offer intriguing possibilities for creating new scents, particularly in the woody, floral, and fruity families. This document provides hypothetical, yet chemically sound, synthetic pathways and detailed protocols to encourage further research and development in this promising area.

Introduction: The Untapped Potential of a Unique Cyclobutane Derivative

The quest for novel fragrance ingredients is a driving force in the perfume industry. Creative perfumers continually seek new molecules that can evoke unique emotions and experiences. Cycloaddition reactions have historically been a cornerstone of fragrance synthesis, providing access to a wide array of cyclic structures that form the backbone of many iconic scents.[1] While cyclopentanone and cyclohexanone derivatives are well-established in the perfumer's palette, the smaller, more strained cyclobutane ring system remains a relatively underexplored territory.

This compound is a particularly interesting starting material due to its bifunctional nature. The ketone can be a handle for a variety of transformations, including aldol reactions, Wittig olefination, and Baeyer-Villiger oxidation. The hydroxymethyl group offers a site for esterification, etherification, and oxidation to an aldehyde. The inherent ring strain of the cyclobutane moiety can also be harnessed in ring-expansion reactions to generate larger, more complex cyclic systems. This combination of features suggests that this compound could be a gateway to a new class of fragrance molecules with unique olfactory profiles.

Proposed Synthetic Pathways and Protocols

This section outlines three hypothetical synthetic pathways to generate novel fragrance molecules from this compound. Each pathway targets a different class of fragrance, demonstrating the versatility of this starting material.

Pathway 1: Synthesis of a Woody-Floral Fragrance via Esterification and Grignard Addition

This pathway aims to create a fragrance with a woody base and floral top notes. The strategy involves esterification of the primary alcohol followed by a Grignard reaction on the ketone to introduce a bulky alkyl group, a common feature in many woody scents.

G start 3-(hydroxymethyl)-3- methylcyclobutanone step1 Esterification with Acetic Anhydride start->step1 intermediate1 3-(Acetoxymethyl)-3- methylcyclobutanone step1->intermediate1 step2 Grignard Reaction with Isobutylmagnesium Bromide intermediate1->step2 product1 1-Isobutyl-3-(acetoxymethyl)-3- methylcyclobutanol (Woody-Floral Fragrance) step2->product1 G start 3-(hydroxymethyl)-3- methylcyclobutanone step1 Protection of Alcohol (e.g., as TBDMS ether) start->step1 intermediate1 3-((tert-Butyldimethylsilyloxy)methyl) -3-methylcyclobutanone step1->intermediate1 step2 Wittig Reaction with Methyltriphenylphosphonium Bromide intermediate1->step2 intermediate2 tert-Butyl((3-methyl-3- methylenecyclobutyl)methoxy)dimethylsilane step2->intermediate2 step3 Deprotection (e.g., with TBAF) intermediate2->step3 intermediate3 (3-Methyl-3-methylenecyclobutyl)methanol step3->intermediate3 step4 Hydroboration-Oxidation intermediate3->step4 product2 (3-(Hydroxymethyl)-1,3- dimethylcyclobutyl)methanol (Fruity-Green Fragrance) step4->product2 G start 3-(hydroxymethyl)-3- methylcyclobutanone step1 Baeyer-Villiger Oxidation (e.g., with m-CPBA) start->step1 product3 4-(Hydroxymethyl)-4-methyloxetan-2-one (Fruity-Creamy Lactone) step1->product3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(hydroxymethyl)-3-methylcyclobutanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Our goal is to provide practical, field-proven insights rooted in established chemical principles to help you optimize your reaction outcomes, troubleshoot unexpected results, and ensure the integrity of your final product.

Introduction: The Synthetic Challenge

This compound is a versatile intermediate whose strained four-membered ring and bifunctional nature (ketone and primary alcohol) make it a powerful synthon. However, this same structural strain and functionality predispose its synthesis to a variety of side reactions.[1] Ring strain can drive unintended rearrangements, while the presence of both nucleophilic (hydroxyl) and electrophilic (carbonyl) centers can lead to self-condensation or other intermolecular reactions.

This guide is structured into two main sections:

  • Troubleshooting Guide: A problem-oriented Q&A section to address specific experimental issues like low yields, impurity formation, and reaction stalling.

  • Frequently Asked Questions (FAQs): A broader overview of common queries regarding synthetic routes, purification strategies, and product stability.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. The side reactions are highly dependent on the chosen synthetic route; therefore, solutions are categorized by the most plausible synthetic strategies.

Scenario 1: Synthesis via Ozonolysis of a Monoterpene Precursor (e.g., β-Pinene derivative)

The ozonolysis of bicyclic alkenes, such as derivatives of β-pinene or sabinene, is a common strategy to cleave the exocyclic double bond and form the desired cyclobutanone ring system.[2][3][4]

Question: My reaction yields are consistently low, and I observe a complex mixture of products by GC-MS. What is the primary cause?

Answer: Low yields in ozonolysis are typically due to over-oxidation or the formation of unstable intermediates. The primary mechanism involves the formation of a primary ozonide, which rearranges to a Criegee intermediate.[4][5] Mishandling this intermediate is the most common failure point.

Potential Causes & Solutions:

  • Over-oxidation: The Criegee intermediate and the final aldehyde/ketone products can be further oxidized by ozone or during the workup, leading to carboxylic acids or other degradation products.

    • Troubleshooting Protocol:

      • Strict Temperature Control: Maintain the reaction temperature at -78 °C throughout the ozone addition. Use a dry ice/acetone bath.

      • Use of a Reducing Agent: After ozone addition is complete (indicated by a persistent blue color of ozone in the solvent), immediately quench the reaction with a suitable reducing agent to decompose the ozonide and Criegee intermediates. Do not allow the solution to warm up before quenching.

      • Monitor Ozone Addition: Use a visual indicator (like Sudan Red III) that is decolorized by ozone. When the indicator's color persists, the starting material is consumed. Immediately stop the ozone flow to prevent side reactions.

  • Formation of Secondary Ozonides & Polymers: If the Criegee intermediate is not trapped efficiently, it can react with other carbonyl compounds present in the mixture to form more stable, but undesired, secondary ozonides or polymeric peroxides.

    • Solution: Ensure your quenching agent is added promptly and efficiently. For reductive workups, dimethyl sulfide (DMS) or triphenylphosphine (TPP) are standard. For oxidative workups (less common for this target), hydrogen peroxide is used.

Question: My final product contains a significant amount of an acidic impurity that is difficult to remove. What is it and how can I prevent it?

Answer: The acidic impurity is likely 3-methyl-3-carboxymethylcyclobutanone, formed by the oxidation of the intermediate aldehyde before it can be reduced to the target alcohol.

Prevention & Purification:

  • Prevention: The most effective strategy is to use a workup that directly reduces the intermediate aldehyde to the alcohol. The use of sodium borohydride (NaBH₄) in a "one-pot" ozonolysis-reduction sequence is highly effective.

  • Purification Protocol:

    • After the initial workup, dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Perform a mild basic wash with a saturated sodium bicarbonate (NaHCO₃) solution.[6] This will deprotonate the acidic impurity, pulling it into the aqueous layer.

    • Separate the layers and wash the organic layer again with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[7] This should be followed by column chromatography for final purification.

Workflow for Ozonolysis Troubleshooting

Ring_Expansion cluster_start Starting Material cluster_desired Desired Pathway cluster_side Side Reaction Pathway Start Cyclopropylmethyl Precursor Carbocation Cyclopropylmethyl Carbocation Start->Carbocation H⁺ Desired_Cation Desired Cyclobutyl Cation Intermediate Carbocation->Desired_Cation Path A (Bond Migration) Side_Cation Alternative Cyclobutyl Cation Intermediate Carbocation->Side_Cation Path B (Alternative Migration) Desired_Product This compound Desired_Cation->Desired_Product Oxidation Side_Product Isomeric Byproduct (e.g., 2-methyl-2-vinylcyclopropanol) Side_Cation->Side_Product Rearrangement/ Oxidation

References

troubleshooting purification of 3-(hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common challenges associated with the purification of 3-(hydroxymethyl)-3-methylcyclobutanone, a valuable building block in modern organic synthesis. This technical support center is designed for researchers, scientists, and drug development professionals, providing expert insights and practical solutions in a direct question-and-answer format.

Introduction

This compound is a bifunctional molecule featuring a strained four-membered ring, a ketone, and a primary alcohol. This unique combination of functional groups makes it a highly versatile intermediate, but also introduces specific challenges in its purification. Achieving high purity is critical for subsequent synthetic steps and ensuring the integrity of final products. This guide provides a structured approach to troubleshooting common purification issues, from residual starting materials to thermal degradation, empowering you to optimize your experimental outcomes.

Core Chemical & Physical Properties

A thorough understanding of the compound's properties is the foundation of any successful purification strategy. The data below for 3-hydroxy-3-methylcyclobutanone (an isomer and structurally similar) provides a reference point for developing purification protocols.

PropertyValueSource
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
Boiling Point (Predicted) ~205 °C at 760 mmHg (based on 3-(Hydroxymethyl)cyclobutanone)
Melting Point -36 °C (for 3-(Hydroxymethyl)cyclobutanone)
XLogP3 -0.8[1]
Appearance Expected to be a liquid at room temperature
Solubility Expected to be soluble in polar organic solvents (e.g., ethyl acetate, dichloromethane, methanol) and moderately soluble in water.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My final product's purity is low according to NMR/GC-MS analysis. What are the likely impurities and how can I remove them?

Answer:

Low purity after initial workup is a common issue. The identity of the impurities is highly dependent on the synthetic route used to prepare the compound. Here are the most common culprits and strategies for their removal:

  • Unreacted Starting Materials: If the synthesis involves the oxidation of 3-methyl-3-(hydroxymethyl)cyclobutanol, residual alcohol is a very common impurity. Similarly, if prepared via hydroxymethylation of 3-methylcyclobutanone, this starting ketone may persist.

    • Causality: Incomplete reactions are often the cause. Oxidation reactions can be sluggish, and enolate-based hydroxymethylations may not proceed to completion.

    • Solution: The polarity difference between the diol/ketone starting material and your product is usually significant enough for efficient separation via silica gel column chromatography. A carefully chosen solvent gradient (e.g., starting with a low polarity mixture like 10% ethyl acetate in hexanes and gradually increasing to 40-50%) should provide good separation.

  • Reaction Byproducts:

    • Ring-Opened Products: Cyclobutanone rings are susceptible to cleavage under certain conditions (e.g., strong acid, base, or heat).[2] For instance, oxidation of the precursor alcohol with chromic acid in the absence of a co-oxidant like oxalic acid can lead to C-C bond cleavage.[2] These byproducts are often more linear and may have different polarities.

    • Over-oxidation Products: If the synthesis starts from a diol, oxidation of both the primary and secondary alcohols could occur, leading to a diketone or other highly oxidized species.

    • Solution: Flash column chromatography is the primary method for removing these byproducts. If the byproducts are acidic or basic, a liquid-liquid extraction during workup can be effective. For example, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.

    • Solution: High-vacuum evaporation (using a rotary evaporator followed by a high-vacuum pump) is essential. For stubborn solvents, an aqueous workup where the product is extracted into a lower-boiling point solvent (like ethyl acetate or diethyl ether) is highly effective.

Question 2: I am struggling to separate my product from a close-running impurity using column chromatography. What are my options?

Answer:

When standard chromatography fails to provide baseline separation, a more systematic approach is required.

  • Optimize the Mobile Phase:

    • Causality: The standard ethyl acetate/hexane system may not provide sufficient selectivity for compounds with very similar polarities. Different solvents interact with the stationary phase and your compounds in unique ways, affecting their relative retention times.

    • Solution:

      • Change Solvent System: Switch to a different solvent system. For example, a dichloromethane/methanol system or an ether/hexane system can alter the selectivity.

      • Add a Modifier: Adding a small amount (~0.5-1%) of a third solvent, like methanol or triethylamine (if the impurity is acidic), can significantly change the separation factor.

      • Isocratic vs. Gradient: If you are using a steep gradient, switch to a very shallow gradient or isocratic elution in the region where your product elutes. This increases the column's effective number of theoretical plates.

  • Change the Stationary Phase:

    • Causality: Silica gel is weakly acidic and separates based on polar interactions. If your product and impurity have similar polarities, an alternative stationary phase may offer better separation based on different chemical properties.

    • Solution: Consider using neutral or basic alumina, or for very challenging separations, a reverse-phase (C18) column with a water/acetonitrile or water/methanol mobile phase.

Question 3: My compound "oils out" and refuses to crystallize during recrystallization attempts. What is happening?

Answer:

"Oiling out" occurs when a compound's solubility in the cooling solvent is still too high at a given temperature, or when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing. Given the low melting point of related structures, this is a significant challenge.

  • Causality: The chosen solvent is likely too good a solvent for your compound, even at low temperatures. Impurities can also suppress crystallization by disrupting the crystal lattice formation.

  • Solutions:

    • Use a Two-Solvent System: This is the most effective solution.[3] Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., ethyl acetate or acetone). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexanes or pentane) dropwise at a warm temperature until persistent cloudiness is observed.[3] Then, add a drop or two of the good solvent to clarify and allow the mixture to cool slowly.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous successful crystallization.[4]

    • Ensure High Purity: Recrystallization works best on material that is already >90% pure.[4] If the crude material is very impure, first perform a quick filtration through a plug of silica to remove major impurities, and then attempt recrystallization.

Question 4: I observe decomposition when I try to purify my compound by distillation. Is this method suitable?

Answer:

Given the predicted high boiling point and the strained nature of the cyclobutanone ring, thermal decomposition is a major risk with atmospheric distillation.

  • Causality: At temperatures approaching 200 °C, cyclobutane rings can undergo various thermal reactions, including ring-opening or polymerization. The presence of both hydroxyl and ketone functionalities can also lead to side reactions like aldol condensations at high temperatures.

  • Solution: Vacuum distillation is the only recommended distillation method. By reducing the pressure, you significantly lower the boiling point, minimizing the risk of thermal degradation. For a compound with an atmospheric boiling point of ~205 °C, distillation at 1 mmHg could lower the boiling point to well under 100 °C. Ensure the system is free of leaks to maintain a stable, low pressure.

Frequently Asked Questions (FAQs)

Q1: What is the best method for large-scale (>10g) purification?

For larger quantities, column chromatography becomes less practical. The preferred method would be vacuum distillation , provided the compound is thermally stable under vacuum conditions. This method is scalable, efficient, and avoids the use of large volumes of solvents. If distillation is not an option due to thermal instability, large-scale flash chromatography systems are available.

Q2: Which analytical techniques are best for assessing purity?

A combination of techniques is ideal:

  • ¹H NMR: Excellent for identifying the compound's structure and detecting proton-bearing impurities. Integration can provide a quantitative estimate of purity.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities and byproducts. The GC trace provides a clear picture of the number of components, and the MS gives their molecular weights.

  • HPLC (High-Performance Liquid Chromatography): Useful for non-volatile impurities and can be adapted for quantitative purity analysis with a suitable standard.

Q3: Are there specific safety precautions for handling this compound?

Yes. While specific data for this exact molecule is limited, related cyclobutanone derivatives are known to be irritants.[1][5] Therefore, standard laboratory safety protocols should be strictly followed:

  • Wear protective gloves, safety glasses, and a lab coat.[6]

  • Handle the compound in a well-ventilated chemical fume hood.[6]

  • Avoid inhalation of vapors and contact with skin and eyes.[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying ~1 gram of crude product.

  • Prepare the Column: Select a glass column of appropriate size (e.g., 40mm diameter for 1g of crude material). Pack the column with silica gel (e.g., 40-63 µm particle size) using a slurry method with your starting eluent (e.g., 5% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of dichloromethane or the starting eluent. For better resolution, it is preferable to adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a solvent (e.g., ethyl acetate), add a few grams of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elute the Column: Begin elution with the low-polarity solvent system (e.g., 5% EtOAc/Hexanes). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Apply a Gradient: Gradually increase the polarity of the eluent (e.g., step-wise to 10%, 20%, 30%, 50% EtOAc/Hexanes) to elute your product. The goal is to find a solvent mixture where the product has an Rf value of ~0.3 on TLC for optimal separation.

  • Combine and Concentrate: Once the product has eluted, combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Two-Solvent Recrystallization

This protocol is for inducing crystallization when the compound oils out in a single solvent.

  • Dissolution: Place the impure, oily compound (preferably >90% pure) into an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., acetone or ethyl acetate) dropwise while heating and swirling until the compound fully dissolves.[3]

  • Induce Cloudiness: While the solution is still hot, add a "poor" solvent (e.g., hexanes) drop-by-drop until the solution becomes persistently cloudy.[3]

  • Clarification: Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for forming large, pure crystals.[4]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely in the air on the filter or in a desiccator.

Visual Workflow

Purification Troubleshooting Decision Tree

This diagram outlines a logical workflow for troubleshooting the purification of this compound.

Purification_Troubleshooting start_node start_node problem_node problem_node analysis_node analysis_node solution_node solution_node sub_solution_node sub_solution_node start Crude Product purity_check Assess Purity (NMR, GC-MS, TLC) start->purity_check problem Purity < 98%? purity_check->problem impurity_id Identify Impurities problem->impurity_id Yes success Pure Product (>98%) problem->success No starting_material Starting Material? impurity_id->starting_material byproduct Byproduct? impurity_id->byproduct solvent Residual Solvent? impurity_id->solvent column Perform Flash Chromatography starting_material->column Yes byproduct->column Yes workup Aqueous Workup & High-Vac Evaporation solvent->workup Yes separation_issue Poor Separation? column->separation_issue final_purity_check Assess Final Purity column->final_purity_check Good Separation distill Perform Vacuum Distillation distill->final_purity_check workup->final_purity_check optimize_solvent Optimize Mobile Phase (Solvent, Gradient) separation_issue->optimize_solvent Yes change_stationary Change Stationary Phase (Alumina, C18) optimize_solvent->change_stationary final_purity_check->success

Caption: A decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 3-(Hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-(Hydroxymethyl)-3-methylcyclobutanone is a valuable synthetic intermediate in medicinal chemistry and materials science, prized for its sterically defined four-membered ring and bifunctional nature. However, the inherent ring strain and potential for multiple reaction pathways make its synthesis challenging.[1] This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the mechanistic principles behind the synthesis. We will focus on a robust strategy involving a [2+2] cycloaddition, followed by functional group manipulation, to construct the target molecule. This document consolidates field-proven insights, detailed protocols, and data-driven recommendations to ensure reproducible and high-yielding synthetic outcomes.

Section 1: Overview of a Primary Synthetic Strategy

The construction of the cyclobutane ring is most effectively achieved through [2+2] cycloaddition reactions.[2] For our target molecule, a practical approach involves the cycloaddition of a ketene acetal with a suitably protected methallyl alcohol, followed by deprotection and oxidation. This strategy offers good control over regioselectivity and allows for the introduction of the required functional groups in a stepwise manner.

Synthetic_Workflow cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Deprotection cluster_2 Step 3: Ketal Hydrolysis A 1,1-Diethoxyethene (Ketene Acetal) C Protected Cyclobutane Adduct A->C Heat or Lewis Acid B 3-(tert-Butyldimethylsilyloxy)-2-methylprop-1-ene B->C D 3-(Hydroxymethyl)-3-methyl-1,1-diethoxycyclobutane C->D TBAF E This compound D->E Mild Acidic Workup Troubleshooting_Yield Start Low Yield in [2+2] Cycloaddition Q1 Is the reaction temperature optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are you using a catalyst? A1_Yes->Q2 Sol1 Screen temperatures (e.g., 80-120°C). Monitor by GC/TLC. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the solvent appropriate? A2_Yes->Q3 Sol2 Consider adding a mild Lewis Acid catalyst (e.g., ZnCl₂). A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Switch to a less polar solvent like Toluene to disfavor side reactions. A3_No->Sol3 Sol3->End

References

Technical Support Center: A Guide to the Stability and Handling of 3-(hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(hydroxymethyl)-3-methylcyclobutanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Due to its unique structure, featuring a strained four-membered ring and reactive functional groups, this compound requires specific handling and storage procedures to prevent decomposition. This document provides in-depth, evidence-based answers to common stability issues, troubleshooting advice, and validated protocols to ensure the integrity of your experiments.

Section 1: Understanding the Inherent Instability of this compound

The utility of this compound in synthesis is derived from its strained carbocyclic framework, which can be strategically modified or opened.[1] However, this same ring strain is a primary driver of its instability.[2][3] Understanding the potential decomposition pathways is the first step toward preventing them.

FAQ: What are the primary chemical reasons for the decomposition of this compound?

The decomposition of this compound is primarily driven by two key structural features:

  • High Ring Strain: Cyclobutane rings possess significant angle and torsional strain compared to their larger cycloalkane counterparts like cyclopentane and cyclohexane.[1][4] This inherent strain lowers the activation energy for ring-opening reactions.[5] Both thermal and photochemical energy can trigger cleavage of the C-C bonds within the ring.[2][6]

  • Reactive Functional Groups: The molecule contains a ketone (carbonyl group) and a primary alcohol (hydroxyl group). The alpha-hydrogens adjacent to the carbonyl group are acidic and susceptible to abstraction by bases, leading to enolate formation.[7] This can initiate undesirable side reactions like self-condensation. Furthermore, the presence of both an alcohol and a ketone in the same molecule opens pathways for acid-catalyzed dehydration or other rearrangements.

The diagram below illustrates the two most significant decomposition pathways that researchers may encounter.

cluster_main This compound cluster_path1 Pathway 1: Thermal/Photochemical Cycloreversion cluster_path2 Pathway 2: Acid/Base Catalyzed Reactions start C₆H₁₀O₂ p1_prod1 2-methyl-3-propen-1-ol start->p1_prod1 Δ (Heat) or hν (UV Light) [Norrish Type I Cleavage] p2_intermediate Enolate Formation (Base) or Protonation (Acid) start->p2_intermediate H⁺ or B⁻ (Acid/Base) p1_prod2 Ketene (CH₂=C=O) p2_prod Dehydration Products & Polymeric Materials p2_intermediate->p2_prod

Caption: Major decomposition pathways for this compound.

Section 2: Troubleshooting Guide for Experimental Workflows

This section addresses specific issues that may arise during the storage, handling, and use of this compound.

Issue 1: Sample Degradation During Storage
  • Question: My NMR/GC-MS analysis shows new, unexpected peaks after storing the compound for several weeks in the lab. What is causing this degradation and what is the correct storage procedure?

    Answer: The appearance of new peaks is likely due to thermal and/or photochemical decomposition. The high ring strain of the cyclobutanone core makes it susceptible to cleavage even at ambient temperatures over time.[2][8] The primary thermal decomposition pathway for cyclobutanones is a cycloreversion reaction that yields an alkene and ketene.[9][10] For this compound, this would result in 2-methyl-3-propen-1-ol and ketene. Additionally, exposure to UV light, including ambient lab lighting, can promote Norrish Type-I cleavage, leading to the same ring-opened products.[6]

    To prevent this, a strict storage protocol is mandatory.

    ParameterRecommended ConditionRationale
    Temperature -20 °C or lower (Freezer)Reduces the rate of thermal decomposition significantly.[11]
    Light Exposure Amber glass vial or vial wrapped in aluminum foilPrevents photochemical degradation pathways.[2]
    Atmosphere Inert gas (Argon or Nitrogen)Minimizes potential oxidation of the primary alcohol.
    Container Tightly sealed, high-quality vial with a PTFE-lined capPrevents contamination from moisture and air.
Issue 2: Poor Yields and Side Products in Chemical Reactions
  • Question: I am attempting a base-catalyzed reaction and observing a complex mixture of products with low yield of the desired compound. What is the likely cause?

    Answer: This is a classic issue when working with ketones that possess acidic α-protons, especially under basic conditions.[7] The base in your reaction is likely deprotonating the C2 and/or C4 positions of the cyclobutanone ring to form a resonance-stabilized enolate.[12] This enolate is a potent nucleophile and can attack the carbonyl group of another molecule of the starting material, leading to self-condensation (an aldol reaction) and subsequent polymerization, which results in a complex product mixture and consumption of your starting material.[13][14]

    Solution:

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for reasonable reaction rates (e.g., -78 °C to 0 °C). Lower temperatures disfavor side reactions.[15]

    • Choice of Base: Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA). This promotes rapid and complete enolate formation without competing nucleophilic attack.[13]

    • Order of Addition: Employ "kinetic control" conditions. This involves adding the this compound solution slowly to a solution of the strong base at low temperature.[13] This ensures that the ketone is immediately converted to its enolate form, minimizing the concentration of the neutral ketone available for self-condensation.

  • Question: When I use acidic conditions (e.g., to protect the alcohol), my reaction turns dark and I have difficulty isolating my product. Why does this happen?

    Answer: Acidic environments can catalyze several unwanted side reactions.[16] The most probable cause is acid-catalyzed dehydration of the primary alcohol to form an alkene, followed by polymerization of the resulting reactive species. The hydroxyl group can be protonated by the acid, turning it into a good leaving group (water). Subsequent elimination would yield 3-methyl-3-methylenecyclobutanone. This α,β-unsaturated ketone can then readily polymerize under acidic conditions, leading to the dark, often intractable material you are observing. The pH of a solution can dramatically alter reaction rates and stability.[16][17]

    Solution:

    • Use Mild Acids: Avoid strong protic acids like HCl or H₂SO₄. Instead, consider milder Lewis acids or using buffered acidic conditions if protonation is required.

    • Protecting Groups: If the reaction chemistry allows, protect the primary alcohol with a robust protecting group (e.g., silyl ether like TBDMS) prior to subjecting the molecule to harsh acidic or basic conditions. This physically blocks the unwanted reaction pathways.

    • Control Temperature: As with basic conditions, keep the reaction temperature as low as possible to slow the rate of decomposition pathways.

Section 3: Recommended Experimental Protocols

Protocol 1: Standard Protocol for Long-Term Storage
  • Preparation: Obtain a clean, dry, amber glass vial with a PTFE-lined screw cap.

  • Aliquoting: If you have a large batch, aliquot the material into several smaller vials. This prevents repeated warming and cooling of the entire stock.

  • Inerting: Place the required amount of this compound into the vial. Flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes.

  • Sealing: Immediately and tightly seal the vial with the cap. For extra security, wrap the cap junction with Parafilm®.

  • Storage: Place the sealed vial in a freezer at -20 °C or below, ensuring it is clearly labeled with the compound name, date, and storage conditions.

Caption: Workflow for proper storage of this compound.

Protocol 2: General Protocol for a Kinetically Controlled, Base-Mediated Reaction

This protocol provides a general framework for reactions involving the formation of the enolate of this compound.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Base Preparation: In the reaction flask, prepare a solution of a strong, non-nucleophilic base (e.g., LDA, 1.1 equivalents) in an appropriate anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cooling: Cool the base solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent. Using a syringe pump for precise control, add this solution dropwise to the cold base solution over 30-60 minutes. Maintain the internal temperature below -70 °C.

  • Enolate Formation: Allow the resulting mixture to stir at -78 °C for an additional 30-60 minutes to ensure complete enolate formation.

  • Electrophile Addition: Add the desired electrophile to the reaction mixture, either neat or as a solution, while maintaining the low temperature.

  • Reaction & Quench: Allow the reaction to proceed as required, then quench carefully by adding a proton source (e.g., saturated aqueous ammonium chloride solution) at low temperature before warming to room temperature.

Section 4: Additional FAQs

  • Q1: What are the primary decomposition products I should look for by GC-MS?

    • Look for a peak corresponding to the mass of 2-methyl-3-propen-1-ol (MW: 86.13 g/mol ) and evidence of ketene (MW: 42.04 g/mol ), although ketene is highly reactive and may not be directly observed. This pair of products is indicative of thermal or photochemical cycloreversion.[8][10]

  • Q2: Can I purify this compound by distillation?

    • Distillation is strongly discouraged. The high temperatures required for distillation, even under vacuum, will likely induce significant thermal decomposition of the strained ring system.[9] The preferred method of purification is silica gel column chromatography using a non-acidic and non-basic eluent system at room temperature.

  • Q3: Is the compound particularly sensitive to water?

    • While the compound is not overtly water-reactive, the presence of water can facilitate acid- or base-catalyzed decomposition pathways by enabling proton transfer.[18][19] Furthermore, the carbonyl group of cyclobutanones can exist in equilibrium with its hydrate form in aqueous solutions.[20][21] It is best practice to use anhydrous solvents and reagents whenever possible unless water is a required component of the reaction.

References

Technical Support Center: Stereoselective Synthesis of 3-(Hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral cyclobutane derivatives. This guide is designed for researchers, chemists, and drug development professionals actively working on the stereoselective synthesis of complex small molecules, with a specific focus on 3-(hydroxymethyl)-3-methylcyclobutanone. This challenging target contains a quaternary stereocenter, a motif of increasing importance in medicinal chemistry.

Due to their inherent ring strain, the construction and functionalization of cyclobutane rings require careful strategic planning and troubleshooting.[1][2][3] This document provides in-depth, field-tested insights in a question-and-answer format to address common challenges encountered during synthesis, helping you to navigate potential pitfalls and optimize your reaction outcomes.

Section 1: Troubleshooting Major Synthetic Strategies

The stereoselective synthesis of the target molecule can be approached via several distinct pathways. Each presents a unique set of challenges. This section addresses common problems associated with the most prevalent strategies.

Strategy A: Ring Expansion of Cyclopropane Precursors

Ring expansion of activated cyclopropanes, such as cyclopropylcarbinols, is a powerful method for accessing cyclobutanones.[4][5] The reaction often proceeds via a semipinacol-type rearrangement.

Question: My tandem cyclopropanation/semipinacol rearrangement is yielding low enantioselectivity for the desired cyclobutanone. What are the primary factors to investigate?

Answer: Achieving high enantioselectivity in this tandem reaction is critically dependent on the chiral catalyst's ability to control the facial selectivity of the initial cyclopropanation and influence the subsequent rearrangement.[6][7][8]

  • Causality: The catalyst, typically a chiral Lewis acid, complexes with the diazoester, forming a chiral carbene equivalent. This complex must effectively discriminate between the two prochiral faces of the silyloxyacrolein substrate. If the catalyst-substrate complex is not well-organized, or if a background uncatalyzed reaction occurs, enantioselectivity will be compromised.

  • Troubleshooting Steps:

    • Catalyst Choice and Integrity: The choice of chiral ligand is paramount. Chiral oxazaborolidinium ion catalysts have proven highly effective for this transformation, achieving up to 98% ee.[7][8] Ensure the catalyst is of high purity and handled under strictly anhydrous and inert conditions, as moisture can deactivate or alter its structure.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformational stability and activity. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred. Screen a range of solvents to find the optimal balance for solubility and stereocontrol.

    • Temperature Control: These reactions are often highly sensitive to temperature. Running the reaction at lower temperatures (e.g., -20 °C to -78 °C) can enhance selectivity by favoring the more ordered, lower-energy transition state that leads to the desired enantiomer.

    • Rate of Addition: Slow addition of the diazo compound is crucial. A high local concentration of the diazo reagent can lead to dimerization or an increased rate of the uncatalyzed background reaction, both of which erode enantioselectivity.

Question: I am observing poor diastereoselectivity in my ring expansion, resulting in a mixture of cis- and trans-2,3-disubstituted cyclobutanones. How can this be controlled?

Answer: Diastereoselectivity is determined during the C-C bond migration step of the semipinacol rearrangement. The stereochemical information from the newly formed cyclopropane ring should dictate the final arrangement. However, post-reaction epimerization can also be a factor.

  • Causality: The migration of the carbon bond occurs stereospecifically relative to the departing group. However, the resulting cyclobutanone product may have an enolizable proton at the α-position, which can lead to epimerization to the thermodynamically more stable diastereomer under certain conditions.

  • Troubleshooting Steps:

    • Thermodynamic vs. Kinetic Control: First, determine if you are observing the kinetic or thermodynamic product ratio. The kinetic product forms faster, while the thermodynamic product is more stable (often the trans isomer).

    • Controlled Equilibration: It has been demonstrated that the addition of a mild base, such as piperidine, after the initial reaction can induce a ketone-enamine equilibrium.[5] Heating this mixture can drive the product distribution towards the more stable trans diastereomer, often with high selectivity (>8:1 dr).[5]

    • Workup Conditions: Ensure your workup procedure is non-acidic and performed at low temperatures to prevent unwanted epimerization before analysis.

Strategy B: Asymmetric α-Functionalization of a 3-Methylcyclobutanone Precursor

This approach involves the stereoselective installation of the hydroxymethyl group onto a prochiral 3-methylcyclobutanone. Organocatalysis is a key enabling technology for this type of transformation.[1][9]

Question: My organocatalyzed aldol reaction between 3-methylcyclobutanone and formaldehyde is giving low yield and poor enantioselectivity. What are the likely causes?

Answer: The direct asymmetric aldol reaction on cyclic ketones can be challenging due to competing side reactions and the difficulty of achieving high facial discrimination on a strained ring.

  • Causality: The reaction proceeds through an enamine intermediate formed between the cyclobutanone and a chiral amine catalyst (e.g., a proline derivative).[1] The catalyst's chiral environment is meant to direct the incoming electrophile (formaldehyde) to one face of the enamine. Low selectivity can result from a poorly organized transition state, catalyst inhibition, or side reactions like self-aldol condensation.

  • Troubleshooting Workflow:

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low Yield & Enantioselectivity in Aldol Reaction catalyst_choice Catalyst Choice start->catalyst_choice Is the catalyst optimal? temperature Temperature start->temperature Is the reaction too warm? formaldehyde Formaldehyde Source start->formaldehyde Is the electrophile problematic? catalyst_loading Catalyst Loading catalyst_choice->catalyst_loading Try proline derivatives or N-sulfonyl-(S)-proline additives Additives / Co-catalysts catalyst_loading->additives Is loading sufficient (10-30 mol%)? solvent Solvent additives->solvent Consider acid additives like DNP concentration Concentration solvent->concentration Screen polar aprotic (DMF) vs. non-polar solvents temperature->solvent Lower temperature (0 °C to RT) concentration->formaldehyde High dilution can favor intramolecular pathways substrate Substrate Purity formaldehyde->substrate Paraformaldehyde can be slow. Try aqueous formaldehyde or formalin.

Caption: Troubleshooting workflow for organocatalyzed aldol reactions.

  • Detailed Recommendations:

    • Catalyst System: While (S)-proline is a common starting point, catalysts like N-phenylsulfonyl-(S)-proline or primary amines derived from natural amino acids have shown superior performance in overcoming solubility and reactivity issues with cyclic ketones.[1]

    • Formaldehyde Source: The reactivity of the formaldehyde source is critical. Solid paraformaldehyde can suffer from slow depolymerization. Using an aqueous solution of formaldehyde (formalin) or 1,3,5-trioxane with a Lewis acid might provide more consistent results.

    • Solvent and Additives: The reaction environment is key. Some protocols have found success using brine as a solvent, which can enhance reactivity through the hydrophobic effect.[1] The addition of an achiral acid additive, such as 2,4-dinitrophenol (DNP), can sometimes improve catalyst turnover and selectivity.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I minimize ring-opened byproducts during my synthesis? Cyclobutanes are susceptible to ring-opening due to their inherent strain energy (~26 kcal/mol).[1] This is particularly problematic under harsh acidic, basic, or thermal conditions. To minimize this, use mild reaction conditions whenever possible, keep temperatures low, and choose reagents that are not known to promote fragmentation (e.g., avoid strong Lewis acids where a milder one will suffice). Buffer your reactions if pH control is critical.

Q2: My reaction involves a [2+2] photocycloaddition (Paternò-Büchi reaction) to form an oxetane precursor, but the regioselectivity is poor. How can I control it? The Paternò-Büchi reaction involves the cycloaddition of an excited carbonyl compound to an alkene.[10][11] Regioselectivity is governed by the stability of the 1,4-diradical intermediate formed upon addition.[12][13] To improve selectivity, try to maximize the stability difference between the two possible diradical intermediates. This can be achieved by:

  • Using alkenes with electronically biased substituents (electron-donating or withdrawing).

  • Switching from a triplet-sensitized reaction to a direct irradiation (singlet state) or vice-versa, as the excited state can influence the mechanism and outcome.[12]

Q3: What are the best methods to confirm the absolute and relative stereochemistry of my final product? Confirming stereochemistry is non-trivial. A combination of methods is recommended:

  • X-ray Crystallography: This is the gold standard. If you can grow a suitable crystal of your final product or a solid derivative, it provides unambiguous proof of both relative and absolute stereochemistry.

  • NMR Spectroscopy: Techniques like 1D NOE (Nuclear Overhauser Effect) or 2D NOESY/ROESY can establish relative stereochemistry by identifying protons that are close in space.

  • Chiral HPLC/SFC: Co-injection with a racemic or diastereomeric standard on a chiral stationary phase can confirm enantiomeric purity and help assign relative stereochemistry if all stereoisomers are available.

  • Comparison to Literature Data: If a known compound, its optical rotation ([α]D) and NMR data can be compared to your experimental values.

Section 3: Data Summary and Protocols

Comparative Data on Catalytic Systems

While direct data for the target molecule is sparse, we can extrapolate from similar systems. The enantioselective reduction of 3,3-disubstituted cyclobutanones is a closely related key transformation.

Catalyst SystemSubstrateYield (%)ee (%)ConditionsReference
(S)-B-Me (Oxazaborolidine)2,2-dimethyl-3,3-diphenylcyclobutanone9391BH₃·SMe₂, THF, RT[14]
(R,R)-Ts-DENEB/Ru3,3-dimethylbenzocyclobutenone9898HCOOH/Et₃N, RT[14][15]
CBS ReductionBenzocyclobutenoneN/A44-68Chlorodiisopinocamphenylborane[14]

This table highlights that chiral oxazaborolidines (like Corey-Bakshi-Shibata catalysts) and Ruthenium-based transfer hydrogenation catalysts are highly effective for the enantioselective reduction of ketones on a cyclobutane scaffold.[14][15]

Protocol: Asymmetric Synthesis via Tandem Cyclopropanation/Semipinacol Rearrangement

This protocol is adapted from the Lewis acid-catalyzed synthesis of cyclobutanones developed by Ryu and coworkers, which provides a robust route to chiral β-quaternary cyclobutanones.[6][7][8]

Reaction Scheme:

Materials:

  • Chiral Oxazaborolidinium Ion Catalyst (e.g., prepared from (S)-α,α-diphenylprolinol and borane)

  • α-Silyloxyacrolein derivative

  • α-Alkyl or α-Aryl Diazoester

  • Anhydrous Dichloromethane (DCM)

  • Syringe pump

Step-by-Step Procedure:

  • Catalyst Preparation: Under an inert atmosphere (N₂ or Ar), add the chiral oxazaborolidinium ion catalyst (5-10 mol%) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Initial Setup: Dissolve the catalyst in anhydrous DCM and cool the solution to the desired temperature (e.g., -20 °C).

  • Substrate Addition: Add the α-silyloxyacrolein (1.0 equivalent) to the cooled catalyst solution and stir for 15-20 minutes to allow for complexation.

  • Diazo Addition: In a separate flask, prepare a solution of the α-substituted diazoester (1.1 equivalents) in anhydrous DCM. Using a syringe pump, add this solution dropwise to the reaction mixture over a period of 4-6 hours.

    • Expert Note: Slow addition is critical to maintain a low concentration of the diazo compound, which prevents side reactions and ensures high stereoselectivity.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours after the addition is finished.

  • Quenching and Workup: Once complete, quench the reaction by adding a few drops of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral cyclobutanone.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) and diastereomeric ratio (dr) by chiral HPLC or SFC analysis.

References

Technical Support Center: Byproduct Analysis in 3-(Hydroxymeth​yl)-3-methylcyclobutanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for byproduct analysis in reactions involving 3-(hydroxymethyl)-3-methylcyclobutanone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most common byproducts observed in reactions with this compound?

When working with this compound, the formation of byproducts is highly dependent on the reaction conditions, including the reagents, solvent, temperature, and pH. Based on the inherent reactivity of the molecule, which contains both a ketone and a primary alcohol, several classes of byproducts can be anticipated.

Common Byproduct Classes:

  • Oxidation Products: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, particularly in the presence of oxidizing agents or metal catalysts.

  • Reduction Products: The ketone functionality can be reduced to a secondary alcohol.

  • Elimination Products: Dehydration of the tertiary alcohol can lead to the formation of an alkene.

  • Rearrangement Products: Ring-opening or rearrangement of the cyclobutane ring can occur under certain conditions, such as high temperatures or in the presence of strong acids or bases.

  • Self-Condensation/Polymerization Products: Aldol-type condensation reactions between molecules of the starting material or intermediates can lead to higher molecular weight impurities.

It is crucial to analyze the reaction mixture thoroughly to identify the specific byproducts formed in your system.

Troubleshooting Guide 1: My reaction is producing a significant amount of an unknown impurity with a higher molecular weight. How can I identify and minimize it?

Issue: Formation of high molecular weight byproducts often suggests self-condensation or polymerization. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group in this compound can facilitate such reactions, especially under basic or acidic conditions or at elevated temperatures.

Identification Strategy:

  • Mass Spectrometry (MS): Utilize LC-MS or GC-MS to determine the molecular weight of the impurity. A mass corresponding to a dimer or trimer of the starting material is a strong indicator of self-condensation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the impurity using preparative chromatography and analyze it by ¹H and ¹³C NMR to elucidate its structure.

Minimization Strategies:

  • Control Temperature: Run the reaction at the lowest effective temperature to disfavor side reactions with higher activation energies.

  • Optimize Reagent Addition: Add reagents slowly and in a controlled manner to avoid localized high concentrations that can promote side reactions.

  • pH Control: If the reaction is sensitive to pH, use a suitable buffer to maintain the optimal pH range.

  • Protecting Groups: Consider protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) before performing reactions targeting the ketone, or vice versa. This can prevent unwanted side reactions.

FAQ 2: I am observing the formation of 3-methyl-3-(methoxymethyl)cyclobutanone as a byproduct when using methanol as a solvent. What is the likely mechanism?

This byproduct likely forms through the reaction of the hydroxymethyl group with methanol under acidic or basic conditions, leading to the formation of a methyl ether.

Proposed Mechanism (Acid-Catalyzed):

  • Protonation of the hydroxyl group by an acid catalyst.

  • Nucleophilic attack of methanol on the resulting oxonium ion.

  • Deprotonation to yield the methyl ether.

Proposed Mechanism (Base-Catalyzed):

  • Deprotonation of the hydroxyl group by a base to form an alkoxide.

  • Nucleophilic attack of the alkoxide on a methylating agent (if present) or reaction with a methylating species inadvertently formed in the reaction mixture.

To avoid this, consider using a non-protic solvent if it is compatible with your reaction chemistry.

Troubleshooting Guide 2: My attempts to purify this compound by distillation are leading to decomposition. What are my alternatives?

Issue: The thermal lability of this compound can lead to degradation at elevated temperatures required for distillation. This can result in the formation of various byproducts and a lower yield of the desired product.

Alternative Purification Methods:

  • Column Chromatography: This is a milder purification technique that can effectively separate the target compound from non-volatile impurities and byproducts with different polarities.

  • Recrystallization: If the product is a solid at room temperature and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.

  • Steam Distillation: For compounds with sufficient volatility and poor water solubility, steam distillation can be a gentle alternative to traditional distillation as it allows for distillation at lower temperatures.[1]

Workflow for Method Selection:

Byproduct_Formation A This compound B Oxidation A->B Oxidizing Agent C Reduction A->C Reducing Agent D Elimination A->D Acid/Heat E Rearrangement A->E Strong Acid/Base F Self-Condensation A->F Acid/Base/Heat Byproduct1 Aldehyde/Carboxylic Acid B->Byproduct1 Byproduct2 Diol C->Byproduct2 Byproduct3 Alkene D->Byproduct3 Byproduct4 Ring-Opened Products E->Byproduct4 Byproduct5 Dimer/Polymer F->Byproduct5

References

Technical Support Center: Synthesis of 3-(Hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(hydroxymethyl)-3-methylcyclobutanone. This valuable Csp³-rich building block is of increasing interest in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) regarding modern, alternative catalytic methods for its synthesis.

The synthesis of functionalized cyclobutanes presents unique challenges due to inherent ring strain and the need for precise stereochemical control.[1] While classical photochemical [2+2] cycloadditions are a staple, they often suffer from issues related to scalability, energy-intensive UV sources, and side reactions.[2] This guide focuses on alternative, more efficient catalytic systems and addresses the practical issues encountered during experimental work.

We will explore four primary alternative strategies:

  • Transition-Metal Catalyzed [2+2] Cycloadditions

  • Visible-Light Photoredox Catalysis

  • Organocatalytic α-Hydroxymethylation

  • Biocatalytic and Chemoenzymatic Methods

This resource synthesizes established principles of cyclobutane synthesis and ketone functionalization to provide a robust framework for approaching this specific target.

Logical Workflow: Selecting a Synthetic Strategy

The choice of catalyst and overall strategy depends on several factors, including available equipment, desired stereocontrol, scalability, and the specific precursors. The following decision tree provides a logical workflow for navigating these choices.

Synthetic_Strategy_Workflow start Goal: Synthesize This compound strategy_choice Primary Synthetic Disconnection? start->strategy_choice cycloaddition [2+2] Cycloaddition (Build the Ring) strategy_choice->cycloaddition From Alkene Precursors functionalization Core Functionalization (Modify 3-Methylcyclobutanone) strategy_choice->functionalization From Ketone Precursor cyclo_catalyst Catalyst Type? cycloaddition->cyclo_catalyst func_catalyst Catalyst Type? functionalization->func_catalyst transition_metal Transition Metal (e.g., Ni, Ru, Co) cyclo_catalyst->transition_metal Thermal Conditions Ligand Control photoredox Visible-Light Photoredox (e.g., Ru(bpy)3, Organic Dyes) cyclo_catalyst->photoredox Mild, Visible Light Radical Pathway organo Organocatalysis (e.g., Proline, Threonine) func_catalyst->organo Asymmetric Synthesis Metal-Free chemoenzymatic Biocatalysis / Chemoenzymatic (e.g., Lipases, Lyases) func_catalyst->chemoenzymatic High Enantioselectivity 'Green' Conditions Experimental_Workflow setup 1. Reaction Setup (Inert atmosphere, protect from light) reagents 2. Add Reagents (Solvent, Substrates, Catalyst) setup->reagents degas 3. Degas Mixture (3x Freeze-Pump-Thaw) reagents->degas irradiate 4. Irradiate & Stir (Blue LED, Room Temp, 24h) degas->irradiate monitor 5. Monitor Progress (TLC / GC-MS) irradiate->monitor monitor->irradiate Incomplete workup 6. Aqueous Workup (Quench, Extract) monitor->workup Complete purify 7. Purify (Column Chromatography) workup->purify analyze 8. Analyze Product (NMR, MS) purify->analyze

References

managing exothermic reactions in 3-(hydroxymethyl)-3-methylcyclobutanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Energetics of Cyclobutanone Synthesis

Welcome to the technical support center for the synthesis of 3-(hydroxymethyl)-3-methylcyclobutanone. This valuable chiral building block is instrumental in the development of complex molecular architectures for pharmaceutical and research applications.[1][2] A common and elegant synthetic route to the core cyclobutane scaffold is the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[3][4][5][6]

While efficient, this reaction presents a significant process safety challenge: managing the release of energy. The overall exothermicity arises not only from the bond-forming cycloaddition but also from the substantial energy input by the UV irradiation source, much of which is converted into heat.[7] An uncontrolled exothermic reaction can lead to a dangerous phenomenon known as thermal runaway , where the rate of heat generation surpasses the rate of heat removal, causing a rapid, uncontrolled increase in temperature and pressure.[8][9][10]

This guide is designed to provide researchers, scientists, and drug development professionals with the in-depth technical knowledge required to anticipate, manage, and control the exothermic nature of this synthesis. We will explore the causality behind experimental choices, provide troubleshooting guides for common issues, and answer frequently asked questions to ensure your experiments are not only successful but also safe and reproducible.

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed for quick problem identification and resolution.

Q1: My reaction temperature is rising much faster than anticipated shortly after turning on the UV lamp. What's happening and what should I do?

A1: Immediate Concern: Potential for Thermal Runaway. A rapid temperature increase indicates that the rate of heat generation is overwhelming your cooling system's capacity. This is the initial stage of a potential thermal runaway.

Causality:

  • High Quantum Yield at Operating Temperature: The photochemical reaction rate may be significantly higher than expected under your specific conditions (reactant concentration, solvent, light intensity).

  • Inadequate Heat Dissipation: Your cooling bath may not have sufficient thermal mass or a low enough temperature to counteract the combined heat from the reaction enthalpy and the UV lamp.[7]

  • Poor Mixing: Inefficient stirring can create localized hot spots where the reaction accelerates, leading to a bulk temperature increase.

Immediate Corrective Actions:

  • Reduce or Eliminate the Energy Source: Immediately switch off the UV lamp. This ceases the primary photochemical excitation process.

  • Enhance Cooling: Lower the setpoint on your cryostat or add more dry ice/coolant to your bath. Ensure the cooling fluid is circulating effectively through the reactor's immersion well or jacket.[11][12]

  • Do NOT Add Solvent: Adding cold solvent to a potentially runaway reaction can be dangerous. It may not mix effectively and could even accelerate the reaction in unexpected ways or cause a dangerous boil-over.

  • Prepare for Emergency Quench: If the temperature continues to rise after switching off the lamp, be prepared to execute an emergency quench protocol (see Protocol 2).

Preventative Measures for Future Experiments:

  • Lower Initial Temperature: Start the reaction at a lower temperature to provide a larger thermal buffer.

  • Reduce Light Intensity: If your photoreactor allows, operate at a lower power setting to slow the rate of photochemical initiation.

  • Ensure Efficient Stirring: Use an appropriately sized stir bar or an overhead stirrer to guarantee homogenous mixing and temperature distribution.

Q2: I've completed the reaction and am quenching the remaining reagents, but the quenching process itself is causing a significant, hard-to-control exotherm. Why is this happening?

A2: Immediate Concern: Uncontrolled Quench Reaction. The quenching agent is reacting too vigorously with unreacted starting materials or reactive intermediates. This can be just as dangerous as the primary reaction exotherm.

Causality:

  • Highly Reactive Quenching Agent: Adding a highly protic and reactive quencher like water or methanol directly to a reaction mixture containing unreacted, energetic species (e.g., radical intermediates) can result in a violent and rapid release of energy.[13][14]

  • Excessive Addition Rate: Adding the quenching agent too quickly does not allow sufficient time for the heat to dissipate into the cooling bath.[15]

  • Insufficient Cooling During Quench: Failing to maintain a low temperature during the quenching process is a common oversight.

Step-by-Step Solution:

  • Halt Addition: Immediately stop adding the quenching agent.

  • Cool the Mixture: Ensure the reaction flask is submerged in an efficient cooling bath (e.g., ice-salt or dry ice/acetone).

  • Slow, Controlled Addition: Once the temperature is stable and at or below the target quenching temperature, resume the addition of the quenching agent extremely slowly using a dropping funnel. Monitor the temperature closely. If it rises more than 5 °C, pause the addition until it cools back down.[13]

Best Practices for Quenching:

  • Use a Less Reactive Initial Quencher: Begin by slowly adding a less reactive solvent like isopropanol to handle the most energetic species. After the initial exotherm subsides, you can proceed with a more reactive quencher like water.[14][16]

  • Pre-cool the Quenching Agent: Adding a room-temperature solution to a cold reaction mixture can cause a significant temperature jump. Pre-cool your quenching solution in a separate ice bath before addition.

  • Maintain an Inert Atmosphere: During the quench, evolved gases can be flammable. Performing the quench under an inert atmosphere (e.g., Nitrogen or Argon) prevents ignition.[14]

Experimental Protocols & Data

Protocol 1: General Photochemical Reaction Setup for Exotherm Control

This protocol outlines the key steps for setting up the Paternò-Büchi reaction with an emphasis on thermal management.

  • Reactor Assembly:

    • Assemble a quartz immersion well photoreactor inside a fume hood. Ensure all glass joints are properly sealed.[7]

    • Place a stir bar in the reaction vessel and connect an overhead condenser if volatile solvents are used.

    • Insert a calibrated temperature probe through a sealed adapter, ensuring the tip is submerged in the reaction medium but does not interfere with the stir bar.

  • Cooling System Setup:

    • Connect the cooling jacket of the immersion well to a circulating chiller or a steady flow of cold water. A minimum flow rate of 2 liters per minute is recommended for medium-pressure UV lamps.[11]

    • Place the entire reaction vessel in a secondary cooling bath (e.g., an ice-water bath or a cryostat bath) to provide additional heat removal capacity.

  • Reactant Charging and Inerting:

    • Charge the reaction vessel with the alkene (e.g., 3-methyl-2-cyclopentenone) and the solvent.

    • Begin stirring to ensure good mixing.

    • Cool the mixture to the desired starting temperature (e.g., 0 °C to -20 °C) using the external cooling bath.

    • Add the carbonyl compound (e.g., acetone).

  • Initiation and Monitoring:

    • Ensure all safety shields are in place to protect from UV radiation.[7][11]

    • Turn on the cooling circulator for the UV lamp's immersion well.

    • Turn on the UV lamp to initiate the reaction.

    • CRITICAL: Continuously monitor the internal reaction temperature. Log the temperature at regular intervals (e.g., every 2 minutes).

    • Maintain the external cooling bath temperature to keep the internal temperature within the target range.

Protocol 2: Emergency Quenching for a Runaway Reaction

This protocol should only be used when the corrective actions in Troubleshooting Q1 fail to control a temperature spike.

  • Safety First: Alert a colleague. Ensure the fume hood sash is lowered as much as possible. Have a fire extinguisher rated for chemical fires (e.g., Class B or D) nearby.

  • Cease Energy Input: Confirm the UV lamp is OFF.

  • Maximum Cooling: Add additional coolant (dry ice, etc.) to the external bath to achieve maximum cooling capacity.

  • Prepare Quench Solution: In a separate flask, prepare a solution of a known chemical inhibitor or a less reactive quenching agent (e.g., isopropanol) and cool it in a separate dry ice/acetone bath.

  • Controlled Quench: If the temperature continues to rise uncontrollably, use a cannula or a dropping funnel to slowly introduce the cold quenching solution into the reaction mixture with vigorous stirring.

  • Observe and Wait: Once the temperature begins to fall and stabilizes, allow the mixture to stir at a low temperature for at least 30 minutes to ensure the reaction is fully quenched before proceeding with any work-up.

Table 1: Recommended Operating Parameters
ParameterRecommended RangeRationale
Initial Reaction Temp. 0 °C to -20 °CProvides a larger thermal buffer to absorb the initial exotherm.
UV Lamp Power 100W - 450WHigher power increases reaction rate but also heat load. Start low.[7]
Cooling Bath Temp. -10 °C to -40 °CMust be significantly lower than the target reaction temperature.
Quenching Temp. < 0 °CMinimizes the rate of the exothermic quenching reaction.
Quenching Agent 1. Isopropanol2. WaterIsopropanol is less reactive for the initial quench of energetic species.[14]

Visualizing Workflows and Logic

Diagram 1: Exotherm Management Workflow

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase A Assemble Photoreactor & Cooling System B Charge Reactants & Cool to Start Temp A->B C Initiate Reaction (Turn on UV Lamp) B->C D Continuously Monitor Internal Temperature C->D E Temp Stable? D->E F Proceed with Reaction E->F Yes G EXECUTE TROUBLESHOOTING E->G No H Reaction Complete F->H I Cool to Quench Temp H->I J Slowly Add Quenching Agent I->J K Controlled Work-up J->K

Caption: Workflow for the Paternò-Büchi reaction emphasizing thermal control points.

Diagram 2: Troubleshooting a Temperature Spike

Start Rapid Temperature Increase Detected Action1 Step 1: Turn OFF UV Lamp Immediately Start->Action1 Check1 Is Temperature Still Rising? Action1->Check1 Action2 Step 2: Maximize External Cooling Check1->Action2 Yes End_Safe Situation Controlled. Investigate Cause Before Restarting. Check1->End_Safe No Check2 Is Temperature Stabilizing? Action2->Check2 Action3 Step 3: Prepare & Execute Emergency Quench Protocol Check2->Action3 No Check2->End_Safe Yes End_Unsafe Continue Monitoring Until Safe Action3->End_Unsafe

Caption: Decision tree for managing a sudden exothermic event during the reaction.

Frequently Asked Questions (FAQs)

Q: What are the early warning signs of an impending thermal runaway? A: The most obvious sign is a temperature rise that accelerates over time, even with consistent cooling. Other signs include unexpected pressure buildup in a closed system, a sudden change in the color of the reaction mixture, or vigorous, uncontrolled boiling of the solvent.

Q: How do I choose the right cooling system for my reaction scale? A: For lab scale (up to 1L), a standard cryostat or a large dry ice/acetone bath is often sufficient. For scale-up operations (1L to 20L), you must perform calorimetric studies to determine the total heat output (Q) of the reaction. Your cooling system must have a heat removal capacity significantly greater than the calculated heat output. Always consult with a process safety expert before scaling up an exothermic reaction.

Q: Are there alternatives to active cooling for managing the exotherm? A: Yes, though they are often used in conjunction with active cooling. One approach is using phase change materials (PCMs) mixed into the reaction, which can absorb large amounts of heat at a constant temperature as they melt.[8] Another strategy involves using a chemical inhibitor that can be injected to quickly stop the reaction, but this requires careful selection to avoid unwanted side reactions.

Q: What are the most critical safety precautions when operating a photochemical reactor? A: Beyond thermal management, the primary hazards are UV radiation and high-pressure lamps.

  • UV Protection: Always use UV-blocking safety glasses. Operate the reactor behind a UV shield or inside a specialized photochemical cabinet.[7][11]

  • Electrical Safety: Photoreactor power supplies use high voltage. Ensure all connections are secure and shielded from solvents.[12]

  • Lamp Handling: Never touch the quartz lamp with bare hands, as skin oils can damage it upon heating. Allow lamps to cool completely (which can take up to 30 minutes) before removal or restarting.[11][12]

  • Ventilation: Always operate in a certified fume hood to handle any solvent vapors or gases produced.[11]

References

solvent effects on the reactivity of 3-(hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Hydroxymethyl)-3-methylcyclobutanone

A Senior Application Scientist's Guide to Solvent Effects on Reactivity

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile bifunctional building block. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've seen firsthand how the nuanced choice of solvent can be the difference between a successful synthesis and a complex, inseparable mixture. This molecule, with its strained four-membered ring and reactive carbonyl and hydroxyl groups, presents unique challenges and opportunities. The key to unlocking its synthetic potential lies in understanding and controlling its reactivity through strategic solvent selection.

This document moves beyond standard protocols to provide a deeper, mechanistic understanding of why a particular solvent is chosen. It's structured as a series of frequently asked questions and troubleshooting scenarios that we've encountered in the field, designed to help you anticipate challenges and refine your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways for this compound, and how do solvents influence them?

The reactivity of this molecule is dominated by the interplay between its two functional groups: the ketone and the primary alcohol, all influenced by the inherent strain of the cyclobutane ring. The three main pathways to consider are:

  • Reactions at the Carbonyl Group: Standard ketone chemistry such as nucleophilic additions, reductions, and oxidations (e.g., Baeyer-Villiger).

  • Ring-Opening Reactions: Due to significant ring strain, the cyclobutane ring can be opened by nucleophiles, often under Lewis acidic conditions.[1]

  • Intramolecular Reactions: The proximate alcohol can act as an internal nucleophile, attacking the carbonyl to form a bicyclic hemiacetal.

The solvent's role is paramount in dictating which pathway prevails. Protic solvents (e.g., methanol, water) can stabilize charged intermediates and transition states, but more importantly, they can actively participate in the reaction or mediate proton transfer. Aprotic solvents (e.g., THF, DCM, toluene) are less interactive and are often chosen to favor specific concerted mechanisms or to prevent unwanted side reactions involving the hydroxyl group.

Q2: I've noticed my starting material shows inconsistent spectroscopic data in different solvents. Why is that?

This is a classic issue with this molecule and directly relates to the intramolecular hemiacetal formation mentioned above. In solution, this compound exists in equilibrium with its bicyclic hemiacetal isomer, 2-methyl-1-oxaspiro[3.3]heptan-2-ol.

  • In Aprotic Solvents (like Chloroform-d or Benzene-d6), the open-chain ketone form is generally favored. You will observe a characteristic ketone peak in the 13C NMR spectrum (~210-220 ppm) and the absence of a hemiacetal proton in the 1H NMR.

  • In Protic Solvents (like Methanol-d4 or D2O), the equilibrium can shift significantly towards the hemiacetal form. These solvents stabilize the hemiacetal through hydrogen bonding. Spectroscopically, this results in the disappearance or attenuation of the ketone peak and the appearance of new signals corresponding to the bicyclic structure.

This equilibrium is critical to consider, as the hemiacetal form is unreactive in reactions targeting the ketone (e.g., Baeyer-Villiger oxidation).

Caption: Solvent-mediated equilibrium between the ketone and hemiacetal forms.

Q3: Which solvents are recommended for a Baeyer-Villiger (BV) oxidation of this substrate?

For the Baeyer-Villiger oxidation, which converts the cyclobutanone to a γ-butyrolactone, the choice of solvent is critical for both yield and selectivity.[2]

Recommendation: Non-polar, aprotic solvents are strongly preferred.

  • Dichloromethane (DCM): An excellent first choice. It is relatively inert, solubilizes the substrate and common peroxy-acid reagents (like m-CPBA), and does not interfere with the reaction mechanism.[2]

  • Chloroform (CHCl3): Similar to DCM and can be used interchangeably.

  • Buffered Systems: The BV oxidation produces a carboxylic acid byproduct. In sensitive substrates, this can catalyze side reactions. Adding a buffer like sodium bicarbonate (Na2CO3) or disodium hydrogen phosphate (Na2HPO4) as a solid suspension in the aprotic solvent is a robust strategy to maintain neutral conditions.

Solvents to Avoid:

  • Alcohols (e.g., Methanol): Can be oxidized by the peroxy-acid and can promote the formation of the unreactive hemiacetal.

  • Ethers (e.g., THF, Diethyl Ether): While aprotic, they can potentially form explosive peroxides and may not offer the same performance as halogenated solvents.

  • Highly Polar Solvents (e.g., DMSO, DMF): These solvents can slow down the reaction. The concerted migration step of the BV mechanism is generally favored in less polar environments.[3] Studies have shown that for some BV reactions, the rate constant decreases as solvent polarity increases.[3]

Section 2: Troubleshooting Guide

ProblemProbable Solvent-Related Cause(s)Suggested Solutions & Scientific Rationale
Low or no conversion in a Baeyer-Villiger oxidation. 1. Use of a protic solvent: The solvent is promoting the formation of the unreactive hemiacetal isomer. 2. Solvent is too polar: Highly polar solvents can disfavor the concerted mechanism of the BV reaction.[3]1. Switch to an anhydrous, aprotic solvent like DCM or CHCl3. This keeps the substrate in its reactive ketone form. 2. Add a solid buffer (e.g., NaHCO3) to neutralize the acid byproduct, which can sometimes catalyze decomposition.
An unexpected, more polar side product is the major product in a nucleophilic addition. 1. The solvent is acting as a nucleophile: For example, using an alcohol as a solvent with a strong acid catalyst can lead to acetal formation. 2. Water contamination: Trace water in solvents like THF or acetonitrile can act as a nucleophile, leading to diol formation after reduction of the ketone.1. Choose an inert solvent. If the reaction requires elevated temperatures, consider toluene or 1,2-dichloroethane. 2. Use anhydrous solvents. Dry the solvent over molecular sieves or use a commercial anhydrous grade. Perform the reaction under an inert atmosphere (N2 or Ar).
The desired reaction is ring-opening, but it is sluggish or fails. 1. Insufficient stabilization of the transition state: Ring-opening reactions, especially those proceeding through a cationic intermediate, require a solvent that can stabilize charge separation.[1] 2. Poor Lewis acid activity: The solvent may be coordinating too strongly with the Lewis acid catalyst (e.g., THF with AlCl3), deactivating it.1. Use a non-coordinating, moderately polar solvent like DCM or nitromethane. These solvents support the development of charge in the transition state without strongly binding to the catalyst. 2. Avoid strongly coordinating solvents like THF or acetonitrile when using Lewis acids.
Difficulty isolating the product; it seems soluble in both aqueous and organic layers. The bifunctional nature of the product (which may also contain hydroxyl and carbonyl/lactone groups) makes it amphiphilic.1. Use a more polar organic solvent for extraction, such as ethyl acetate or even a 9:1 DCM:isopropanol mixture. 2. Perform a salting-out extraction. Saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase and drive the product into the organic layer. 3. Consider chromatography on silica gel, starting with a less polar eluent and gradually increasing the polarity.

Section 3: Key Experimental Protocols

Protocol 1: General Workflow for a Solvent Screening Study

When developing a new transformation for this compound, a systematic solvent screening is invaluable. This workflow provides a logical approach to selecting and testing candidate solvents.

Caption: A systematic workflow for empirical solvent screening.

Procedure:

  • Setup: In parallel vials, dissolve 10 mg of this compound in 0.5 mL of each candidate solvent (e.g., Toluene, THF, DCM, Acetonitrile, Methanol).

  • Reaction Initiation: Add the reagents to each vial at the desired temperature.

  • Monitoring: After a set time (e.g., 1 hour), take an aliquot from each reaction, quench appropriately, and spot on a TLC plate. Analyze the crude reaction mixture by LC-MS if available.

  • Analysis: Compare the vials for consumption of starting material and the formation of the desired product versus side products.

  • Optimization: Based on the best result, you can further optimize by testing other solvents from the same class or by adjusting the concentration and temperature.

Protocol 2: Recommended Baeyer-Villiger Oxidation

This protocol is optimized to favor the formation of the γ-lactone while minimizing side reactions.

  • Preparation: To a flame-dried flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M concentration).

  • Buffering: Add solid sodium bicarbonate (3.0 eq).

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over 4-6 hours. Monitor the reaction by TLC (staining with permanganate is effective).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Stir for 15 minutes. Add saturated aqueous sodium bicarbonate (NaHCO3) to dissolve the remaining solids and neutralize the m-chlorobenzoic acid.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography.

References

Validation & Comparative

A Comparative Guide to the Characterization of 3-(hydroxymethyl)-3-methylcyclobutanone and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, small, functionalized carbocyclic scaffolds are of paramount importance. The cyclobutane motif, in particular, offers a unique three-dimensional architecture that can impart desirable properties to bioactive molecules. This guide provides a detailed characterization of 3-(hydroxymethyl)-3-methylcyclobutanone, a versatile building block, and offers a comparative analysis with its structural isomers: 3-hydroxy-3-methylcyclobutanone and 3-(hydroxymethyl)cyclobutanone. Due to the limited availability of experimental spectroscopic data in the public domain, this guide leverages predicted data from validated computational models to provide a comprehensive analytical profile.

Introduction to this compound and its Structural Isomers

This compound (CAS 1523617-87-9) is a bifunctional molecule featuring a ketone and a primary alcohol. This combination of functionalities makes it a valuable intermediate for the synthesis of more complex molecules, including spirocycles and other substituted cyclobutanes. Its isomers, 3-hydroxy-3-methylcyclobutanone (CAS 179073-80-4) and 3-(hydroxymethyl)cyclobutanone (CAS 183616-18-4), offer alternative arrangements of the ketone, alcohol, and methyl groups, leading to distinct chemical reactivity and physical properties. A clear understanding of their individual characteristics is crucial for their effective utilization in research and development.

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound and its isomers.

PropertyThis compound3-hydroxy-3-methylcyclobutanone3-(hydroxymethyl)cyclobutanone
CAS Number 1523617-87-9179073-80-4[1]183616-18-4[2]
Molecular Formula C₆H₁₀O₂C₅H₈O₂[1]C₅H₈O₂[2]
Molecular Weight 114.14 g/mol 100.12 g/mol [3]100.12 g/mol [2]
Appearance Colorless liquidNot availableNot available
Storage Temperature 0-8 °CNot availableNot available

Spectroscopic and Chromatographic Characterization (Predicted Data)

The following sections provide predicted spectroscopic and chromatographic data to aid in the identification and quality control of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

CompoundPredicted Chemical Shifts (ppm) and Multiplicities
This compound ~3.6 (s, 2H, -CH₂OH), ~2.8-2.6 (m, 4H, cyclobutane CH₂), ~1.2 (s, 3H, -CH₃)
3-hydroxy-3-methylcyclobutanone ~3.0-2.8 (m, 4H, cyclobutane CH₂), ~1.4 (s, 3H, -CH₃)
3-(hydroxymethyl)cyclobutanone ~3.7 (d, 2H, -CH₂OH), ~3.0-2.8 (m, 4H, cyclobutane CH₂), ~2.5 (m, 1H, cyclobutane CH)

¹³C NMR (Predicted)

CompoundPredicted Chemical Shifts (ppm)
This compound ~210 (C=O), ~70 (-CH₂OH), ~50 (cyclobutane CH₂), ~40 (quaternary C), ~20 (-CH₃)
3-hydroxy-3-methylcyclobutanone ~212 (C=O), ~75 (C-OH), ~55 (cyclobutane CH₂), ~30 (-CH₃)
3-(hydroxymethyl)cyclobutanone ~215 (C=O), ~65 (-CH₂OH), ~50 (cyclobutane CH₂), ~40 (cyclobutane CH)
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

CompoundPredicted Wavenumber (cm⁻¹) and Functional Group
This compound ~3400 (O-H stretch, broad), ~2950 (C-H stretch), ~1780 (C=O stretch, cyclobutanone)
3-hydroxy-3-methylcyclobutanone ~3450 (O-H stretch, broad), ~2960 (C-H stretch), ~1775 (C=O stretch, cyclobutanone)
3-(hydroxymethyl)cyclobutanone ~3400 (O-H stretch, broad), ~2940 (C-H stretch), ~1785 (C=O stretch, cyclobutanone)
Mass Spectrometry (MS)

Predicted Molecular Ion Peaks (M⁺)

CompoundPredicted m/z
This compound 114.0681
3-hydroxy-3-methylcyclobutanone 100.0524
3-(hydroxymethyl)cyclobutanone 100.0524

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

IR Spectroscopy
  • Sample Preparation: For liquids, a thin film can be prepared between two NaCl or KBr plates. For solids, prepare a KBr pellet or a mull in Nujol.

  • Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.

  • Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure.

Comparative Analysis of Isomers

The primary distinguishing features among the three isomers are their molecular weight and the substitution pattern on the cyclobutane ring. This compound has a higher molecular weight due to the additional methyl group. In terms of spectroscopy, the ¹H NMR of 3-(hydroxymethyl)cyclobutanone would be the most complex due to the presence of a methine proton. The ¹³C NMR would also show a distinct number of signals for each isomer, corresponding to the number of unique carbon atoms. The C=O stretching frequency in the IR spectrum is expected to be in a similar region for all three compounds, characteristic of a four-membered ring ketone.

Synthesis Overview

Substituted cyclobutanones are often synthesized through [2+2] cycloaddition reactions, ring expansions of cyclopropanol derivatives, or rearrangements of other cyclic systems. The synthesis of this compound would likely involve a multi-step sequence, potentially starting from a simpler cyclobutanone precursor.

Visualization

Molecular_Structures cluster_0 This compound cluster_1 3-hydroxy-3-methylcyclobutanone cluster_2 3-(hydroxymethyl)cyclobutanone a C6H10O2 img_a b C5H8O2 img_b c C5H8O2 img_c Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_purity Purity Assessment synthesis Synthesis of Cyclobutanone Derivative purification Chromatographic Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms gc Gas Chromatography (GC) nmr->gc hplc High-Performance Liquid Chromatography (HPLC) nmr->hplc

References

A Senior Application Scientist's Guide to Purity Assessment of 3-(Hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In the context of novel building blocks like 3-(hydroxymethyl)-3-methylcyclobutanone, a compound with significant potential in medicinal chemistry and materials science, rigorous purity assessment is paramount. This guide provides an in-depth comparison of the primary analytical methods for evaluating the purity of this compound, grounded in scientific principles and practical, field-proven insights.

The Critical Role of Purity in the Application of this compound

This compound is a chiral molecule whose utility as a synthetic intermediate is intrinsically linked to its isomeric and chemical purity. Impurities, which can arise from starting materials, side reactions, or degradation, can have profound and often unforeseen consequences. They can interfere with downstream reactions, lead to the formation of unintended byproducts, and, in the context of drug development, introduce toxicological risks. Therefore, the choice of an appropriate analytical method for purity determination is a critical decision in the synthetic workflow.

This guide will dissect and compare three principal analytical techniques for this purpose:

  • Gas Chromatography (GC) , particularly with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

  • High-Performance Liquid Chromatography (HPLC) , with Ultraviolet (UV) or MS detection.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy .

Each method will be evaluated based on its specificity, sensitivity, accuracy, and practicality for the unique chemical properties of this compound.

Gas Chromatography (GC): A Powerful Tool Requiring a Preparatory Step

Gas chromatography is a highly efficient separation technique ideal for volatile and thermally stable compounds.[1][2] Given that this compound possesses a hydroxyl group, which can lead to peak tailing and reduced volatility due to hydrogen bonding, a derivatization step is often necessary to achieve optimal chromatographic performance.[3][4]

The "Why" Behind Derivatization

The primary objective of derivatization in this context is to replace the active hydrogen of the hydroxyl group with a non-polar functional group.[5][6] This transformation achieves two critical goals:

  • Increased Volatility : By eliminating hydrogen bonding, the boiling point of the derivative is lowered, making it more amenable to vaporization in the GC inlet.

  • Improved Peak Shape and Sensitivity : The derivatized analyte exhibits reduced interaction with the stationary phase, resulting in sharper, more symmetrical peaks and, consequently, better sensitivity and resolution.

A common and effective derivatization method is silylation , where a trimethylsilyl (TMS) group is introduced. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.

Experimental Workflow for GC Analysis

References

Navigating the Synthesis of 3-(Hydroxymethyl)-3-methylcyclobutanone: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 3-(Hydroxymethyl)-3-methylcyclobutanone, a compact and functionalized carbocycle, represents a valuable building block for the construction of complex chemical architectures. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering a critical analysis of their underlying principles, experimental feasibility, and potential challenges.

This document moves beyond a simple recitation of reaction steps to provide a senior application scientist's perspective on the causality behind experimental choices. Each proposed route is presented with detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of key performance indicators to empower researchers in making informed decisions for their synthetic campaigns.

Introduction to a Versatile Cyclobutane Scaffold

The this compound core combines several key features that make it an attractive synthetic intermediate. The cyclobutane ring imparts a degree of conformational rigidity, while the ketone and primary alcohol functionalities offer orthogonal handles for a wide range of chemical transformations. This unique combination opens avenues for the development of novel therapeutics and complex natural product analogs. However, the inherent ring strain of the cyclobutane system and the presence of a quaternary center present distinct synthetic challenges. This guide will explore two strategic approaches to overcome these hurdles.

Route 1: Photochemical [2+2] Cycloaddition via the Paternò-Büchi Reaction

One of the most elegant and direct methods for the construction of four-membered rings is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[1][2] This approach offers a convergent and atom-economical pathway to an oxetane intermediate, which can then be rearranged to the desired cyclobutanone.

Mechanistic Rationale

The proposed photochemical route commences with the irradiation of a mixture of acetone and allene. Upon absorption of UV light, acetone is promoted to an excited state, which then undergoes a cycloaddition with allene to form a vinyl-substituted oxetane. Subsequent acid-catalyzed rearrangement of this intermediate is expected to yield the target this compound. The regioselectivity of the cycloaddition is crucial for the success of this route.

G cluster_0 Route 1: Photochemical [2+2] Cycloaddition Acetone Acetone UV_Light UV Light (Paternò-Büchi Reaction) Acetone->UV_Light Allene Allene Allene->UV_Light Vinyl_Oxetane 2,2-Dimethyl-3-methylenoxetane UV_Light->Vinyl_Oxetane Acid_Catalyst Acid-Catalyzed Rearrangement Vinyl_Oxetane->Acid_Catalyst Target_Molecule_1 This compound Acid_Catalyst->Target_Molecule_1

Caption: Workflow for the Paternò-Büchi reaction route.

Experimental Protocol

Step 1: Synthesis of 2,2-Dimethyl-3-methylenoxetane

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet, a solution of acetone (as both reactant and solvent) is prepared. The vessel is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Gaseous allene is bubbled through the cooled acetone solution until a desired molar excess is achieved.

  • Photochemical Reaction: The reaction mixture is irradiated with a high-pressure mercury lamp (λ > 290 nm) while maintaining the low temperature and continuous stirring. The progress of the reaction is monitored by gas chromatography (GC).

  • Work-up and Purification: Upon completion, the excess acetone and allene are removed by careful distillation at atmospheric pressure. The crude product is then purified by fractional distillation under reduced pressure to yield the vinyl oxetane.

Step 2: Acid-Catalyzed Rearrangement to this compound

  • Reaction Setup: The purified 2,2-dimethyl-3-methylenoxetane is dissolved in a suitable aprotic solvent, such as diethyl ether or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: A catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the solution at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Functionalization of a Pre-formed Cyclobutane Ring

An alternative and often more traditional approach involves the construction of a substituted cyclobutane precursor followed by a series of functional group interconversions to arrive at the target molecule. This strategy offers greater control over the introduction of substituents and avoids the potential complexities of photochemical reactions.

Mechanistic Rationale

This synthetic route begins with the synthesis of 3-oxocyclobutanecarboxylic acid, a readily accessible starting material.[3][4] The ketone functionality is then protected as a ketal. The carboxylic acid is subsequently converted to a methyl ketone via the addition of methyllithium. The newly formed methyl ketone is then subjected to a Baeyer-Villiger oxidation to install the hydroxymethyl group after hydrolysis. Finally, deprotection of the ketal yields the desired this compound.

G cluster_1 Route 2: Functional Group Interconversion Start_Material 3-Oxocyclobutanecarboxylic Acid Ketal_Protection Ketal Protection Start_Material->Ketal_Protection Protected_Acid Protected Acid Ketal_Protection->Protected_Acid MeLi_Addition Methyllithium Addition Protected_Acid->MeLi_Addition Methyl_Ketone Protected Methyl Ketone MeLi_Addition->Methyl_Ketone Baeyer_Villiger Baeyer-Villiger Oxidation Methyl_Ketone->Baeyer_Villiger Ester_Intermediate Protected Ester Baeyer_Villiger->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Protected_Alcohol Protected Target Hydrolysis->Protected_Alcohol Deprotection Ketal Deprotection Protected_Alcohol->Deprotection Target_Molecule_2 This compound Deprotection->Target_Molecule_2

Caption: Workflow for the functional group interconversion route.

Experimental Protocol

Step 1: Ketal Protection of 3-Oxocyclobutanecarboxylic Acid

  • Reaction Setup: 3-Oxocyclobutanecarboxylic acid is dissolved in a mixture of ethylene glycol and toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Catalysis: A catalytic amount of p-toluenesulfonic acid is added.

  • Reaction: The mixture is heated to reflux, and water is removed azeotropically. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled, and the toluene is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated to yield the protected carboxylic acid, which is often used in the next step without further purification.

Step 2: Synthesis of the Methyl Ketone

  • Reaction Setup: The protected carboxylic acid is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cooled to -78 °C.

  • Reagent Addition: Two equivalents of methyllithium in diethyl ether are added dropwise.

  • Reaction: The reaction is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is carefully quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Baeyer-Villiger Oxidation

  • Reaction Setup: The protected methyl ketone is dissolved in a suitable solvent like dichloromethane.

  • Reagent Addition: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added in portions at 0 °C.

  • Reaction: The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed with aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated.

Step 4: Hydrolysis and Deprotection

  • Hydrolysis: The crude ester from the previous step is dissolved in a mixture of methanol and water, and a base such as potassium carbonate is added. The mixture is stirred at room temperature until the ester is fully hydrolyzed.

  • Deprotection: The pH of the solution is adjusted to acidic (pH ~2) with dilute hydrochloric acid, which also serves to remove the ketal protecting group.

  • Extraction and Purification: The aqueous solution is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The final product is purified by column chromatography.

Comparative Analysis of the Synthetic Routes

MetricRoute 1: Photochemical [2+2] CycloadditionRoute 2: Functional Group Interconversion
Overall Yield Potentially moderate; dependent on the efficiency of the photochemical step and rearrangement.Generally predictable and can be high, but dependent on the efficiency of multiple steps.
Number of Steps 24
Scalability Can be challenging due to the requirements of photochemical reactors.More readily scalable using standard laboratory equipment.
Reagents & Cost Acetone and allene are inexpensive, but requires specialized photochemical equipment.Involves more steps and reagents, including organolithiums and peroxy acids, which can increase costs.
Stereocontrol Not applicable for this achiral target.Not applicable for this achiral target.
Key Challenges Controlling the regioselectivity of the cycloaddition and potential for side reactions during photolysis.Handling of sensitive reagents like methyllithium and ensuring complete conversion in each step.

Conclusion and Future Outlook

Both the photochemical [2+2] cycloaddition and the functional group interconversion routes present viable, albeit conceptually different, strategies for the synthesis of this compound.

The Paternò-Büchi reaction offers an elegant and convergent approach that is intellectually appealing. Its success hinges on the efficient and regioselective formation of the key oxetane intermediate. For laboratories equipped for photochemistry, this route could provide a rapid entry to the target molecule.

The functional group interconversion route , while longer, relies on more conventional and well-established chemical transformations. This stepwise approach provides greater control and may be more amenable to large-scale synthesis. The commercial availability of the starting material, 3-oxocyclobutanecarboxylic acid, further enhances the practicality of this method.

The choice between these two routes will ultimately depend on the specific expertise, available equipment, and scale requirements of the research team. Further experimental validation is necessary to fully elucidate the optimal conditions and overall efficiency of each pathway. The development of a robust and scalable synthesis for this compound will undoubtedly facilitate its use as a versatile building block in the creation of new and complex molecules with potential applications in medicinal chemistry and materials science.

References

A Comparative Guide to the Synthetic Utility of 3-(Hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving target molecules with desired efficiency and stereochemical control. Among the myriad of available synthons, strained four-membered rings, particularly cyclobutanone derivatives, offer a unique combination of reactivity and conformational constraints that can be strategically exploited. This guide provides an in-depth, objective comparison of 3-(hydroxymethyl)-3-methylcyclobutanone with other key cyclobutanone derivatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

Introduction: The Allure of the Strained Four-Membered Ring

Cyclobutanes and their oxidized counterparts, cyclobutanones, have garnered significant interest in synthetic chemistry due to their inherent ring strain (approximately 26 kcal/mol). This strain is a double-edged sword: it makes their synthesis challenging, but it also imbues them with a rich and diverse reactivity profile, including ring-opening, ring-expansion, and cycloaddition reactions.[1][2] The carbonyl group in cyclobutanones further activates the ring system, making it a versatile hub for molecular elaboration.

This guide will focus on a comparative analysis of this compound against two other representative cyclobutanone derivatives: 3-methylcyclobutanone and 3-phenylcyclobutanone. The comparison will center on key synthetic transformations, highlighting how the nature of the C3-substituent influences reactivity, stereoselectivity, and overall synthetic utility.

I. Synthesis of Substituted Cyclobutanones: A Brief Overview

The construction of the cyclobutanone core can be achieved through various strategies, with [2+2] cycloadditions of ketenes with alkenes being a cornerstone methodology.[1][2] Ring expansion of cyclopropanol derivatives and intramolecular cyclization are also viable routes.[3]

Synthetic Workflow: General Approaches

G cluster_0 Synthetic Strategies cluster_1 Key Reactions Alkene Alkene [2+2] Cycloaddition [2+2] Cycloaddition Alkene->[2+2] Cycloaddition Ketene Ketene Ketene->[2+2] Cycloaddition Cyclopropanol Cyclopropanol Ring Expansion Ring Expansion Cyclopropanol->Ring Expansion  Rearrangement Acyclic Precursor Acyclic Precursor Intramolecular Cyclization Intramolecular Cyclization Acyclic Precursor->Intramolecular Cyclization  Various Conditions Cyclobutanone Core Cyclobutanone Core [2+2] Cycloaddition->Cyclobutanone Core  Efficient & Stereospecific Ring Expansion->Cyclobutanone Core  Rearrangement Intramolecular Cyclization->Cyclobutanone Core  Various Conditions

Caption: Common synthetic routes to the cyclobutanone core.

II. Comparative Reactivity in Key Transformations

The true value of a building block is revealed in its performance in subsequent chemical transformations. Here, we compare our three subject molecules in stereoselective reductions, nucleophilic additions (using the Wittig reaction as an exemplar), and oxidative rearrangements (the Baeyer-Villiger oxidation).

A. Stereoselective Reduction of the Carbonyl Group

The reduction of the cyclobutanone carbonyl to a hydroxyl group is a fundamental transformation. The stereochemical outcome of this reaction is highly dependent on the steric and electronic nature of the substituents on the cyclobutane ring.

A systematic study on the hydride reduction of 3-substituted cyclobutanones provides compelling evidence for the directing effects of the C3-substituent.[1][4][5] The general trend observed is a high preference for the formation of the cis-alcohol, where the hydride attacks from the face opposite to the C3-substituent (anti-facial attack). This selectivity can be further tuned by the choice of reducing agent and reaction temperature.

Table 1: Diastereomeric Ratios (cis:trans) in the Reduction of 3-Substituted Cyclobutanones [5]

Substituent (R)Reducing AgentTemperature (°C)Solventcis:trans Ratio
PhenylNaBH₄25MeOH>99:1
PhenylNaBH₄-78MeOH>99:1
PhenylL-Selectride®-78THF>99:1
BenzyloxyNaBH₄25MeOH93:7
BenzyloxyNaBH₄-78MeOH96:4
BenzyloxyL-Selectride®-78THF>99:1

Data extracted from Deraet, X., et al. (2020). J. Org. Chem.[4][5]

Analysis and Mechanistic Rationale:

The high cis-selectivity is rationalized by the Felkin-Anh model, where the nucleophilic hydride attacks the carbonyl carbon from the least hindered trajectory.[4] Torsional strain plays a significant role in favoring the anti-facial approach.[4] For the benzyloxy substituent, repulsive electrostatic interactions further disfavor the syn-facial attack.[4]

While direct experimental data for the reduction of this compound is not available in the cited study, we can extrapolate from the data for the 3-benzyloxy derivative. The hydroxymethyl group is sterically less demanding than a benzyloxy group, but the presence of the additional methyl group at the C3 position in our target molecule would significantly enhance the steric bias for anti-facial attack. Therefore, it is predicted that the reduction of this compound would also exhibit high to excellent cis-selectivity, likely exceeding that of the 3-benzyloxy derivative, especially with bulky reducing agents like L-Selectride®.

G cluster_0 Stereoselective Reduction 3-R-Cyclobutanone 3-R-Cyclobutanone Anti-facial Attack Anti-facial Attack 3-R-Cyclobutanone->Anti-facial Attack  Favored (less steric hindrance) Syn-facial Attack Syn-facial Attack 3-R-Cyclobutanone->Syn-facial Attack  Disfavored (more steric hindrance) Hydride Reagent Hydride Reagent Hydride Reagent->Anti-facial Attack Hydride Reagent->Syn-facial Attack cis-Alcohol cis-Alcohol Anti-facial Attack->cis-Alcohol  Major Product trans-Alcohol trans-Alcohol Syn-facial Attack->trans-Alcohol  Minor Product

Caption: General pathway for the stereoselective reduction of 3-substituted cyclobutanones.

B. The Wittig Reaction: A Test of Nucleophilic Addition

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide with a ketone. The steric environment around the carbonyl group is a critical factor influencing the feasibility and efficiency of this reaction.

While direct comparative data is scarce, we can infer the relative reactivities based on the steric hindrance imposed by the C3-substituents.

  • 3-Methylcyclobutanone: The single methyl group presents a moderate level of steric hindrance. The Wittig reaction is expected to proceed with reasonable efficiency.

  • 3-Phenylcyclobutanone: The bulky phenyl group significantly increases steric congestion around the reaction center, potentially leading to slower reaction rates and requiring more forcing conditions.

  • This compound: The quaternary center at the C3 position, bearing both a methyl and a hydroxymethyl group, presents the most significant steric challenge of the three. The reaction may be sluggish and require highly reactive ylides and/or elevated temperatures. The hydroxyl group could also potentially interfere with the reaction, necessitating a protection-deprotection sequence.

Experimental Protocol: General Procedure for the Wittig Reaction with a Cyclobutanone

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Ylide Preparation (if not commercially available): To a stirred suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium or sodium hydride (1.05 eq). Allow the mixture to warm to room temperature and stir for 1-2 hours until the characteristic color of the ylide is observed.

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of the cyclobutanone derivative (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

C. Baeyer-Villiger Oxidation: A Probe of Migratory Aptitude

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters (or lactones from cyclic ketones) and is highly sensitive to the migratory aptitude of the groups attached to the carbonyl carbon.[6][7] The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

For 3-substituted cyclobutanones, the Baeyer-Villiger oxidation can lead to two possible lactone regioisomers. The outcome is determined by which of the two α-carbons migrates.

G 3-R-Cyclobutanone 3-R-Cyclobutanone Criegee Intermediate Criegee Intermediate 3-R-Cyclobutanone->Criegee Intermediate Peroxy Acid Peroxy Acid Peroxy Acid->Criegee Intermediate Migration of C2 Migration of C2 Criegee Intermediate->Migration of C2  More Substituted Carbon Migration of C4 Migration of C4 Criegee Intermediate->Migration of C4  Less Substituted Carbon Regioisomer A Regioisomer A Migration of C2->Regioisomer A Regioisomer B Regioisomer B Migration of C4->Regioisomer B

Caption: Regiochemical outcomes of the Baeyer-Villiger oxidation of a 3-substituted cyclobutanone.

  • 3-Methylcyclobutanone & 3-Phenylcyclobutanone: For these derivatives, the C2 and C4 carbons are electronically similar (both secondary). However, the substituent at C3 can exert a subtle electronic and steric influence. In the case of 3-phenylcyclobutanone, the phenyl group's electronic effects may slightly favor migration of the more distant C4.

  • This compound: The presence of a quaternary center at C3 significantly alters the electronic landscape. The inductive effect of the alkyl and hydroxymethyl groups will influence the migratory aptitude of the adjacent carbons. It is anticipated that the more substituted C2 (and C4) would have a higher migratory aptitude, but regioselectivity may not be high without a directing group. The hydroxyl group could also participate in the reaction, potentially leading to side products.

Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation

  • Reaction Setup: To a solution of the cyclobutanone derivative (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C, add a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portionwise.

  • Reaction Monitoring and Work-up: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC. Upon completion, quench the excess peroxy acid with a saturated aqueous solution of sodium thiosulfate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting lactone by flash column chromatography.

III. Physicochemical Properties and Spectroscopic Signatures

The substituents on the cyclobutanone ring also influence their physical properties and spectroscopic data.

Table 2: Predicted and Observed Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted LogP
This compoundC₅H₈O₂100.12195.5 ± 23.0-0.8[8]
3-MethylcyclobutanoneC₅H₈O84.12118.0 ± 8.00.4
3-PhenylcyclobutanoneC₁₀H₁₀O146.19254.9 ± 25.01.8

Predicted values from publicly available chemical databases.

In ¹H NMR spectroscopy, the protons on the cyclobutane ring typically appear as complex multiplets in the range of 1.5-3.5 ppm. The chemical shifts are influenced by the anisotropy of the carbonyl group and the electronic effects of the substituents. For this compound, distinct signals for the methyl and hydroxymethyl protons would be expected. In ¹³C NMR, the carbonyl carbon of cyclobutanone resonates at a characteristically downfield chemical shift (around 208-210 ppm).[9]

IV. Biological Activity and Applications in Drug Discovery

Cyclobutane-containing molecules have been identified in a number of natural products and have shown a range of biological activities, including antimicrobial and anticancer properties.[10][11] The rigid framework of the cyclobutane ring can serve as a useful scaffold for presenting pharmacophoric groups in a defined spatial orientation.

While specific biological activity data for this compound is not extensively reported, its bifunctional nature (a ketone and a primary alcohol) makes it an attractive starting point for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a handle for further functionalization, such as etherification or esterification, to generate libraries of compounds for biological screening. The gem-dimethyl group can impart metabolic stability and influence the molecule's lipophilicity.

Conclusion: Selecting the Right Tool for the Job

This comparative guide illustrates that the choice of a substituted cyclobutanone building block has profound implications for the outcome of synthetic transformations.

  • This compound stands out as a building block that introduces a quaternary center and a functional handle (the hydroxyl group) in a single step. While its steric bulk may present challenges in some reactions, it offers excellent potential for high stereocontrol in reductions and serves as a versatile precursor for further derivatization. Its application would be most advantageous in synthetic routes where the introduction of a gem-disubstituted cyclobutane moiety with a primary alcohol is desired.

  • 3-Methylcyclobutanone represents a less sterically encumbered and more reactive option, suitable for a broader range of transformations where the introduction of a simple methylated cyclobutane ring is the primary goal.

  • 3-Phenylcyclobutanone provides a platform for introducing an aromatic moiety. Its steric bulk and electronic properties will significantly influence reaction pathways, offering opportunities for unique reactivity but also requiring careful consideration of reaction conditions.

Ultimately, the optimal choice of cyclobutanone derivative will depend on the specific synthetic target and the desired reactivity and stereochemical outcome. This guide provides the foundational knowledge and experimental context to make an informed decision, empowering researchers to harness the unique synthetic potential of these strained cyclic ketones.

References

A Comparative Guide to the Biological Activity of 3-Substituted Cyclobutanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel scaffolds that can impart favorable pharmacological properties is perpetual. The cyclobutane moiety, a four-membered carbocycle, has garnered increasing interest due to its unique conformational constraints and its ability to serve as a versatile scaffold in drug design. This guide provides a comparative analysis of the biological activity of 3-substituted cyclobutanone derivatives, with a focus on their potential as therapeutic agents. While specific data on 3-(hydroxymethyl)-3-methylcyclobutanone derivatives remains limited in publicly accessible literature, this guide will delve into closely related analogues for which experimental data is available, offering valuable insights into the structure-activity relationships that govern their biological function. We will explore their performance against alternative compound classes and provide the detailed experimental context necessary for rigorous scientific evaluation.

The Cyclobutane Scaffold: A Primer on its Significance in Medicinal Chemistry

The cyclobutane ring's inherent strain and puckered conformation offer a unique three-dimensional architecture that can be exploited to orient substituents in specific spatial arrangements.[1] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or larger cyclic systems.[2] Furthermore, the cyclobutane core is often associated with improved metabolic stability, a critical parameter in drug development.[3]

Comparative Analysis of Biological Activity: 3-Substituted Cyclobutanone Derivatives vs. Alternative Scaffolds

Anticancer Activity: Targeting Integrin Receptors

A notable area where cyclobutane derivatives have shown promise is in the development of integrin antagonists for cancer therapy.[3][4] Integrins are cell surface receptors that play a crucial role in tumor progression and metastasis.

Featured Cyclobutane Derivatives: αvβ3 Integrin Antagonists

A series of cyclobutane-based αvβ3 antagonists have been synthesized and evaluated for their ability to inhibit cancer cell adhesion and invasion.[3][4] These compounds utilize the cyclobutane core to mimic the glycine residue in the critical Arg-Gly-Asp (RGD) recognition sequence of integrins.

Alternative Scaffold: Tetrahydroquinoline-Based Anticancer Agents

For comparison, we will consider a series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines, which have also demonstrated potent anticancer activity against various cell lines.[5]

Comparative Performance Data:

Compound ClassTarget/AssayCell Line(s)Potency (IC50/GI50)Citation(s)
Cyclobutane-based αvβ3 Antagonist (Lead Compound) αvβ3-mediated cell adhesionSK-Mel-2 (melanoma)< 1 μM[4]
Tetrahydroquinoline Derivative (Compound 3c) Cell Viability (MTT Assay)A-431 (skin carcinoma)2.0 ± 0.9 μM[5]
H460 (lung carcinoma)4.9 ± 0.7 μM[5]
HT-29 (colon adenocarcinoma)4.4 ± 1.3 μM[5]

Expert Analysis: The cyclobutane-based integrin antagonist demonstrates potent activity at the sub-micromolar level in a target-specific adhesion assay. The tetrahydroquinoline derivatives, while also exhibiting low micromolar potency, were evaluated in a general cell viability assay. This highlights a key consideration in drug discovery: the distinction between target-specific activity and general cytotoxicity. The cyclobutane scaffold, in this context, appears to be particularly effective in creating a spatially defined pharmacophore for specific receptor inhibition. The choice between these scaffolds would depend on the desired mechanism of action and therapeutic window.

Antibacterial Activity: Enzyme Inhibition

Cyclobutanone derivatives have also been investigated as inhibitors of bacterial enzymes, offering a potential avenue for new antibiotic development.[6][7]

Featured Cyclobutanone Derivatives: Diaminopimelate Desuccinylase (DapE) Inhibitors

A library of α-aminocyclobutanone amides and sulfonamides was screened for their ability to inhibit DapE, a crucial enzyme in the lysine biosynthetic pathway of many bacteria.[6][7]

Alternative Scaffold: Oxazolidinone-Based Antibacterials

As a point of comparison, we will examine a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which represent a clinically relevant class of antibiotics.[8]

Comparative Performance Data:

Compound ClassTarget/AssayBacterial Strain(s)Potency (IC50/MIC)Citation(s)
α-Aminocyclobutanone DapE Inhibitor (Compound 3y) DapE Enzyme InhibitionHaemophilus influenzaeIC50 = 23.1 µM[6][7]
Oxazolidinone Derivative (Compound 7j) Minimum Inhibitory Concentration (MIC)Gram-positive bacteria (various)MIC = 0.25 µg/mL[8]

Expert Analysis: The α-aminocyclobutanone derivative shows moderate inhibitory activity against the isolated DapE enzyme. In contrast, the oxazolidinone derivative exhibits potent antibacterial activity at a low concentration against whole bacterial cells. This difference underscores the importance of cellular permeability and efflux pump avoidance in achieving effective antibacterial action. While the cyclobutanone scaffold demonstrates potential for enzyme inhibition, further optimization would be required to translate this into potent whole-cell activity, a challenge that has been successfully addressed with the oxazolidinone scaffold.

Experimental Methodologies: A Guide to Reproducible Research

To ensure the scientific integrity of the presented data, detailed experimental protocols for the key assays are provided below.

Cell-Based αvβ3 Integrin Adhesion Assay

This protocol is based on methodologies described for the evaluation of cyclobutane-based integrin antagonists.[3]

Protocol:

  • Cell Culture: Maintain αvβ3-expressing cells (e.g., SK-Mel-2 melanoma cells) in appropriate culture medium.

  • Plate Coating: Coat 96-well plates with an αvβ3 ligand (e.g., vitronectin) overnight at 4°C.

  • Cell Seeding: Harvest cells and resuspend in serum-free medium. Seed the cells onto the coated plates in the presence of varying concentrations of the test compounds.

  • Incubation: Incubate the plates for a specified time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

  • Washing: Gently wash the plates to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of adhesion inhibition relative to a vehicle control and determine the IC50 value.

Workflow Diagram:

cluster_0 Plate Preparation cluster_1 Cell Treatment & Adhesion cluster_2 Quantification & Analysis Coat Plate Coat Plate Block Non-specific Binding Block Non-specific Binding Coat Plate->Block Non-specific Binding Seed Cells Seed Cells Block Non-specific Binding->Seed Cells Add Compounds Add Compounds Seed Cells->Add Compounds Incubate Incubate Add Compounds->Incubate Wash Wash Incubate->Wash Stain Cells Stain Cells Wash->Stain Cells Measure Absorbance Measure Absorbance Stain Cells->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the αvβ3 Integrin Adhesion Assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the antibacterial potency of a compound.[8]

Protocol:

  • Bacterial Culture: Grow bacterial strains to the mid-logarithmic phase in appropriate broth medium.

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Diagram:

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare Compound Dilutions Prepare Compound Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Compound Dilutions->Prepare Bacterial Inoculum Inoculate Plate Inoculate Plate Prepare Bacterial Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Future Directions and Unanswered Questions

The exploration of this compound derivatives is still in its nascent stages. The limited availability of biological data for this specific subclass presents a clear opportunity for future research. Key questions that remain to be addressed include:

  • Synthesis of a Diverse Library: The development of efficient and versatile synthetic routes to a wide range of this compound derivatives is paramount.

  • Broad Biological Screening: A comprehensive screening of these derivatives against a diverse panel of biological targets (e.g., kinases, proteases, GPCRs) is needed to uncover their full therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the substituents on the cyclobutanone core will be crucial to elucidate the key structural features that govern biological activity and to optimize potency and selectivity.

  • Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies will be necessary to understand how they interact with their biological targets at a molecular level.

By addressing these questions, the scientific community can unlock the potential of this intriguing class of molecules and pave the way for the development of novel therapeutics.

References

A Cost-Benefit Analysis of Synthetic Routes to 3-(Hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Hydroxymethyl)-3-methylcyclobutanone is a valuable synthetic intermediate in medicinal chemistry and materials science. Its compact, functionalized four-membered ring structure offers a unique scaffold for the development of novel therapeutics and advanced polymers. The efficient and cost-effective synthesis of this building block is, therefore, a topic of significant interest to researchers in both academic and industrial settings. This guide provides a detailed cost-benefit analysis of two plausible synthetic strategies for the preparation of this compound, designed to inform researchers on the selection of the most appropriate route based on their specific needs and resources. The two approaches evaluated are a [2+2] cycloaddition of dichloroketene with an alkene followed by reduction, and a Favorskii rearrangement-based route starting from a substituted cyclohexanone.

Strategy 1: [2+2] Cycloaddition of Dichloroketene

This synthetic approach leverages the well-established [2+2] cycloaddition reaction between a ketene and an alkene to construct the cyclobutanone ring. Dichloroketene, generated in situ, is a highly reactive ketene that readily participates in these cycloadditions.

Scientific Rationale

The choice of dichloroketene is strategic due to its high reactivity, which is often necessary for successful cycloaddition with less reactive or sterically hindered alkenes. The resulting dichlorocyclobutanone can then be selectively reduced to the target hydroxymethyl cyclobutanone. 2-Methyl-2-propen-1-ol is selected as the alkene starting material as it possesses the required carbon skeleton and a hydroxyl group that can be carried through the synthesis. The gem-dichloro group in the cycloadduct not only facilitates the initial reaction but also provides a handle for subsequent functional group manipulation. Reductive dechlorination is a common and effective method for removing the chlorine atoms.

Proposed Synthetic Pathway

2+2_Cycloaddition_Route A 2-Methyl-2-propen-1-ol B 2,2-Dichloro-3-methyl-3- (hydroxymethyl)cyclobutan-1-one A->B  Trichloroacetyl chloride,  Triethylamine, Et2O, reflux   C 3-(Hydroxymethyl)-3- methylcyclobutan-1-one B->C  Activated Zinc,  Acetic Acid, reflux  

Figure 1: Proposed synthetic route for this compound via a [2+2] cycloaddition.

Experimental Protocols

Step 1: Synthesis of 2,2-Dichloro-3-methyl-3-(hydroxymethyl)cyclobutan-1-one

  • To a stirred solution of 2-methyl-2-propen-1-ol (1.0 eq) and triethylamine (2.2 eq) in anhydrous diethyl ether at reflux, a solution of trichloroacetyl chloride (2.0 eq) in diethyl ether is added dropwise over 2 hours.

  • The reaction mixture is stirred at reflux for an additional 4 hours.

  • After cooling to room temperature, the triethylammonium chloride precipitate is removed by filtration.

  • The filtrate is washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude dichlorocyclobutanone, which can be purified by column chromatography.

Step 2: Synthesis of 3-(Hydroxymethyl)-3-methylcyclobutan-1-one

  • To a stirred suspension of activated zinc powder (4.0 eq) in acetic acid, a solution of 2,2-dichloro-3-methyl-3-(hydroxymethyl)cyclobutan-1-one (1.0 eq) in diethyl ether is added.

  • The mixture is heated to reflux and stirred for 6 hours.

  • After cooling, the reaction mixture is filtered to remove excess zinc.

  • The filtrate is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography to afford this compound.

Strategy 2: Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed rearrangement of an α-halo ketone to a carboxylic acid derivative, often with an accompanying ring contraction. This strategy proposes the synthesis of the target molecule starting from a readily available six-membered ring precursor.

Scientific Rationale

This route begins with the α-chlorination of 2-methylcyclohexanone. The resulting α-chloro ketone, upon treatment with a base, is expected to undergo a Favorskii rearrangement to yield a cyclopentanecarboxylic acid ester. This ring-contracted ester can then be converted to the target tertiary alcohol via a Grignard reaction. This approach is attractive due to the commercial availability of the starting cyclohexanone and the potential for a high-yielding ring contraction.

Proposed Synthetic Pathway

Favorskii_Rearrangement_Route A 2-Methylcyclohexanone B 2-Chloro-2-methylcyclohexan-1-one A->B  Sulfuryl chloride,  CCl4, rt   C Methyl 1-methylcyclopentane-1-carboxylate B->C  Sodium methoxide,  Methanol, reflux   D 3-(Hydroxymethyl)-3-methylcyclobutan-1-one C->D  1. Methylmagnesium bromide (2 eq), Et2O, 0 °C to rt  2. Aqueous workup  

Figure 2: Proposed synthetic route for this compound via a Favorskii rearrangement.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-2-methylcyclohexan-1-one

  • To a solution of 2-methylcyclohexanone (1.0 eq) in carbon tetrachloride, sulfuryl chloride (1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred for 12 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to give 2-chloro-2-methylcyclohexan-1-one.

Step 2: Synthesis of Methyl 1-methylcyclopentane-1-carboxylate

  • To a solution of sodium methoxide (1.2 eq) in methanol, a solution of 2-chloro-2-methylcyclohexan-1-one (1.0 eq) in methanol is added dropwise.

  • The reaction mixture is heated to reflux and stirred for 4 hours.[1]

  • After cooling, the solvent is evaporated, and the residue is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude ester is purified by distillation.[2]

Step 3: Synthesis of 3-(Hydroxymethyl)-3-methylcyclobutan-1-one

  • To a solution of methyl 1-methylcyclopentane-1-carboxylate (1.0 eq) in anhydrous diethyl ether at 0 °C, a solution of methylmagnesium bromide (2.2 eq) in diethyl ether is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.[3][4]

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude tertiary alcohol is purified by column chromatography.

Cost-Benefit Analysis

The following table provides a comparative analysis of the two proposed synthetic routes, considering reagent costs, estimated overall yields, and other practical factors. Prices are based on currently available catalog prices for research-grade chemicals and may vary.

MetricRoute 1: [2+2] CycloadditionRoute 2: Favorskii Rearrangement
Starting Materials Cost ModerateLow
2-Methyl-2-propen-1-ol (~$88/10mL)[5]2-Methylcyclohexanone (~$76.50/25mL)[6]
Key Reagents Cost HighModerate
Trichloroacetyl chloride (~$100/100g)[7][8]Sulfuryl chloride (~$79/25mL)[9]
Triethylamine (~$40/100mL)[10]Sodium methoxide (~$58/100g)[11]
Activated Zinc (~$19/60 capsules)[12][13][14]Methylmagnesium bromide (~$56.50/100mL)[15]
Number of Synthetic Steps 23
Estimated Overall Yield 40-50%35-45%
Safety & Handling - Dichloroketene is highly reactive and lachrymatory.[16]- Triethylamine is flammable and corrosive.[10]- Trichloroacetyl chloride is corrosive and toxic.[7][8]- Sulfuryl chloride is highly corrosive and toxic.[9][17][18]- Sodium methoxide is flammable and corrosive.[11][19][20][21]- Grignard reagents are highly flammable and water-sensitive.[15]
Environmental Impact - Use of chlorinated solvents and reagents.- Generation of triethylammonium chloride waste.- Use of chlorinated solvents and reagents.- Generation of magnesium salts as byproducts.
Scalability Potentially challenging due to the handling of dichloroketene.More amenable to scale-up with appropriate engineering controls.
Key Advantages - Fewer synthetic steps.- Potentially higher overall yield.- Lower cost of starting materials.- Avoids the in-situ generation of a highly reactive ketene.
Key Disadvantages - High cost of reagents.- Safety concerns with dichloroketene.- More synthetic steps.- Use of a highly toxic chlorinating agent.

Conclusion

Both the [2+2] cycloaddition and the Favorskii rearrangement-based routes offer viable pathways for the synthesis of this compound.

The [2+2] cycloaddition route is more direct, involving only two synthetic steps, and may potentially offer a higher overall yield. However, the higher cost of the reagents, particularly trichloroacetyl chloride, and the safety considerations associated with the in-situ generation of dichloroketene are significant drawbacks. This route may be more suitable for smaller-scale laboratory syntheses where the number of steps is a primary concern.

The Favorskii rearrangement route is a three-step process that starts from a less expensive starting material. While the overall yield may be slightly lower, the individual steps are generally well-understood and potentially more amenable to scale-up. The cost of the key reagents is also more moderate compared to the cycloaddition route. This pathway could be a more economical choice for larger-scale production, provided that appropriate safety measures are in place for handling sulfuryl chloride and Grignard reagents.

Ultimately, the choice between these two synthetic strategies will depend on the specific priorities of the researcher, including budget, scale, available equipment, and safety infrastructure. This guide provides the foundational information to make an informed decision for the efficient synthesis of this valuable cyclobutanone derivative.

References

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral 3-(Hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative of a Versatile Chiral Building Block

Chiral 3-(hydroxymethyl)-3-methylcyclobutanone is a valuable chiral building block in modern organic synthesis. Its compact, functionalized four-membered ring serves as a versatile scaffold for the synthesis of complex molecules, including pharmaceuticals and natural products. The stereochemistry of this intermediate is paramount, as the biological activity of the final target molecule is often dictated by the absolute configuration of its constituent chiral centers. Consequently, the ability to accurately and reliably determine the enantiomeric excess (ee) of this compound is not merely an analytical task; it is a critical control point in synthetic route optimization, quality assurance, and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the ee of this specific chiral ketone. We will move beyond simple procedural descriptions to explore the underlying principles, the rationale behind experimental choices, and the practical nuances of method development. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, implement, and validate the optimal analytical strategy for their specific needs.

Comparative Analysis of Core Methodologies

The determination of enantiomeric excess for a small, functionalized molecule like this compound primarily relies on three powerful techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. Each method offers a unique set of advantages and disadvantages.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral NMR Spectroscopy
Principle Separation of volatile enantiomers on a chiral stationary phase (CSP).Separation of enantiomers via differential interaction with a chiral stationary phase (CSP).Conversion of enantiomers into diastereomers (or diastereomeric complexes) to induce non-equivalent NMR signals.
Resolution Excellent, often baseline separation.Excellent, highly versatile CSPs available.Lower, often partial peak overlap.
Sensitivity High (ng to pg level with FID/MS).High (µg to ng level with UV/MS).Low (mg level required).
Sample Throughput High, with fast run times (<30 min).Moderate, run times typically 15-45 min.Low, requires sample preparation and longer acquisition times.
Derivatization Often required to improve volatility and peak shape.Generally not required.Required (use of chiral solvating or derivatizing agents).
Method Development Moderate complexity, requires column and temperature program screening.High complexity, requires screening of multiple columns and mobile phases.Moderate complexity, requires screening of chiral auxiliaries and concentration optimization.
Cost Moderate instrument cost, low solvent cost.High instrument cost, high solvent cost.Highest instrument cost, moderate auxiliary cost.

Methodology Deep Dive I: Chiral Gas Chromatography (GC)

Chiral GC is arguably the most potent tool for this specific analyte, given its relatively low molecular weight. The key to success lies in creating transient, diastereomeric complexes between the enantiomers and a chiral stationary phase, most commonly a cyclodextrin derivative.[1]

The Causality Behind Experimental Choices
  • Column Selection : The choice of a chiral stationary phase (CSP) is the most critical parameter. For small cyclic alcohols and ketones, derivatized cyclodextrin phases are the industry standard.[2] Beta-cyclodextrins, containing seven glucose units, often provide an excellent cavity size for this class of molecule.[3] Phases like the Supelco β-DEX™ 120 or Astec® CHIRALDEX® B-DM are excellent starting points due to their proven selectivity for a wide range of enantiomers.[1] The separation mechanism relies on a combination of inclusion complexation within the cyclodextrin cavity and surface interactions with its derivatized rim.[1]

  • The Need for Derivatization : The free hydroxyl group in this compound can cause significant peak tailing on GC columns due to hydrogen bonding with active sites. To mitigate this and increase volatility, derivatization is highly recommended. Silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a clean, rapid, and effective method. This step converts the polar -OH group to a non-polar -OSi(CH₃)₃ group, leading to sharper, more symmetrical peaks and improved resolution.

Experimental Protocol: Chiral GC-FID Analysis

This protocol provides a robust starting point for method development.

  • Sample Preparation (Derivatization) :

    • Accurately weigh ~1 mg of the this compound sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • Instrumentation and Conditions :

    • GC System : Agilent 8890 GC or equivalent with Flame Ionization Detector (FID).

    • Chiral Column : Supelco β-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas : Hydrogen or Helium, constant flow at 1.2 mL/min.

    • Injector : Split mode (100:1), Temperature: 250 °C.

    • Oven Program : 80 °C hold for 1 min, ramp at 2 °C/min to 160 °C, hold for 5 min. (This program must be optimized).

    • Detector : FID, Temperature: 280 °C.

    • Injection Volume : 1 µL.

  • Data Analysis :

    • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Workflow Visualization: Chiral GC Method Development

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis & Optimization cluster_data Data Processing Sample Analyte Sample Derivatize Derivatization (e.g., BSTFA) Sample->Derivatize Inject Inject Sample Derivatize->Inject Racemic Prepare Racemic Standard Racemic->Inject System Suitability ColumnScreen Column Screening (e.g., β-DEX vs γ-DEX) Inject->ColumnScreen TempOpt Optimize Temp Program (Ramp Rate, Holds) ColumnScreen->TempOpt FlowOpt Optimize Flow Rate TempOpt->FlowOpt FinalMethod Final Validated Method FlowOpt->FinalMethod Integrate Integrate Peaks FinalMethod->Integrate Calculate Calculate % ee Integrate->Calculate HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Optimization cluster_data Data Processing Sample Analyte Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject ColumnScreen CSP Screening (e.g., AD vs OD) Inject->ColumnScreen ModeScreen Mode Screening (Normal vs. Reversed Phase) ColumnScreen->ModeScreen MobilePhaseOpt Optimize Mobile Phase (% Modifier, Additives) ModeScreen->MobilePhaseOpt FinalMethod Final Validated Method MobilePhaseOpt->FinalMethod Integrate Integrate Peaks FinalMethod->Integrate Calculate Calculate % ee Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis Sample Analyte in NMR Tube AddCDA Add Chiral Auxiliary (e.g., MTPA-Cl) Sample->AddCDA React Allow Reaction to Complete AddCDA->React Acquire Acquire ¹H NMR Spectrum (≥400 MHz) React->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Identify Identify Diastereotopic Signals Process->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate % ee Integrate->Calculate

References

A Comparative Guide to the Mechanistic Pathways of Reactions Involving 3-(Hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strained four-membered ring of cyclobutane derivatives, such as 3-(hydroxymethyl)-3-methylcyclobutanone, represents a versatile synthetic intermediate. Its inherent ring strain can be harnessed as a driving force for a variety of mechanistically distinct transformations, leading to the formation of more complex molecular architectures. This guide provides a comparative analysis of three major mechanistic pathways for reactions involving this substrate: cationic, free radical, and photochemical routes. Understanding the nuances of each pathway is critical for selecting the optimal synthetic strategy to achieve a desired molecular outcome, be it ring expansion, functionalization, or cycloaddition.

Cationic Ring Expansion: Harnessing Strain and Carbocation Stability

Cationic rearrangements of cyclobutane derivatives are classic examples of strain-driven reactions. The relief of the significant angle and torsional strain inherent in the four-membered ring provides a powerful thermodynamic driving force for expansion to a more stable five-membered ring.[1][2] These reactions typically proceed through a carbocation intermediate, and the migratory aptitude of adjacent groups plays a crucial role in the reaction outcome.

Mechanistic Overview: The Tiffeneau-Demjanov Rearrangement

A highly relevant example of a cationic ring expansion for this compound is the Tiffeneau-Demjanov rearrangement.[3][4][5][6] This reaction involves the diazotization of a β-amino alcohol, which in this case would be derived from the parent ketone, to generate an unstable diazonium species. Loss of dinitrogen gas leads to the formation of a primary carbocation, which then triggers a 1,2-alkyl shift, resulting in ring expansion.

The key mechanistic steps are:

  • Conversion of the hydroxymethyl group to an aminomethyl group (not detailed here, but a prerequisite).

  • Diazotization of the primary amine with nitrous acid to form a diazonium salt.

  • Spontaneous loss of N2 to generate a primary carbocation.

  • Migration of one of the adjacent C-C bonds of the cyclobutane ring to the carbocation center, expanding the ring to a cyclopentyl cation.

  • Trapping of the resulting carbocation by water to yield the final ring-expanded alcohol product.

G

Causality Behind Experimental Choices: The choice of nitrous acid (generated in situ from sodium nitrite and a strong acid) is critical for the efficient generation of the diazonium ion from the primary amine.[7] The reaction is typically run at low temperatures (0-5 °C) to control the exothermic diazotization and to minimize the decomposition of the reactive diazonium intermediate.[7] The migratory aptitude of the cyclobutane ring carbons is high due to the significant release of ring strain upon expansion.

Expected Products and Alternative Substrates

The primary product expected from a Tiffeneau-Demjanov reaction on the appropriate amino alcohol derived from this compound would be a 3-methyl-cyclopentanone derivative. The reaction is generally effective for expanding four-, five-, and six-membered rings.[4] Lewis acid-promoted ring expansions of cyclobutanones are also known, where the Lewis acid activates the carbonyl group, facilitating a rearrangement cascade, often in the context of a Michael addition.[8]

Free Radical Ring Expansion: An Alternative Pathway to Five-Membered Rings

Free radical reactions offer a mechanistically distinct approach to the ring expansion of cyclobutanones. These reactions proceed through radical intermediates and are particularly effective for constructing seven- and eight-membered rings, as well as spiro-annulated systems, from exo-substituted cyclobutanones.[9]

Mechanistic Overview: Alkoxy Radical Fragmentation

The key step in the free radical ring expansion of cyclobutanones is the β-scission of an alkoxy radical.[9] The process is typically initiated by the generation of a radical on a side chain attached to the cyclobutanone. This radical then adds to the carbonyl group to form a bicyclic alkoxy radical, which subsequently undergoes fragmentation to yield a ring-expanded product.

For a substrate like this compound, a precursor with a radical-generating group on the hydroxymethyl moiety would be required. The general mechanism is as follows:

  • Generation of a carbon-centered radical on the side chain.

  • Intramolecular cyclization of the radical onto the carbonyl oxygen, forming a bicyclic alkoxy radical.

  • Selective β-scission of the alkoxy radical, cleaving one of the cyclobutane C-C bonds and expanding the ring.

  • Further reaction of the resulting radical to give the final product.

G

Causality Behind Experimental Choices: The use of radical initiators like AIBN (azobisisobutyronitrile) and a radical mediator such as tributyltin hydride (Bu3SnH) is standard for these types of reactions.[9] The regioselectivity of the ring opening is controlled by the stability of the resulting radical and the release of ring strain.

Photochemical [2+2] Cycloaddition: The Paternò-Büchi Reaction

Photochemical reactions provide a pathway to unique molecular structures that are often inaccessible through thermal methods. For a cyclobutanone derivative, the most relevant photochemical transformation is the Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[3][10]

Mechanistic Overview: Excited States and Biradical Intermediates

The Paternò-Büchi reaction is initiated by the photoexcitation of the carbonyl group to its first excited singlet state (S1), followed by intersystem crossing to the triplet state (T1). The excited carbonyl then reacts with a ground-state alkene to form a biradical intermediate, which subsequently cyclizes to the oxetane product.[11]

The key mechanistic steps are:

  • UV irradiation excites the carbonyl group of the cyclobutanone to an n,π* excited state (S1).

  • Intersystem crossing (ISC) to the more stable triplet state (T1).

  • The triplet-excited carbonyl reacts with an alkene to form a 1,4-biradical intermediate. The regioselectivity is determined by the formation of the more stable biradical.

  • Spin inversion and ring closure of the biradical to form the final oxetane product.

G

Causality Behind Experimental Choices: The choice of solvent can be important, as non-polar solvents are often preferred.[4] The regioselectivity and stereoselectivity of the reaction are influenced by the electronic properties of the alkene and the stability of the intermediate biradical.[11] The presence of a hydroxyl group, as in our substrate, can potentially influence the stereochemical outcome through hydrogen bonding interactions.[11]

Comparative Analysis of Mechanistic Pathways

FeatureCationic Ring ExpansionFree Radical Ring ExpansionPhotochemical [2+2] Cycloaddition
Primary Transformation Ring expansion (n to n+1)Ring expansion (n to n+x)[2+2] cycloaddition
Key Intermediate CarbocationAlkoxy radicalBiradical
Driving Force Relief of ring strain, formation of a more stable carbocation.Relief of ring strain, formation of a stable radical.Photoexcitation, formation of new σ-bonds.
Typical Reagents Nitrous acid (from NaNO2/H+), Lewis acids.Radical initiators (AIBN), Bu3SnH.UV light, alkene.
Expected Product Cyclopentanone derivative.Ring-expanded ketone.Oxetane.
Potential Side Reactions Elimination, solvent trapping, Wagner-Meerwein rearrangements.Direct reduction of the initial radical, disproportionation.Dimerization, photoreduction of the ketone.
Stereochemical Control Can be stereospecific depending on the mechanism (e.g., concerted migration).Can be influenced by the facial selectivity of the radical cyclization.Diastereoselectivity is common, influenced by the stability of the biradical intermediate.

Experimental Protocols

Protocol 1: Cationic Ring Expansion (Tiffeneau-Demjanov type)

This protocol is adapted for the hypothetical aminomethyl derivative of this compound.

  • Preparation of the Amine Precursor: Synthesize 3-(aminomethyl)-3-methylcyclobutanol from this compound via standard methods (e.g., reductive amination).

  • Diazotization and Rearrangement:

    • Dissolve the amino alcohol (1.0 eq) in an aqueous solution of acetic acid (or another suitable acid) at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature at 0-5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Workup and Purification:

    • Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentanone derivative.

Protocol 2: Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)
  • Reaction Setup:

    • In a quartz reaction vessel, dissolve this compound (1.0 eq) and the desired alkene (5-10 eq) in a suitable solvent (e.g., benzene, acetone, or acetonitrile). The solvent should be transparent to the UV light being used.

    • Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation:

    • Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature (e.g., room temperature) with a cooling bath.

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Workup and Purification:

    • Once the starting material is consumed or the reaction has reached completion, remove the solvent and excess alkene under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the oxetane adduct(s).

Conclusion

The reactions of this compound are governed by distinct mechanistic principles that lead to a diverse array of products. Cationic rearrangements provide a reliable route for ring expansion to cyclopentanone systems, driven by the relief of ring strain. Free radical pathways also enable ring expansion, offering alternative regiochemical outcomes and access to larger ring sizes. In contrast, photochemical [2+2] cycloadditions via the Paternò-Büchi reaction lead to the formation of oxetanes, a completely different structural motif. The choice of reaction conditions—be it acidic, radical-initiating, or photochemical—is therefore paramount in directing the transformation of this versatile building block towards the desired synthetic target. A thorough understanding of these competing mechanistic pathways empowers the synthetic chemist to make informed decisions in the design and execution of complex synthetic strategies.

References

A Comparative Guide to the Conformational Landscape of 3-(hydroxymethyl)-3-methylcyclobutanone: A Computational Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Dynamic Nature of the Cyclobutane Ring: Beyond a Planar Square

The cyclobutane ring is often depicted as a planar square, but this representation belies its true, more complex, three-dimensional nature. A planar cyclobutane would suffer from significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms, in addition to the angle strain from its 90° bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1][2] To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "folded" conformation.[1][3][4] This puckering is characterized by a dihedral angle, where one carbon atom is out of the plane of the other three. This puckered structure represents a delicate balance between the reduction of torsional strain and a slight increase in angle strain.[3]

The puckering of the cyclobutane ring gives rise to two primary conformations, which can interconvert via a planar transition state. The energy barrier for this ring inversion is relatively low, and for unsubstituted cyclobutane, the two puckered conformations are degenerate. However, the introduction of substituents breaks this degeneracy, leading to a preference for specific conformations that minimize steric and electronic repulsions. The substituents can occupy either pseudo-axial or pseudo-equatorial positions, with the equatorial position generally being more stable for bulky groups to avoid unfavorable 1,3-diaxial interactions.[5]

For 3-(hydroxymethyl)-3-methylcyclobutanone, the gem-disubstitution at the C3 position introduces a fascinating conformational challenge. The molecule must accommodate a methyl group and a hydroxymethyl group, influencing the puckering of the ring to achieve the most stable arrangement. Understanding this conformational preference is crucial, as the three-dimensional shape of a molecule dictates its biological activity and physical properties.

Computational Methodologies for Conformational Analysis

A synergistic approach combining different computational techniques provides the most comprehensive understanding of a molecule's conformational landscape. For this compound, a robust computational protocol would involve conformational searching, quantum mechanical calculations, and molecular dynamics simulations.

Conformational Search: Exploring the Possibilities

The first step is to identify all possible low-energy conformations. This can be achieved using molecular mechanics (MM) force fields, which offer a computationally inexpensive way to explore the potential energy surface.

Experimental Protocol: Molecular Mechanics Conformational Search

  • Structure Building : Construct the 3D structure of this compound using a molecular modeling software.

  • Force Field Selection : Choose a suitable force field, such as MMFF94 or OPLS3e, which are well-parameterized for organic molecules.

  • Conformational Search Algorithm : Employ a systematic or stochastic search algorithm (e.g., Monte Carlo, Low-Mode) to generate a diverse set of initial conformers.

  • Energy Minimization : Minimize the energy of each generated conformer to find the nearest local minimum on the potential energy surface.

  • Filtering : Discard high-energy conformers (e.g., >10 kcal/mol above the global minimum) and remove duplicate structures to create a set of unique, low-energy conformers for further analysis.

Quantum Mechanical Calculations: Accuracy and Refinement

The geometries and relative energies of the conformers obtained from the MM search must be refined using more accurate quantum mechanical (QM) methods. Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy for this purpose.[6][7]

Experimental Protocol: DFT Geometry Optimization and Energy Calculation

  • Method Selection : Choose a DFT functional and basis set appropriate for organic molecules. The B3LYP functional with a Pople-style basis set like 6-31G(d) is a common starting point, while higher accuracy can be achieved with functionals like ωB97X-D and larger basis sets such as aug-cc-pVDZ.[8][9]

  • Geometry Optimization : Perform a full geometry optimization for each unique conformer identified in the MM search.

  • Frequency Calculation : Calculate the vibrational frequencies for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy).

  • Single-Point Energy Calculation : For even higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set or a more sophisticated method like Møller-Plesset perturbation theory (MP2).[10]

  • Solvation Effects : To model the behavior in solution, incorporate a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the DFT calculations.[9]

Molecular Dynamics Simulations: Capturing the Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time, including the interconversion between different conformers and the influence of explicit solvent molecules.[11][12]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup : Place the lowest-energy conformer of this compound in a simulation box and solvate with an appropriate solvent (e.g., water, chloroform).

  • Force Field : Use a well-parameterized force field for organic molecules, such as CHARMM or AMBER.

  • Equilibration : Equilibrate the system by gradually heating it to the desired temperature and then running a simulation at constant temperature and pressure (NPT ensemble) until the system properties stabilize.

  • Production Run : Run a long production simulation (nanoseconds to microseconds) to sample the conformational space adequately.

  • Analysis : Analyze the trajectory to identify the populated conformations, the dihedral angle distributions, and the timescales of conformational changes.

Predicted Conformational Landscape of this compound

Based on the principles of cyclobutane puckering, we can predict the likely conformational preferences of this compound. The puckered ring will lead to two primary conformers, where the substituents at C3 can be in either pseudo-axial or pseudo-equatorial positions relative to the out-of-plane carbon.

The key determining factors for the relative stability of these conformers will be:

  • Steric Hindrance : The conformation that minimizes the steric repulsion between the methyl and hydroxymethyl groups and the rest of the ring will be favored.

  • Intramolecular Hydrogen Bonding : The hydroxymethyl group introduces the possibility of an intramolecular hydrogen bond with the carbonyl oxygen. This could stabilize a conformation that might otherwise be sterically disfavored.

It is likely that the conformer with the bulkier hydroxymethyl group in the pseudo-equatorial position would be more stable to minimize steric clashes. However, the formation of an intramolecular hydrogen bond could favor a conformation where the hydroxymethyl group is pseudo-axial. DFT calculations are essential to quantify the energetic balance between these competing effects.

Comparative Analysis with Other Substituted Cyclobutanes

To put the predicted conformational behavior of this compound into context, we can compare it with other substituted cyclobutanes that have been studied computationally and experimentally.

MoleculeSubstitution PatternKey Conformational FeaturesComputational/Experimental Evidence
3-methylcyclobutanone MonosubstitutedThe methyl group will preferentially occupy the pseudo-equatorial position to minimize steric strain.Analogous to other monosubstituted cycloalkanes where equatorial preference is well-established.[13]
trans-1,3-dicarboxycyclobutane 1,3-disubstitutedIn the solid state, it adopts a planar conformation, but in aqueous solution, it is puckered.[13] This highlights the influence of the environment on conformational preference.X-ray crystallography and Raman/IR spectroscopy.[13]
2-substituted cyclobutane-α-amino acids 1,2-disubstitutedThe substituent at C2 preferentially occupies the equatorial position, which in turn influences the ring puckering.[5][14][15]A synergistic study using X-ray, NMR, DFT, and MD simulations confirmed this preference.[5][14][15]
This compound gem-disubstituted (Hypothesized)The conformational equilibrium will be a balance between minimizing steric hindrance of the two substituents at C3 and the potential for intramolecular hydrogen bonding. The puckering of the ring will be significantly influenced by the gem-disubstitution.This guide proposes a computational workflow to determine the preferred conformation.

Conclusion

The conformational analysis of this compound, while not yet reported in the literature, can be robustly approached using a combination of computational techniques. By leveraging molecular mechanics for initial conformational searching, DFT for accurate energy and geometry refinement, and molecular dynamics for capturing dynamic behavior, a comprehensive understanding of its conformational landscape can be achieved.

The key scientific insight to be gained from such a study is the interplay between steric effects from the gem-disubstituted methyl and hydroxymethyl groups and the potential for intramolecular hydrogen bonding in dictating the puckering of the cyclobutane ring. This guide provides a detailed roadmap for researchers to undertake such an investigation, with the ultimate goal of correlating the molecule's three-dimensional structure with its chemical and biological properties. The proposed workflow, grounded in established computational chemistry best practices, ensures a high degree of scientific integrity and trustworthiness in the results.

Visualizations

Computational_Workflow cluster_Input Input cluster_MM Molecular Mechanics cluster_QM Quantum Mechanics (DFT) cluster_MD Molecular Dynamics cluster_Output Output A 3D Structure of this compound B Conformational Search (e.g., Monte Carlo) A->B C Energy Minimization (MMFF94 / OPLS3e) B->C D Set of Unique Low-Energy Conformers C->D E Geometry Optimization (e.g., B3LYP/6-31G(d)) D->E F Frequency Calculation (Thermochemistry) E->F G Single-Point Energy (Higher Level Theory) F->G H Inclusion of Solvation (PCM) G->H I Refined Geometries and Relative Energies H->I J System Setup (Solvation) I->J O Conformational Landscape: - Relative Stabilities - Geometric Parameters - Interconversion Barriers I->O K Equilibration (NVT, NPT) J->K L Production Run K->L M Trajectory Analysis L->M N Dynamic Conformational Behavior M->N N->O

Caption: A comprehensive computational workflow for the conformational analysis of this compound.

Caption: Interconversion between the two primary puckered conformations of this compound. Note: The images in the DOT script are placeholders and would be replaced with actual molecular structures in a real application.

References

The Untapped Potential of a Four-Membered Ring: A Comparative Guide to the Applications of 3-(Hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional architectures and tailored reactivity is perpetual. Among the vast arsenal of building blocks, strained ring systems, particularly cyclobutanes, have garnered significant attention for their ability to serve as versatile intermediates in the construction of complex molecular architectures. This guide delves into the potential applications of a lesser-explored yet promising building block: 3-(hydroxymethyl)-3-methylcyclobutanone . While direct literature on this specific molecule is sparse, by examining the rich chemistry of its analogs and the fundamental principles of cyclobutane reactivity, we can illuminate its potential and position it within the broader context of synthetic chemistry.

This guide will provide a comparative analysis of this compound, exploring its plausible synthetic routes, potential applications in the synthesis of bioactive molecules, and how it measures up against more established building blocks. We will dissect the causality behind experimental choices for related compounds and provide a framework for harnessing the synthetic potential of this intriguing four-membered ring.

The Allure of the Strained Ring: Why Cyclobutanones are Valuable Synthons

Cyclobutane derivatives are not merely cyclic alkanes; their inherent ring strain, a consequence of bond angle distortion and torsional strain, imbues them with unique chemical reactivity.[1] This stored energy can be strategically released in a variety of chemical transformations, making them powerful intermediates for:

  • Ring-Opening Reactions: Providing access to functionalized acyclic chains with defined stereochemistry.

  • Ring Expansions: Serving as precursors to five- and six-membered rings, which are ubiquitous in natural products and pharmaceuticals.[1]

  • Ring Contractions: Leading to the formation of highly substituted cyclopropanes.

The presence of a ketone functionality in cyclobutanones further enhances their synthetic utility, offering a handle for a myriad of chemical manipulations, including nucleophilic additions, enolate chemistry, and Baeyer-Villiger oxidations.[2] The strategic placement of additional functional groups, such as the hydroxyl and methyl groups in our target molecule, opens up avenues for intricate molecular designs.

Charting the Synthetic Path: Plausible Routes to this compound

A plausible route would involve the photocycloaddition of acetone with an allene ketal, followed by hydrolysis of the ketal to unveil the cyclobutanone.

Synthesis_of_3-hydroxymethyl-3-methylcyclobutanone acetone Acetone paterno_buchi Paternò–Büchi Reaction acetone->paterno_buchi allene_ketal Allene Ketal allene_ketal->paterno_buchi hv hν (UV light) oxetane Oxetane Intermediate paterno_buchi->oxetane [2+2] Cycloaddition rearrangement Rearrangement oxetane->rearrangement cyclobutanone_ketal 3-Methyl-3-(hydroxymethyl)cyclobutanone Ketal rearrangement->cyclobutanone_ketal hydrolysis Acid Hydrolysis cyclobutanone_ketal->hydrolysis final_product This compound hydrolysis->final_product

Caption: Plausible synthetic route to this compound via the Paternò–Büchi reaction.

This approach is attractive due to the commercial availability of the starting materials and the efficiency of photochemical reactions in constructing four-membered rings. The regioselectivity of the Paternò–Büchi reaction can sometimes be a challenge, but with careful selection of substrates and reaction conditions, it is a viable pathway.[5]

A Comparative Analysis: this compound vs. Alternative Building Blocks

The true value of a synthetic building block is best understood in comparison to its alternatives. Here, we compare the potential of this compound with other commonly used synthons for the construction of functionalized cyclic systems.

Building BlockKey FeaturesAdvantagesPotential Disadvantages
This compound Quaternary center, primary alcohol, ketone on a strained ring.- Rigid scaffold for defined spatial arrangement of substituents.- Potential for diverse transformations via ring-opening, expansion, or functional group manipulation.- Limited commercial availability and documented synthesis.- Potential for complex reaction outcomes due to high reactivity.
3-(Hydroxymethyl)cyclobutanone [6]Primary alcohol and ketone on a strained ring.- More readily accessible than the methylated analog.- Well-documented use in the synthesis of complex molecules, including boronated amino acids for BNCT.[6]- Lacks the quaternary center, which can be crucial for creating specific steric environments or blocking metabolic pathways.
(R)-3-(Hydroxymethyl)cyclohexanone Chiral, primary alcohol, and ketone on a six-membered ring.- Commercially available in enantiopure form.- Established use in the synthesis of anti-inflammatory agents.- More flexible scaffold compared to the cyclobutane ring, which may be less desirable for pre-organizing substituents.
Functionalized Cyclopentanones Five-membered ring with various functional groups.- Readily available with diverse substitution patterns.- Less ring strain, leading to more predictable reactivity in some cases.- May not provide the same degree of conformational rigidity as cyclobutanes.

Potential Applications in Medicinal Chemistry and Natural Product Synthesis

The unique structural features of this compound make it a compelling candidate for applications in drug discovery and the total synthesis of natural products.

Spirocyclic Scaffolds in Medicinal Chemistry

The geminal methyl and hydroxymethyl groups provide an ideal starting point for the construction of spirocyclic systems. By converting the hydroxyl group into a leaving group and utilizing the ketone for enolate formation, an intramolecular alkylation could forge a spirocyclic cyclopropane ring. Spirocycles are increasingly recognized as "privileged scaffolds" in medicinal chemistry due to their ability to impart favorable physicochemical properties, such as increased metabolic stability and improved solubility.

Spirocycle_Formation start This compound activation Hydroxyl Activation (e.g., Tosylation) start->activation intermediate Activated Intermediate activation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization base Base base->cyclization spirocycle Spiro[2.3]hexan-5-one Derivative cyclization->spirocycle

Caption: Proposed pathway to a spirocyclic derivative from this compound.

Access to Novel Carbocyclic Nucleoside Analogs

Carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a carbocycle, are an important class of antiviral and anticancer agents. The cyclobutane ring of our target molecule could serve as a rigid scaffold for the synthesis of novel nucleoside analogs. The hydroxyl group can be used for the attachment of a nucleobase, while the ketone provides a handle for further functionalization or can be reduced to a secondary alcohol. The methyl group at the 3-position would introduce a structural modification that could impact biological activity and metabolic stability.

Ring Expansion to Functionalized Cyclopentanones

As previously mentioned, the ring strain of cyclobutanones makes them excellent precursors for ring expansion reactions. For instance, a diazomethane-mediated ring expansion of this compound could lead to a highly functionalized cyclopentanone, a common motif in a variety of natural products.

Experimental Protocols: A Framework for Exploration

While specific protocols for this compound are not available, the following general procedures for related transformations can serve as a starting point for researchers.

General Procedure for Paternò–Büchi Reaction
  • Reaction Setup: A solution of the carbonyl compound (e.g., acetone) and the alkene (e.g., an allene ketal) in a suitable solvent (e.g., acetonitrile or benzene) is placed in a quartz reaction vessel.

  • Degassing: The solution is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state of the carbonyl.

  • Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature. The reaction progress is monitored by TLC or GC.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate the oxetane intermediate.

General Procedure for Acid-Catalyzed Ketal Hydrolysis
  • Reaction Setup: The cyclobutanone ketal is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and an aqueous acid solution (e.g., 1 M HCl).

  • Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or GC.

  • Workup: The reaction is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired cyclobutanone.

Conclusion: A Call for Exploration

This compound represents an intriguing yet underexplored building block in organic synthesis. Its unique combination of a strained four-membered ring, a quaternary center, and versatile functional groups suggests a wealth of potential applications in the construction of complex and biologically relevant molecules. While direct experimental data remains scarce, the well-established chemistry of related cyclobutane derivatives provides a solid foundation for future investigations.

This guide has aimed to illuminate the potential of this compound by providing a comparative analysis with existing building blocks, proposing plausible synthetic routes, and outlining potential applications. It is a call to the scientific community to explore the chemistry of this promising synthon and unlock its full potential in the advancement of organic synthesis and drug discovery.

References

Safety Operating Guide

Navigating the Disposal of 3-(Hydroxymethyl)-3-methylcyclobutanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Hydroxymethyl)-3-methylcyclobutanone, a versatile building block in organic synthesis. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these procedures, thereby fostering a culture of safety and responsibility within the laboratory.

Understanding the Hazard Profile

Before addressing disposal, it is paramount to understand the inherent hazards of this compound. According to available safety data, this compound is classified as an irritant.[1][2]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation.[1][2]pictogramP264, P280, P302+P352, P332+P317, P362+P364
Eye Irritation Causes serious eye irritation.[1][2]pictogramP280, P305+P351+P338, P337+P317
Respiratory Irritation May cause respiratory irritation.[1][2]pictogramP261, P271, P304+P340, P319

This data underscores the necessity of handling this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Core Principles of Chemical Waste Management

The foundation of proper chemical disposal lies in the principles of waste minimization and segregation. The overarching goal is to prevent the release of hazardous substances into the environment and to ensure the safety of personnel handling the waste. For this compound, as with many specialty chemicals, sewer disposal is strictly prohibited.[1][3] This is because its effects on aquatic life are not well-documented, and its degradation in wastewater treatment facilities is not guaranteed.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound is dependent on the quantity and nature of the waste.

For Unused or Expired Product:
  • Do Not Attempt to Neutralize or Chemically Alter: The stability and reactivity of this compound with common laboratory neutralizing agents are not fully characterized. Attempting to do so without a validated procedure could lead to unforeseen hazardous reactions.

  • Labeling: Ensure the original container is clearly labeled with the chemical name: "this compound" and the associated hazard pictograms. If the original label is damaged or obscured, create a new hazardous waste label.

  • Segregation: Store the container in a designated hazardous waste satellite accumulation area (SAA).[4][5] This area must be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[7]

For Contaminated Materials (e.g., Gloves, Wipes, Absorbents):
  • Segregation is Key: All solid waste contaminated with this compound should be collected in a designated, leak-proof container lined with a chemically resistant bag.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant, "this compound".

  • Storage: Store the sealed container in the SAA alongside other solid chemical waste.

  • Disposal: Arrange for pickup by your EHS office.

For Spills:

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Immediate Actions:

    • Alert personnel in the immediate area and restrict access.

    • If the spill is significant or you are unsure how to proceed, contact your EHS office immediately.

  • Personal Protective Equipment: Before addressing the spill, don appropriate PPE, including respiratory protection if vapors are present.[1]

  • Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[8][9]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol) to remove any remaining residue.

    • Place all cleaning materials into the hazardous waste container.

    • Wash the area with soap and water.[1]

  • Disposal: Seal the hazardous waste container and move it to the SAA for EHS pickup.

Decision-Making Workflow for Disposal

To aid in the selection of the correct disposal path, the following workflow diagram illustrates the key decision points.

G cluster_0 Waste Identification cluster_1 Containment & Collection cluster_2 Final Disposal start Waste Generated: This compound waste_type Identify Waste Type start->waste_type unused_product Unused/Expired Product waste_type->unused_product Product contaminated_solid Contaminated Solid Waste (Gloves, Wipes) waste_type->contaminated_solid Solid spill Spill waste_type->spill Liquid label_unused Ensure Original Label is Intact or Create New Hazardous Waste Label unused_product->label_unused collect_solid Collect in Labeled, Leak-Proof Container contaminated_solid->collect_solid contain_spill Contain with Inert Absorbent spill->contain_spill store_saa Store in Designated Satellite Accumulation Area (SAA) label_unused->store_saa collect_solid->store_saa collect_spill Collect Absorbed Material (Non-Sparking Tools) contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store_saa ehs_pickup Arrange for EHS Hazardous Waste Pickup store_saa->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, adhering to the principles of waste segregation, and following the detailed procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. Always consult your institution's specific waste management policies and your EHS department for any questions or unique circumstances.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Hydroxymethyl)-3-methylcyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide, compiled by our senior application scientists, provides essential, field-proven safety and logistical information for handling 3-(Hydroxymethyl)-3-methylcyclobutanone. Moving beyond a simple checklist, we delve into the causality behind each recommendation, ensuring a deep, actionable understanding of the necessary precautions.

Understanding the Hazards: A Proactive Approach to Safety

  • Skin Irritation (H315): Causes skin irritation.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation.

Furthermore, many ketones are flammable, and this possibility should be considered when handling this compound.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE, with detailed explanations in the subsequent sections.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against splashes and aerosols, preventing serious eye irritation.
Hand Protection Double-gloving with an inner nitrile glove and an outer butyl rubber or specialized ketone-resistant glove.[2][3][4][5][6]Nitrile provides a good baseline of chemical resistance and tactility, while the outer layer offers superior protection against ketones and other potential solvents.
Body Protection Flame-retardant lab coat.Protects against skin contact and potential splashes. Flame-retardant properties are a precaution against the flammability of ketones.
Respiratory Use in a well-ventilated area or a chemical fume hood.Prevents inhalation of vapors that may cause respiratory irritation.[7]

Detailed Operational and Disposal Plans

1. Pre-Operational Safety Checklist:

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly with adequate airflow.

  • PPE Inspection: Inspect all PPE for signs of wear, tear, or degradation before each use.

  • Emergency Equipment Location: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit Availability: Have a spill kit rated for flammable liquids and solvents readily accessible.

2. Step-by-Step Handling Procedure:

  • Donning PPE: Put on your lab coat, followed by safety glasses/goggles. Don the inner pair of nitrile gloves, ensuring a snug fit. Finally, don the outer pair of butyl rubber or ketone-resistant gloves.

  • Chemical Handling: Conduct all manipulations of this compound inside a certified chemical fume hood.

  • Dispensing: Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical. Avoid creating dust or aerosols.

  • Container Sealing: Keep the container tightly sealed when not in use to prevent the escape of vapors.

  • Post-Handling: After handling, remove the outer gloves first, followed by the inner gloves, using a technique that avoids skin contact with the contaminated outer surface. Wash hands thoroughly with soap and water.[7]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill: For a small spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact emergency services.

4. Disposal Plan:

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Visualizing the Safety Workflow

To ensure clarity and adherence to the safety protocol, the following workflow diagram illustrates the key steps for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Verify Fume Hood Functionality prep2 Inspect and Don PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Dispense Chemical Carefully handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Doff PPE Correctly handle3->post1 post2 Wash Hands Thoroughly post1->post2 post3 Dispose of Waste as Hazardous post2->post3

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.